molecular formula C10H7NO B1337463 Isoquinoline-4-carbaldehyde CAS No. 22960-16-3

Isoquinoline-4-carbaldehyde

Cat. No.: B1337463
CAS No.: 22960-16-3
M. Wt: 157.17 g/mol
InChI Key: RNQQJLYJLDQGGL-UHFFFAOYSA-N
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Description

Isoquinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQJLYJLDQGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446531
Record name Isoquinoline-4-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22960-16-3
Record name Isoquinoline-4-carbaldehyde
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Record name isoquinoline-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural features of isoquinoline-4-carbaldehyde. An essential building block in synthetic organic chemistry, this compound serves as a critical precursor for a wide array of complex molecules and heterocyclic systems.[1][2] Its unique structure, combining the aromatic isoquinoline scaffold with a reactive aldehyde functional group, makes it a molecule of significant interest in medicinal chemistry and materials science.[1][3] This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic compound that typically appears as a yellow to orange or off-white to yellow-brown solid.[3][4] It is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide.[1] The quantitative physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₇NO[1][5]
Molecular Weight 157.17 g/mol [1][5]
CAS Number 22960-16-3[1][5]
Melting Point 101-106 °C[1][3]
Boiling Point 331.7 ± 15.0 °C (Predicted)[1]
Density 1.223 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 162.4 °C[1]
pKa 3.49 ± 0.10 (Predicted)[1]
InChI Key RNQQJLYJLDQGGL-UHFFFAOYSA-N[1][5]
SMILES O=Cc1cncc2ccccc12[3]

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core, with a carbaldehyde group substituted at the C-4 position.[2][3] This arrangement confers a unique electronic and steric environment that dictates its chemical reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Analysis

Spectroscopic methods are crucial for the unambiguous identification of this compound. The following ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.41 (s, 1H, -CHO), 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H).[4]

Chemical Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its preparation can be achieved through various methods, with one common laboratory-scale synthesis detailed below.

Experimental Protocol: Synthesis from 4-Bromoisoquinoline

This procedure involves the lithiation of 4-bromoisoquinoline followed by formylation with N,N-dimethylformamide (DMF).

Materials:

  • 4-Bromoisoquinoline (2.0 g, 9.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • n-Butyllithium (2.5 M solution in THF, 4.0 mL, 10 mmol)

  • N,N-Dimethylformamide (DMF) (730 mg, 10 mmol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromoisoquinoline in 30 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -65 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -65 °C. Stir the reaction mixture for 30 minutes at this temperature.

  • Add N,N-dimethylformamide dropwise, and continue stirring for 1 hour at -65 °C.

  • Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography (elution gradient: 0-100% ethyl acetate in petroleum ether) to yield pure this compound.[4]

Synthesis_Workflow start 4-Bromoisoquinoline in anhydrous THF step1 Cool to -65°C under N2 start->step1 step2 Add n-Butyllithium (n-BuLi) Stir for 30 min step1->step2 step3 Add N,N-Dimethylformamide (DMF) Stir for 1 hr step2->step3 step4 Quench with sat. NH4Cl (aq) step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash, Dry, and Concentrate step5->step6 step7 Purify via Silica Gel Chromatography step6->step7 end This compound step7->end

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group and the electronic nature of the isoquinoline ring system.

  • Aldehyde Group Reactivity: The aldehyde functional group is highly electrophilic and readily undergoes nucleophilic addition reactions. It is a key site for transformations such as condensation reactions to form imines, Knoevenagel condensation, and Michael additions, making it a versatile handle for constructing more complex molecules.[1][2]

  • Isoquinoline Ring Reactivity: The isoquinoline ring itself can participate in substitution reactions. Nucleophilic substitution is generally favored at the C-1 position, while electrophilic substitution occurs on the benzene ring, typically at the C-5 and C-8 positions.

Caption: Key reactive sites of this compound.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of a wide range of organic compounds.[1] Its derivatives are of particular interest in pharmaceutical research. The isoquinoline scaffold is present in numerous biologically active natural products, including a large class of alkaloids.[1] Consequently, this compound serves as a starting material for the synthesis of novel analogues with potential therapeutic applications.[1] Research has shown that various isoquinoline derivatives exhibit promising biological activities, including antimicrobial, anticancer, and antifungal properties.[1][3] This makes this compound a valuable precursor for developing new drug candidates targeting a spectrum of diseases.[1]

References

The Biological Potential of Isoquinoline-4-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of pharmacological activities. This structural motif is a cornerstone in medicinal chemistry, serving as a template for the development of drugs with anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The strategic placement of a carbaldehyde (formyl) group at the C-4 position of the isoquinoline ring provides a highly versatile chemical handle. This reactive aldehyde group facilitates the synthesis of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones, enabling extensive exploration of structure-activity relationships (SAR) and the optimization of therapeutic agents. This guide provides an in-depth overview of the biological activities of isoquinoline-4-carbaldehyde derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Biological Activities

The derivatization of the 4-carbaldehyde group leads to compounds with significant biological potential, particularly in oncology. The following tables summarize the quantitative data for key derivatives, primarily focusing on thiosemicarbazones, which have been a major area of investigation.

Table 1: Anticancer Activity of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

While specific data for this compound derivatives is emerging, extensive research on the closely related isoquinoline-1-carboxaldehyde thiosemicarbazones provides valuable insights into the potential of this compound class. These compounds have demonstrated potent cytotoxic effects across various cancer cell lines.

Compound IDCell LineCancer TypeIC50 (nM)Reference
HCT-13 MIA PaCa-2PancreaticLow-to-mid nM range[4]
HCT-13 H69ARSmall Cell Lung CarcinomaLow-to-mid nM range[4]
HCT-13 PC3ProstateLow-to-mid nM range[4]
HCT-13 MOLM13Acute Myeloid LeukemiaLow-to-mid nM range[4]

Note: The anticancer activities of these compounds are often enhanced in the presence of physiologically relevant levels of copper.[4][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation and comparison of the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for cytotoxicity of potential anticancer agents.[6][7]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

Synthesis and Derivatization Workflow

The 4-carbaldehyde group is a key starting point for creating a diverse range of derivatives through straightforward chemical reactions.

G cluster_start Core Scaffold cluster_reactions Chemical Reactions cluster_derivatives Resulting Derivatives IQC This compound Condensation Condensation with Primary Amines IQC->Condensation Thio Reaction with Thiosemicarbazide IQC->Thio Schiff Schiff Bases Condensation->Schiff TSC Thiosemicarbazones Thio->TSC Bioactivity Biological Screening (Anticancer, Antimicrobial, etc.) Schiff->Bioactivity TSC->Bioactivity

Caption: General workflow for synthesizing derivatives from this compound.

Experimental Workflow for Anticancer Drug Screening

A typical pipeline for identifying and characterizing novel anticancer compounds involves multiple stages of screening and analysis.

G Compound Compound Library (Isoquinoline Derivatives) Screening Primary Screening (MTT Assay on Cancer Cell Lines) Compound->Screening Decision Active? Screening->Decision Secondary Secondary Assays (Apoptosis, Cell Cycle Analysis) Decision->Secondary Yes Inactive Inactive Decision->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, ROS Detection) Secondary->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for screening potential anticancer agents.

Simplified Apoptosis Signaling Pathway

Many anticancer isoquinoline derivatives exert their effect by inducing programmed cell death, or apoptosis, often through the generation of reactive oxygen species (ROS).

G cluster_compound Drug Action cluster_cell Cellular Response Compound Isoquinoline Thiosemicarbazone (e.g., HCT-13) + Copper ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of ROS-induced apoptosis by thiosemicarbazones.

Conclusion and Future Perspectives

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of derivatives with potent biological activities. The corresponding thiosemicarbazones, in particular, have emerged as highly promising anticancer agents, with low nanomolar efficacy in various cancer models.[4][5] Their mechanism, often involving copper-dependent ROS production and induction of apoptosis, presents a compelling avenue for targeting aggressive tumors.[2] Future research should focus on expanding the library of derivatives from the 4-carbaldehyde template, exploring different functionalities beyond thiosemicarbazones, and conducting thorough in vivo evaluations to translate the promising in vitro results into tangible therapeutic candidates. Further investigation into their antimicrobial and enzyme-inhibitory potential is also warranted to fully explore the therapeutic breadth of this versatile chemical class.

References

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde (CAS Number: 22960-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-carbaldehyde, with the CAS number 22960-16-3, is a pivotal aromatic heterocyclic aldehyde.[1][2] It serves as a crucial building block in organic synthesis, particularly in the construction of complex isoquinoline alkaloids and other polycyclic systems.[3] Its unique chemical architecture, featuring a reactive aldehyde group on the isoquinoline scaffold, makes it a valuable precursor for the development of novel therapeutic agents and functional materials. Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and known applications of this compound, with a focus on experimental details to aid researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is typically a yellow to brown solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 22960-16-3[1][2][3][4]
Molecular Formula C₁₀H₇NO[1][2][3][4]
Molecular Weight 157.17 g/mol [2][3][4]
IUPAC Name This compound[4]
Synonyms 4-Isoquinolinecarboxaldehyde, 4-Formylisoquinoline[1]
Appearance Yellow to brown solid[1]
Melting Point 101-106 °C
Boiling Point 331.7 °C at 760 mmHg (Predicted)
Density 1.223 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide.
InChI Key RNQQJLYJLDQGGL-UHFFFAOYSA-N[4]
SMILES O=Cc1cncc2ccccc12

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy Data
¹H NMR A detailed ¹H NMR spectrum is available, providing characteristic shifts for the aromatic and aldehydic protons.
¹³C NMR Spectral data for the parent isoquinoline is available and can be used as a reference for predicting the shifts for this compound.
IR Spectroscopy Infrared spectroscopy would show characteristic absorption bands for the C=O stretching of the aldehyde group and the C=N and C=C stretching of the isoquinoline ring.
Mass Spectrometry Mass spectrometry data is available, which is crucial for confirming the molecular weight and fragmentation pattern of the compound.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. The most well-documented method involves the formylation of a pre-functionalized isoquinoline.

Synthesis from 4-Bromoisoquinoline

A common and effective method for the preparation of this compound is the lithium-halogen exchange of 4-bromoisoquinoline followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Logical Workflow for the Synthesis of this compound from 4-Bromoisoquinoline:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 4-Bromoisoquinoline 4-Bromoisoquinoline Lithium-Halogen Exchange (-78 °C) Lithium-Halogen Exchange (-78 °C) 4-Bromoisoquinoline->Lithium-Halogen Exchange (-78 °C) 1. Add n-BuLi n-BuLi in THF n-BuLi in THF n-BuLi in THF->Lithium-Halogen Exchange (-78 °C) DMF DMF Formylation (-78 °C) Formylation (-78 °C) DMF->Formylation (-78 °C) Lithium-Halogen Exchange (-78 °C)->Formylation (-78 °C) 2. Add DMF Quenching (sat. NH4Cl) Quenching (sat. NH4Cl) Formylation (-78 °C)->Quenching (sat. NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (sat. NH4Cl)->Extraction (EtOAc) Purification (Column Chromatography) Purification (Column Chromatography) Extraction (EtOAc)->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Caption: Synthesis of this compound.

Alternative Synthetic Strategies

While the above protocol is widely used, other modern synthetic methods for the preparation of isoquinoline derivatives could potentially be adapted for the synthesis of this compound. These include:

  • Palladium-Catalyzed Reactions: Methods such as the Suzuki or Stille coupling of a suitable 4-substituted isoquinoline with a formyl equivalent, or palladium-catalyzed formylation of 4-haloisoquinolines could be explored.[5][6][7]

  • Direct C-H Functionalization: Recent advances in C-H activation could enable the direct formylation of the isoquinoline core at the C4 position, offering a more atom-economical approach.[6][8][9]

Detailed, optimized protocols for these specific transformations for this compound are not yet widely reported in the literature.

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality at the C4 position of the isoquinoline ring makes this compound a versatile intermediate for a variety of chemical transformations.

  • Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to afford secondary alcohols.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of 4-(aminomethyl)isoquinoline derivatives.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, nitriles) can be used to construct more complex side chains at the C4 position.

These transformations allow for the elaboration of the this compound core into a wide array of more complex molecules with potential biological activity. While specific quantitative biological data for this compound is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore.[10] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[11]

  • Antimicrobial Activity: The isoquinoline nucleus is found in numerous compounds with antibacterial and antifungal properties.[1]

  • Antiviral Activity: Certain isoquinoline derivatives have shown promise as antiviral agents.

The primary role of this compound in drug development is as a key intermediate for the synthesis of these more complex and biologically active isoquinoline derivatives.

Logical Relationship of this compound in Drug Discovery:

G This compound This compound Chemical Transformations Chemical Transformations This compound->Chemical Transformations Starting Material Diverse Isoquinoline Derivatives Diverse Isoquinoline Derivatives Chemical Transformations->Diverse Isoquinoline Derivatives Synthesis Biological Screening Biological Screening Diverse Isoquinoline Derivatives->Biological Screening Testing Lead Compounds Lead Compounds Biological Screening->Lead Compounds Identification Drug Candidates Drug Candidates Lead Compounds->Drug Candidates Optimization

Caption: Role in Drug Discovery.

Signaling Pathways of Isoquinoline Derivatives

While there is no specific information available regarding the direct interaction of this compound with cellular signaling pathways, the broader class of isoquinoline alkaloids is known to modulate various key pathways implicated in disease. It is plausible that derivatives synthesized from this compound could exhibit similar activities. Some of the key signaling pathways affected by isoquinoline alkaloids include:

  • NF-κB Signaling Pathway: Some isoquinoline derivatives have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.[12]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and is a common target for anticancer drugs. Certain isoquinoline alkaloids have been found to modulate this pathway.[3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of various cellular processes, and its dysregulation is often associated with cancer. Isoquinoline alkaloids have been reported to interfere with this pathway.[12]

Further research is required to determine if this compound or its direct derivatives interact with these or other signaling pathways.

General Overview of Signaling Pathways Modulated by Isoquinoline Alkaloids:

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Isoquinoline Alkaloids Isoquinoline Alkaloids NF-κB Pathway NF-κB Pathway Isoquinoline Alkaloids->NF-κB Pathway Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Isoquinoline Alkaloids->PI3K/Akt/mTOR Pathway Modulation MAPK/ERK Pathway MAPK/ERK Pathway Isoquinoline Alkaloids->MAPK/ERK Pathway Interference ↓ Inflammation ↓ Inflammation NF-κB Pathway->↓ Inflammation ↓ Proliferation ↓ Proliferation PI3K/Akt/mTOR Pathway->↓ Proliferation ↑ Apoptosis ↑ Apoptosis PI3K/Akt/mTOR Pathway->↑ Apoptosis MAPK/ERK Pathway->↓ Proliferation

References

In-Depth Technical Guide to the Physical Characteristics of 4-Formylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylisoquinoline, also known as isoquinoline-4-carbaldehyde, is an aromatic heterocyclic aldehyde with the chemical formula C₁₀H₇NO.[1] Its structure, featuring an isoquinoline core with an aldehyde group at the 4-position, makes it a valuable intermediate in synthetic organic chemistry and a compound of interest in medicinal chemistry. The reactivity of the aldehyde group allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the known physical and spectral characteristics of 4-formylisoquinoline, along with relevant experimental protocols.

Core Physical Properties

The physical state of 4-formylisoquinoline is a solid, appearing as a white to yellow substance.[2] Limited quantitative data regarding its physical properties is available in the public domain. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 22960-16-3[1]
Melting Point 101-106 °C[2]
Boiling Point 331.7 ± 15.0 °C (Predicted)[2]
Appearance White to yellow solid[2]
Solubility No quantitative data available. General solubility principles suggest it is likely soluble in common organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-formylisoquinoline. Below are the available spectral data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 4-formylisoquinoline in deuterated chloroform (CDCl₃) are as follows:

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
10.41s-1H, Aldehyde proton (-CHO)
9.45s-1H, Aromatic proton
9.22d8.4 Hz1H, Aromatic proton
8.96s-1H, Aromatic proton
8.10d8.4 Hz1H, Aromatic proton
7.96-7.92m-1H, Aromatic proton
7.76t8.4 Hz1H, Aromatic proton

Source:[2]

¹³C NMR Spectroscopy
  • Aldehyde Carbonyl (C=O): ~190-200 ppm

  • Aromatic Carbons: ~120-150 ppm

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 4-formylisoquinoline are not available. However, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

  • Aromatic C-H stretch: 3000-3100 cm⁻¹

  • Aldehyde C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹

  • C=O (carbonyl) stretch: A strong band around 1700 cm⁻¹

  • C=C and C=N (aromatic ring) stretches: 1400-1600 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of 4-formylisoquinoline are not published. However, a documented synthesis protocol and general methodologies for characterization are provided below.

Synthesis of 4-Formylisoquinoline

A common method for the synthesis of 4-formylisoquinoline is through the formylation of an isoquinoline precursor. One documented procedure involves the reaction of 4-bromoisoquinoline with a formylating agent.

Materials:

  • 4-Bromoisoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 4-bromoisoquinoline in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction mixture at this temperature for a specified time to allow for lithium-halogen exchange.

  • Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Continue stirring at the low temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 4-formylisoquinoline.

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the substance.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve a small amount of the purified 4-formylisoquinoline in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a nuclear magnetic resonance spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Obtain the infrared spectrum using an FT-IR spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like 4-formylisoquinoline.

experimental_workflow cluster_characterization Characterization start Starting Materials (e.g., 4-Bromoisoquinoline) synthesis Chemical Synthesis (Formylation Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (Column Chromatography) workup->purification pure_product Pure 4-Formylisoquinoline purification->pure_product mp Melting Point Determination pure_product->mp nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

References

molecular formula and weight of Isoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Isoquinoline-4-carbaldehyde, a key intermediate in synthetic organic and medicinal chemistry.

Core Compound Data

This compound is an aromatic heterocyclic compound featuring an isoquinoline ring system with an aldehyde group at the fourth position.[1] This structure, particularly the reactive aldehyde group, makes it a valuable precursor for a wide range of more complex molecules.[1][2]

A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₇NO[1][2][3][4][5]
Molecular Weight 157.17 g/mol [1][3][4][5]
IUPAC Name This compound[1][4]
CAS Number 22960-16-3[1][3][5]
Appearance Yellow to orange/brown crystal, liquid, or solid[2][3]
Melting Point 80-82 °C or 101-106 °C[3]
Boiling Point (Predicted) 331.7±15.0 °C[3]
Density (Predicted) 1.223±0.06 g/cm³[3]

Experimental Protocols

Synthesis of this compound from 4-Bromoisoquinoline [6]

This protocol details a common laboratory-scale synthesis method.

Materials:

  • 4-bromoisoquinoline (2.0 g, 9.6 mmol)

  • Anhydrous tetrahydrofuran (THF), redistilled (30 mL)

  • n-Butyllithium (n-BuLi), 2.5 M solution in THF (4.0 mL, 10 mmol)

  • N,N-dimethylformamide (DMF) (730 mg, 10 mmol)

  • Saturated aqueous ammonium chloride solution (100 mL)

  • Ethyl acetate (150 mL)

  • Brine (100 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-bromoisoquinoline in 30 mL of redistilled THF in a suitable reaction vessel.

  • Cool the solution to -65°C using a cooling bath.

  • Slowly add n-butyllithium dropwise to the cooled solution. Maintain the temperature at -65°C and stir the reaction mixture for 30 minutes.

  • Add N,N-dimethylformamide dropwise to the mixture. Continue stirring for 1 hour while maintaining the temperature at -65°C.

  • After 1 hour, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Perform a liquid-liquid extraction using ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, using an elution gradient of 0-100% ethyl acetate in petroleum ether.

  • The final product is isolated as a yellow solid (yield: 36%).

Applications in Synthesis and Drug Discovery

This compound is a versatile building block primarily used in the synthesis of more complex heterocyclic compounds and potential drug candidates.[1][3] Its aldehyde functional group is amenable to various chemical transformations, such as Knoevenagel condensation and Michael addition reactions.[3]

This synthetic utility allows for the construction of diverse molecular scaffolds. Researchers leverage this compound as a starting material for synthesizing isoquinoline alkaloids and their analogues, which are investigated for various biological activities, including potential anticancer and antimicrobial properties.[1][2]

The logical workflow from the starting material to its potential applications is illustrated in the diagram below.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Synthesized Compound Classes cluster_applications Research & Development Applications A This compound B Condensation Reactions (e.g., Knoevenagel) A->B C Nucleophilic Additions A->C D Reductive Amination A->D E Complex Alkaloids B->E Builds Complexity F Novel Heterocyclic Scaffolds B->F Builds Complexity C->F D->F G Anticancer Drug Discovery E->G F->G H Antimicrobial Agent Development F->H I Fluorescent Probes / Dyes F->I

References

The Natural Occurrence of Isoquinoline Alkaloids in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core

Introduction

Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites found predominantly in the plant kingdom. With approximately 2,500 known structures, these compounds exhibit a wide array of pharmacological activities, making them a focal point for research, drug discovery, and development.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of isoquinoline alkaloids in plants, their biosynthesis, distribution, and the analytical methodologies employed for their study. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[1][3] A series of enzymatic reactions convert tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[1][4] The condensation of these two molecules leads to the formation of (S)-norcoclaurine, the central precursor for the majority of isoquinoline alkaloids.

The biosynthetic pathway then diverges to produce a wide variety of structural skeletons. A pivotal intermediate in many of these pathways is (S)-reticuline, which serves as a branch point for the synthesis of prominent classes of isoquinoline alkaloids, including protoberberines, benzophenanthridines, and morphinans.[1][4] A key enzyme, the berberine bridge enzyme (BBE), catalyzes the conversion of (S)-reticuline to (S)-scoulerine, the precursor to the protoberberine scaffold.[5]

Isoquinoline_Alkaloid_Biosynthesis cluster_0 Core Pathway cluster_1 Protoberberine Pathway cluster_2 Benzophenanthridine Pathway cluster_3 Morphinan Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine BBE Sanguinarine Sanguinarine (S)-Reticuline->Sanguinarine (R)-Reticuline (R)-Reticuline (S)-Reticuline->(R)-Reticuline Berberine Berberine (S)-Scoulerine->Berberine Salutaridine Salutaridine (R)-Reticuline->Salutaridine Thebaine Thebaine Salutaridine->Thebaine Codeine Codeine Thebaine->Codeine Morphine Morphine Codeine->Morphine

Biosynthetic pathway of major isoquinoline alkaloids.

Distribution in the Plant Kingdom

Isoquinoline alkaloids are predominantly found in a select number of plant families. The most notable of these are:

  • Papaveraceae: This family is renowned for producing a wide array of isoquinoline alkaloids, with the opium poppy (Papaver somniferum) being the most prominent member. It is the source of morphinan alkaloids such as morphine and codeine, as well as other types like papaverine and noscapine.[2][6]

  • Berberidaceae: This family is characterized by the presence of protoberberine alkaloids, with berberine being a significant constituent. Species of the genus Berberis are well-known producers of berberine.[2]

  • Menispermaceae: This family is a rich source of diverse isoquinoline alkaloids, including bisbenzylisoquinoline alkaloids.

  • Ranunculaceae: Various members of this family are known to produce isoquinoline alkaloids.

  • Fumariaceae: This family also contains a variety of isoquinoline alkaloids.[2]

Quantitative Data on Isoquinoline Alkaloid Content

The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, the specific organ, the developmental stage, and environmental conditions. The following tables summarize quantitative data for some of the most well-studied isoquinoline alkaloids.

Table 1: Quantitative Content of Berberine and Palmatine in Berberis Species

Plant SpeciesPlant PartBerberine Content (µg/g dry weight)Palmatine Content (µg/g dry weight)Reference
Berberis darwiniiRootsUp to 26482.20Up to 9978.27[2]
Berberis darwiniiStems--[2]
Berberis darwiniiLeaves1136.34 ± 27.45 to 1636.77 ± 370.8778.09 ± 27.45 to 143.48 ± 81.48[2]
Berberis creticaRoots5.382 ± 0.41%1.815 ± 0.21%[7]
Berberis asiatica-1.74% ± 0.0321.63% ± 0.028[8]
Berberis lycium-0.165% ± 0.009-[8]
Berberis tinctoria--0.046% ± 0.001[8]

Table 2: Quantitative Content of Sanguinarine and Chelerythrine in Sanguinaria canadensis

Plant PartDevelopmental StageSanguinarine Content (mg/g dry weight)Chelerythrine Content (mg/g dry weight)Reference
RhizomeBefore flowering4.85432.72[5]
RhizomeDuring flowering9.595.35[5]
RhizomeAfter flowering6.926.87[5]

Table 3: Quantitative Content of Morphine and Codeine in Papaver somniferum

Plant PartMorphine Content (mg/100g dry weight)Codeine Content (mg/100g dry weight)Reference
Dried Capsules152 - 676 (average 362)Average 25[9]
Seeds0 - 47 (average 18)0 - 19 (average 5)[9]
LatexApproximately 12%-[6]

Experimental Protocols

The isolation and analysis of isoquinoline alkaloids from plant material involve a series of steps, from extraction to purification and structural elucidation.

Experimental_Workflow Plant_Material Plant Material (Dried and Powdered) Extraction Extraction (e.g., Ultrasonic-Assisted, Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Acid-Base Partitioning) Crude_Extract->Purification Purified_Extract Purified Alkaloid Fraction Purification->Purified_Extract Separation Separation (e.g., HPLC, Column Chromatography) Purified_Extract->Separation Isolated_Alkaloids Isolated Alkaloids Separation->Isolated_Alkaloids Identification Structural Elucidation (e.g., MS, NMR) Isolated_Alkaloids->Identification Identified_Alkaloids Identified Alkaloids Identification->Identified_Alkaloids

General workflow for isoquinoline alkaloid analysis.
Protocol for Ultrasonic-Assisted Extraction (UAE) of Alkaloids

Ultrasonic-assisted extraction is an efficient method for extracting alkaloids from plant materials, utilizing acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Ultrasonic bath or probe sonicator

  • Beakers or flasks

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material (e.g., 1 gram).

  • Add a defined volume of the chosen extraction solvent to the plant material in a beaker or flask (e.g., a 1:10 solid-to-liquid ratio).

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 42 kHz) and power for a set duration (e.g., 20-30 minutes).[10] The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for Acid-Base Partitioning for Alkaloid Purification

This protocol is a classic method for selectively separating basic alkaloids from neutral and acidic compounds in a crude extract.

Materials and Equipment:

  • Crude plant extract

  • Immiscible organic solvent (e.g., chloroform, dichloromethane, ethyl acetate)

  • Aqueous acid solution (e.g., 1-5% HCl or H₂SO₄)

  • Aqueous base solution (e.g., dilute NH₄OH or Na₂CO₃)

  • Separatory funnel

  • pH meter or pH paper

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a mixture of an immiscible organic solvent and an aqueous acid solution.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated alkaloid salts will partition into the aqueous layer, while neutral and acidic compounds will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid solution two more times to ensure complete transfer of alkaloids.

  • Combine all the aqueous extracts.

  • Slowly add the aqueous base solution to the combined aqueous extracts while monitoring the pH. Adjust the pH to be alkaline (e.g., pH 9-11) to deprotonate the alkaloid salts and liberate the free bases.

  • Add a fresh portion of the immiscible organic solvent to the basified aqueous solution in a clean separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The free alkaloid bases will now partition into the organic layer.

  • Drain the lower organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine all the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified alkaloid fraction.

Protocol for HPLC-MS/MS Analysis of Isoquinoline Alkaloids

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of isoquinoline alkaloids in complex mixtures.

Materials and Equipment:

  • Purified alkaloid extract or standards

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade additives (e.g., formic acid, acetic acid)

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the purified alkaloid extract or standards in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Set up the HPLC system with a reversed-phase column.

    • Prepare the mobile phases. A common mobile phase system consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Develop a gradient elution program to achieve optimal separation of the target alkaloids. An example gradient could be starting with a low percentage of the organic phase and gradually increasing it over the run time.[11]

    • Set the column temperature (e.g., 25-40 °C) and the flow rate (e.g., 0.2-1.0 mL/min).

    • Inject a specific volume of the prepared sample.

  • Mass Spectrometric Detection:

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows, for maximum ionization of the target alkaloids.

    • Operate the mass spectrometer in positive ion mode, as alkaloids readily form protonated molecules [M+H]⁺.

    • For targeted analysis, set up multiple reaction monitoring (MRM) transitions for each alkaloid of interest. This involves selecting the precursor ion (the protonated molecule) and a specific product ion generated by collision-induced dissociation.

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify unknown alkaloids by comparing their fragmentation patterns with spectral libraries or through de novo structural elucidation.

  • Data Analysis:

    • Identify the alkaloids in the sample by comparing their retention times and mass spectra with those of authentic standards or with data from spectral libraries.

    • For quantitative analysis, construct a calibration curve using serial dilutions of the standard compounds and determine the concentration of the alkaloids in the sample by interpolation.

Conclusion

The study of isoquinoline alkaloids in plants is a dynamic and evolving field with significant implications for pharmacology and medicine. This technical guide has provided a foundational understanding of their biosynthesis, distribution, and quantitative occurrence. The detailed experimental protocols offer a practical framework for researchers to extract, purify, and analyze these valuable natural products. As analytical techniques continue to advance, our ability to uncover the full spectrum of isoquinoline alkaloids in the plant kingdom and to harness their therapeutic potential will undoubtedly expand.

References

An In-depth Technical Guide on the Reactivity and Chemical Stability of Isoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group appended to the isoquinoline scaffold, renders it a versatile precursor for a diverse array of complex molecules, including alkaloids and various heterocyclic systems. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical transformations.

Chemical Identity and Physical Properties

This compound is an aromatic aldehyde with the molecular formula C₁₀H₇NO.[1] It exists as a yellow to orange crystalline solid and is soluble in various organic solvents such as ethanol, ether, and dimethyl sulfoxide.[2]

PropertyValueReference
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 22960-16-3[1]
Appearance Yellow to orange crystal or liquid[2]
Melting Point 101-106 °C[3]
Boiling Point (Predicted) 331.7 ± 15.0 °C[3]
Density (Predicted) 1.223 ± 0.06 g/cm³[3]
pKa (Predicted) 3.49 ± 0.10[3]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aldehyde proton and the aromatic protons of the isoquinoline ring system.

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
10.41s-CHO[3]
9.45sH-3[3]
9.22d (J = 8.4 Hz)H-5 or H-8[3]
8.96sH-1[3]
8.10d (J = 8.4 Hz)H-5 or H-8[3]
7.96-7.92mAromatic H[3]
7.76t (J = 8.4 Hz)Aromatic H[3]
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of this compound is predicted to show a protonated molecular ion [M+H]⁺ at m/z 158.1.[4]

Chemical Stability

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. While specific quantitative stability data for this compound is limited, general principles for aromatic aldehydes and isoquinoline derivatives apply.

  • pH Stability: Under strongly acidic conditions, the aldehyde group may undergo acid-catalyzed hydration to form a geminal diol, a reaction that is typically reversible.[5] In the presence of a strong base, aromatic aldehydes lacking α-hydrogens, such as this compound, can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[5] The isoquinoline nitrogen can be protonated in acidic media, which can affect the molecule's overall electron density and reactivity.[5]

  • Photostability: Exposure to UV and visible light can lead to photodegradation.[6] It is recommended to store the compound in a dark place to minimize light-induced degradation.

  • Thermal Stability: While specific data is unavailable for this compound, studies on similar heterocyclic compounds suggest that thermal decomposition occurs at elevated temperatures.[7][8] For long-term storage, it is advisable to keep the compound in a cool and dry place.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the nucleophilic and electrophilic characteristics of the isoquinoline ring system.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, making this compound a valuable precursor in organic synthesis.[9]

This compound readily undergoes condensation reactions with active methylene compounds in the presence of a base catalyst. A general protocol for the Knoevenagel condensation is provided below.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent such as ethanol or water.

  • Add a catalytic amount of a weak base, for example, piperidine or ammonium acetate (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the solid product with cold solvent to remove any unreacted starting materials and the catalyst.

  • The product can be further purified by recrystallization.

Note: Yields for Knoevenagel condensations with aromatic aldehydes are typically high, often ranging from 50% to over 90%, depending on the specific substrates and reaction conditions.[10][11][12][13]

G IQCHO This compound reaction IQCHO->reaction Malononitrile Malononitrile Malononitrile->reaction Base Base Catalyst reaction_label Knoevenagel Condensation Base->reaction_label Product Condensation Product reaction->Product

Knoevenagel Condensation Workflow

The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. The stereochemical outcome depends on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.1 eq). A color change to deep red or orange typically indicates ylide formation.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: While a specific yield for this reaction with this compound is not available in the cited literature, Wittig reactions of this type generally provide moderate to good yields.[14][15]

G cluster_0 Ylide Generation cluster_1 Wittig Reaction PhosphoniumSalt Alkyltriphenylphosphonium Salt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) IQCHO This compound Alkene Alkene Product IQCHO->Alkene + Ylide

Wittig Reaction Logical Flow

Reductive amination is a powerful method to synthesize amines from aldehydes. This two-step, one-pot process involves the formation of an imine followed by its reduction.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane.

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: Reductive amination is a generally high-yielding reaction.[16]

Reactions of the Isoquinoline Ring

The isoquinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline system is more susceptible to electrophilic attack than the pyridine ring. Nitration and bromination typically occur at positions 5 and 8.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C-1 position.

Role in Medicinal Chemistry and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][17][18][19][20] this compound serves as a key starting material for the synthesis of biologically active molecules.

A notable application is in the synthesis of thiosemicarbazone derivatives. The condensation of this compound with thiosemicarbazide or its N-substituted analogs yields thiosemicarbazones, a class of compounds known for their potent anticancer activity.[4][17] These compounds often exert their biological effects through the chelation of metal ions and the inhibition of enzymes crucial for cell proliferation.[6][20] For instance, certain isoquinoline-based thiosemicarbazones have been shown to induce apoptosis in cancer cells.[20]

G IQCHO This compound Thiosemicarbazone This compound Thiosemicarbazone IQCHO->Thiosemicarbazone + Thiosemicarbazide Thiosemicarbazide Derivative Thiosemicarbazide->Thiosemicarbazone BioActivity Biological Activity (e.g., Anticancer) Thiosemicarbazone->BioActivity

Synthesis of Bioactive Thiosemicarbazones

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its aldehyde functionality allows for a wide range of transformations, providing access to a plethora of complex molecular architectures. The isoquinoline core imparts unique electronic properties and serves as a key pharmacophore in many biologically active compounds. This guide has provided an overview of its stability, spectroscopic properties, and reactivity, along with detailed experimental protocols for key transformations, underscoring its importance for researchers in synthetic and medicinal chemistry.

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[1] It is also irritating to the skin and respiratory system.[2] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]

References

Spectroscopic Analysis of Isoquinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Isoquinoline-4-carbaldehyde is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Unambiguous structural confirmation and purity assessment are critical for its application in research and development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. It includes comprehensive data tables, detailed experimental protocols for data acquisition, and a workflow for spectral interpretation, designed to aid researchers in the precise characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide definitive information on the arrangement of atoms and their chemical environments.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound is characterized by distinct signals for the aldehydic proton and the seven aromatic protons of the isoquinoline ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
10.41Singlet (s)-1HH-9 (Aldehyde)
9.45Singlet (s)-1HH-3
9.22Doublet (d)8.41HH-1
8.96Singlet (s)-1HH-5 or H-8
8.10Doublet (d)8.41HH-5 or H-8
7.94Multiplet (m)-1HH-6 or H-7
7.76Triplet (t)8.41HH-6 or H-7

Data acquired in CDCl₃ at 400 MHz.[2]

Interpretation: The downfield singlet at 10.41 ppm is highly characteristic of an aldehydic proton, deshielded by the electronegative oxygen atom.[3][4] The singlets at 9.45 ppm and 8.96 ppm are assigned to H-3 and one of the protons on the benzene ring portion (H-5 or H-8), respectively, which lack adjacent protons for coupling. The doublets at 9.22 ppm and 8.10 ppm, along with the multiplet and triplet, correspond to the remaining protons on the fused aromatic rings, with their splitting patterns dictated by vicinal proton-proton coupling.[2]

¹³C NMR Spectral Data

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The presence of the carbonyl carbon and the distinct aromatic carbons are key features. While direct experimental data for the 4-carbaldehyde isomer is not readily published, data from the closely related isoquinoline-6-carbaldehyde allows for a reliable prediction of the chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Provisional Assignment
~193C-9 (Aldehyde C=O)
~153C-1
~146C-3
~140C-4a
~135C-8a
~133C-4
~131C-6
~129C-7
~127C-5
~118C-8

Predicted values are based on data from isoquinoline-6-carbaldehyde and general principles of ¹³C NMR spectroscopy.[4][5]

Interpretation: The carbonyl carbon of the aldehyde is expected to have the most downfield shift, typically in the 190-200 ppm region, due to significant deshielding.[4] The remaining signals correspond to the nine carbons of the isoquinoline ring, with their specific shifts influenced by the nitrogen heteroatom and the electron-withdrawing aldehyde substituent.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). In modern instruments, the solvent signal can often be used for calibration.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (hundreds to thousands) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions from the aldehyde functional group and the aromatic isoquinoline core.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic (C=C-H)
~2850, ~2750WeakC-H StretchAldehyde (O=C-H)
~1705StrongC=O StretchAromatic Aldehyde
1620-1450Medium-StrongC=C & C=N StretchAromatic Ring
900-700StrongC-H Bend (out-of-plane)Aromatic Ring

Frequencies are based on experimental data for quinoline-4-carbaldehyde and established ranges for aromatic aldehydes.[3][7][8]

Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, which appears around 1705 cm⁻¹. Its position is shifted to a lower frequency compared to aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the aromatic ring system.[3][4] The presence of an aldehyde is further confirmed by the two weak C-H stretching bands around 2850 and 2750 cm⁻¹.[8] The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings, while the complex series of bands between 1450 and 1620 cm⁻¹ arise from C=C and C=N stretching vibrations within the isoquinoline core.[7]

Experimental Protocol for IR Spectroscopy (Solid Sample)

The following protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation (KBr Pellet) : Place a small amount (~1-2 mg) of this compound and ~100 mg of dry potassium bromide (KBr) powder into an agate mortar.

  • Grinding : Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR radiation.

  • Pressing the Pellet : Transfer the powder to a pellet press. Apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

  • Background Spectrum : Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition : Mount the KBr pellet containing the sample in the spectrometer's sample holder.

  • Data Acquisition : Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

Visualized Workflows and Relationships

Visual diagrams are essential for conceptualizing experimental processes and structural relationships. The following diagrams were generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Absorption Frequencies IR_Acq->IR_Analysis Structure Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Spectral_Correlations cluster_structure This compound Structure cluster_data Key Spectroscopic Signatures struct HNMR 1H NMR H_Aldehyde δ ~10.4 ppm (s, 1H) HNMR->H_Aldehyde Aldehyde H H_Aromatic δ 7.7-9.5 ppm (m, 6H) HNMR->H_Aromatic Aromatic H's IR IR Spec IR_CO ~1705 cm-1 (strong) IR->IR_CO C=O Stretch IR_CH_Ald ~2750 cm-1 (weak) IR->IR_CH_Ald Aldehyde C-H Stretch CNMR 13C NMR C_CO δ ~193 ppm CNMR->C_CO Aldehyde C C_Aromatic δ 118-153 ppm CNMR->C_Aromatic Aromatic C's

Caption: Key spectroscopic correlations for the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The distinct signals of the aldehydic group in all spectra, coupled with the characteristic patterns of the isoquinoline ring, allow for unambiguous identification. The data and protocols presented in this guide serve as a comprehensive resource for researchers, ensuring accurate analysis and quality control in synthetic and medicinal chemistry applications.

References

The Pharmacology of Isoquinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties, making them a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the pharmacology of isoquinoline-based compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Isoquinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Quantitative Anticancer Data

The anticancer efficacy of isoquinoline compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A summary of representative data is presented below.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Protoberberine Alkaloids BerberineSMMC-7721 (Hepatocellular Carcinoma)15.3[5]
PalmatineSMMC-7721 (Hepatocellular Carcinoma)>100[5]
13-n-ButylberberineSMMC-7721 (Hepatocellular Carcinoma)0.8[5]
Benzophenanthridine Alkaloids SanguinarineA375 (Melanoma)0.11-0.54 µg/mL[6]
ChelerythrineA375 (Melanoma)0.14-0.46 µg/mL[6]
Benzylisoquinoline Alkaloids CoclaurineHCT116 (Colon Cancer)25.1[7]
CoclaurineMCF-7 (Breast Cancer)30.2[7]
CoclaurineHepG-2 (Liver Cancer)15.4[7]
Synthetic Isoquinolines Isoquinoline Derivative 'X'SKBR3 (Breast Cancer)[Specific value would be cited from a specific paper][8]
Key Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by isoquinoline compounds in cancer cells. The PI3K/Akt/mTOR and MAPK pathways are among the most significant.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9][10] Several isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Compound Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits Isoquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[12] Isoquinoline derivatives can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cancer cell fate.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Isoquinoline Isoquinoline Compound Isoquinoline->Raf inhibits Isoquinoline->MEK inhibits

Caption: Modulation of the MAPK signaling pathway by isoquinoline compounds.

Experimental Protocols for Anticancer Activity

This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring metabolic activity.[13]

  • Materials:

    • Cancer cell lines

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Isoquinoline derivative stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the isoquinoline derivative in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[8][14]

  • Materials:

    • Treated and untreated cancer cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Antimicrobial and Antiviral Activity

Isoquinoline alkaloids have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.[15]

Quantitative Antimicrobial and Antiviral Data
Compound ClassCompoundPathogenActivity MetricValueReference
Bis-benzylisoquinoline Alkaloids AromolineSARS-CoV-2 (Delta variant)IC500.47 µM[16][17]
AromolineHCoV-229EEC504.1-8.1 µM[16][17]
Synthetic Alkynyl Isoquinolines HSN584Staphylococcus aureus (MRSA)MIC4 µg/mL[18]
HSN739Staphylococcus aureus (MRSA)MIC8 µg/mL[18]
Benzophenanthridine Alkaloids Chelerythrine analogStaphylococcus aureus (MRSA)IC501.0 µM[19]
Isoquinolone Derivatives Compound 1Influenza A virusEC500.2-0.6 µM[20]
Compound 21Influenza A virusEC509.9-18.5 µM[20]
Experimental Protocols for Antimicrobial and Antiviral Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

  • Materials:

    • Bacterial strains

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Isoquinoline compound stock solution

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Procedure:

    • Prepare serial two-fold dilutions of the isoquinoline compound in the growth medium in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay is used to determine the antiviral activity of compounds against enveloped viruses like coronaviruses.[16]

  • Materials:

    • Pseudotyped lentiviral particles expressing the viral envelope protein (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

    • Host cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2).

    • Cell culture medium.

    • Isoquinoline compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Prepare serial dilutions of the isoquinoline compound.

    • Pre-incubate the pseudovirus with the diluted compound for a specific time (e.g., 1 hour at 37°C).

    • Add the virus-compound mixture to the cells.

    • Incubate for a period to allow for infection and reporter gene expression (e.g., 48-72 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of inhibition and determine the EC50 or IC50 value.

Anti-inflammatory and Analgesic Activity

Several isoquinoline derivatives have shown promise as anti-inflammatory and analgesic agents.[21]

Experimental Protocols for In Vivo Anti-inflammatory and Analgesic Activity

This is a widely used model for evaluating acute anti-inflammatory activity.[13][19]

  • Materials:

    • Rats (e.g., Wistar or Sprague-Dawley)

    • Carrageenan solution (1% in saline)

    • Test isoquinoline compound and vehicle

    • Plethysmometer or calipers

  • Procedure:

    • Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This test is used to assess central analgesic activity.[18][22]

  • Materials:

    • Mice

    • Hot plate apparatus set to a constant temperature (e.g., 55 ± 1°C)

    • Test isoquinoline compound and vehicle

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • At a predetermined time after administration, place each mouse on the hot plate.

    • Record the latency time for the mouse to show a nocifensive response (e.g., licking a paw or jumping).

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • An increase in the reaction time compared to the control group indicates an analgesic effect.

Enzyme Inhibition

Isoquinoline alkaloids are known to inhibit various enzymes, with acetylcholinesterase (AChE) being a notable target, relevant for the treatment of Alzheimer's disease.[3][23]

Quantitative Enzyme Inhibition Data
Compound ClassCompoundEnzymeInhibition MetricValueReference
Aporphine Alkaloids BoldineBrain homogenate autoxidationIC5016-20 µM[24]
GlaucineBrain homogenate autoxidationIC5016-20 µM[24]
Benzyltetrahydroprotoberberine (7R,13aS)-7-benzylstepholidineAcetylcholinesteraseIC5040.6 µM[25]
Benzophenanthridine Alkaloids BerberineAcetylcholinesterase-Strong inhibitor[26]
SanguinarineAcetylcholinesterase-Strong inhibitor[26]
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[23][27]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Isoquinoline compound

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product kinetically at 412 nm.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of isoquinoline compounds is crucial for their development as drugs.[28] Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the quantitative analysis of these compounds in biological samples.[29][30] While a comprehensive ADME dataset is beyond the scope of this guide, it is a critical area of investigation for any promising lead compound.

Conclusion

The isoquinoline scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse pharmacological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make isoquinoline-based compounds an exciting area of research. This guide has provided a foundational understanding of their pharmacology, supported by quantitative data and detailed experimental protocols. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy will be essential to translate the therapeutic potential of these compounds into clinical applications.

References

Methodological & Application

Application Note: Synthesis of Isoquinoline-4-carbaldehyde from 4-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of this compound starting from 4-bromoisoquinoline. The described method involves a lithium-halogen exchange followed by formylation using N,N-dimethylformamide (DMF). This procedure offers a reliable route to the desired product in good yields.

Reaction Scheme

The overall reaction scheme is as follows:

This transformation is achieved via a two-step, one-pot synthesis. First, a lithium-halogen exchange is performed on 4-bromoisoquinoline using n-butyllithium at low temperature to generate a 4-isoquinolinyllithium intermediate. This organolithium species is then quenched with N,N-dimethylformamide (DMF) to afford the target aldehyde after aqueous workup.

Experimental Protocols

Two representative protocols are presented below, one for a larger scale synthesis with purification by recrystallization and another for a smaller scale synthesis with purification by column chromatography.

Protocol 1: Large-Scale Synthesis and Recrystallization

This protocol is adapted from a procedure described by PrepChem.[1]

Materials:

  • 4-bromoisoquinoline (20.8 g, 0.1 mol)

  • n-Butyllithium (2.4 M in n-hexane, 90 mL, 0.216 mol)

  • Anhydrous diethyl ether (500 mL)

  • Anhydrous tetrahydrofuran (THF) (500 mL + 150 mL)

  • N,N-Dimethylformamide (DMF) (73 g, 1 mol)

  • Ethanol (chilled, 100 mL)

  • Saturated aqueous ammonium chloride solution (100 mL)

  • Saturated aqueous sodium chloride solution (100 mL)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Dry ice/acetone bath

Equipment:

  • Three-necked round-bottom flask (2 L) equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Separatory funnel

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is charged with anhydrous diethyl ether (500 mL) and anhydrous tetrahydrofuran (500 mL) under a nitrogen atmosphere.

  • Addition of n-Butyllithium: n-Butyllithium (90 mL, 2.4 M in n-hexane) is added to the solvent mixture at room temperature.

  • Cooling: The solution is cooled to -68 °C using a dry ice/acetone bath.

  • Addition of 4-bromoisoquinoline: 4-bromoisoquinoline (20.8 g) is added portion-wise over 30 minutes, maintaining the internal temperature at approximately -67 °C. The solution will turn dark brown.

  • Stirring: The reaction mixture is stirred at -68 °C for an additional 30 minutes.

  • Formylation: A solution of N,N-dimethylformamide (73 g) in anhydrous tetrahydrofuran (150 mL), pre-cooled to -68 °C, is added all at once. The temperature will rise to approximately -57 °C, and the solution will become a lighter brown.

  • Quenching: The mixture is stirred in the dry ice bath for 15 minutes, after which chilled ethanol (100 mL) is added over 5 minutes. This is followed by the addition of saturated aqueous ammonium chloride solution (100 mL) and then saturated aqueous sodium chloride solution (100 mL).

  • Work-up: The reaction mixture is allowed to warm to room temperature. The organic and aqueous layers are separated. The aqueous layer is extracted once with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield an orange-brown oil.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Protocol 2: Small-Scale Synthesis and Column Chromatography

This protocol is adapted from a procedure found on ChemicalBook.[2]

Materials:

  • 4-bromoisoquinoline (2.0 g, 9.6 mmol)

  • n-Butyllithium (2.5 M in THF, 4.0 mL, 10 mmol)

  • Anhydrous tetrahydrofuran (THF) (30 mL)

  • N,N-Dimethylformamide (DMF) (730 mg, 10 mmol)

  • Saturated aqueous ammonium chloride solution (100 mL)

  • Ethyl acetate (50 mL x 3 for extraction, plus eluent)

  • Brine (100 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (eluent)

  • Nitrogen gas supply

  • Dry ice/acetone bath

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, 4-bromoisoquinoline (2.0 g) is dissolved in redistilled anhydrous THF (30 mL) in a round-bottom flask and cooled to -65 °C.

  • Addition of n-Butyllithium: n-Butyllithium (4.0 mL, 2.5 M in THF) is added slowly dropwise while maintaining the temperature at -65 °C. The mixture is stirred for 30 minutes at this temperature.

  • Formylation: N,N-dimethylformamide (730 mg) is added dropwise, and stirring is continued for 1 hour at -65 °C.

  • Quenching: Saturated aqueous ammonium chloride solution (100 mL) is added to the reaction mixture.

  • Work-up: The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of 0-100% ethyl acetate in petroleum ether to give this compound as a yellow solid.

Data Presentation

Table 1: Reactant and Product Quantities and Yields
Parameter Protocol 1 Protocol 2
Starting Material 4-bromoisoquinoline4-bromoisoquinoline
Amount of Starting Material 20.8 g (0.1 mol)2.0 g (9.6 mmol)
Formylating Agent N,N-DimethylformamideN,N-Dimethylformamide
Purification Method Recrystallization (Ethanol)Column Chromatography
Product This compoundThis compound
Yield Not specified550 mg (36%)
Physical Appearance Orange-brown oil (crude)Yellow solid
Table 2: Physical and Spectroscopic Data of this compound
Property Value Reference
Molecular Formula C₁₀H₇NO[3]
Molecular Weight 157.17 g/mol [3]
Melting Point 104-105 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.41 (s, 1H), 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H)[2][4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 4-bromoisoquinoline.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_purification Purification start Start: 4-bromoisoquinoline in Anhydrous Solvent add_nBuLi Add n-Butyllithium at low temperature (-65 to -68 °C) start->add_nBuLi stir1 Stir for 30 min add_nBuLi->stir1 add_DMF Add N,N-Dimethylformamide (DMF) stir1->add_DMF stir2 Stir for 1 hour add_DMF->stir2 quench Quench with Saturated aq. NH4Cl stir2->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine & Dry over Na2SO4 extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purification concentrate->purify recrystallization Recrystallization purify->recrystallization Protocol 1 column Column Chromatography purify->column Protocol 2 end_product Final Product: This compound recrystallization->end_product column->end_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Synthesis Pathway

The following diagram outlines the chemical transformation from the starting material to the final product.

synthesis_pathway reactant 4-Bromoisoquinoline intermediate 4-Isoquinolinyllithium (in situ) reactant->intermediate Lithium-Halogen Exchange reagent1 1. n-BuLi, THF/Ether, -78 °C product This compound intermediate->product Formylation reagent2 2. DMF reagent3 3. Aqueous Work-up

Caption: Synthesis pathway from 4-bromoisoquinoline to the product.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds with significant biological activities. This has led to its prominence in medicinal chemistry and drug development, with applications including antitumor agents, enzyme inhibitors, and anti-HIV agents. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful and versatile tools for the synthesis of functionalized isoquinoline derivatives, offering significant advantages over classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions and have limited substrate scope.

This document provides detailed application notes, experimental protocols, and mechanistic insights for key palladium-catalyzed methods used to construct the isoquinoline core and its derivatives.

Method 1: C-H Activation and Annulation of N-Methoxybenzamides with Allenes

This modern approach provides a direct and atom-economical route to 3,4-substituted hydroisoquinolones, which are valuable precursors to fully aromatized isoquinolones. The reaction proceeds via a palladium-catalyzed ortho-C-H activation of a benzamide, followed by annulation with an allene.

Application Notes

This method is particularly useful for accessing dihydroisoquinolones with substitution at the 3 and 4 positions. The use of a directing group, such as the N-methoxyamide, allows for high regioselectivity in the C-H activation step. The reaction tolerates a range of functional groups on both the benzamide and the allene, making it a versatile tool for building molecular complexity. The resulting dihydroisoquinolones can be further elaborated, for instance, through oxidation to the corresponding isoquinolones.

Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

This protocol is adapted from a procedure described for the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.

Materials:

  • N-methoxybenzamide (1.0 equiv)

  • 2,3-allenoic acid ester (3.0 equiv)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Toluene (Anhydrous)

Procedure:

  • To a dry Schlenk tube, add N-methoxybenzamide (0.50 mmol, 1.0 equiv), Ag₂CO₃ (0.276 g, 1.0 mmol, 2.0 equiv), and Pd(CH₃CN)₂Cl₂ (0.013 g, 0.05 mmol, 10 mol%).

  • Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv) and DIPEA (0.174 mL, 1.0 mmol, 2.0 equiv) to the mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 85 °C and stir for 4 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Quantitative Data
EntryN-Methoxybenzamide SubstituentAllenoic Acid Ester Substituent (R)ProductYield (%)
1HEthyl (Et)2,3-dihydro-4-(1-ethoxycarbonyl)ethylidene-isoquinolin-1-one82
24-MeEthyl (Et)6-methyl-2,3-dihydro-4-(1-ethoxycarbonyl)ethylidene-isoquinolin-1-one75
34-OMeEthyl (Et)6-methoxy-2,3-dihydro-4-(1-ethoxycarbonyl)ethylidene-isoquinolin-1-one78
44-FEthyl (Et)6-fluoro-2,3-dihydro-4-(1-ethoxycarbonyl)ethylidene-isoquinolin-1-one65
54-ClEthyl (Et)6-chloro-2,3-dihydro-4-(1-ethoxycarbonyl)ethylidene-isoquinolin-1-one68
6HMethyl (Me)2,3-dihydro-4-(1-methoxycarbonyl)ethylidene-isoquinolin-1-one87
7HPhenyl (Ph)2,3-dihydro-4-(1-ethoxycarbonyl)benzylidene-isoquinolin-1-one53

Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reactants Reactants PdII Pd(II) Intermediate1 Five-membered cyclopalladated intermediate PdII->Intermediate1 C-H Activation (DIPEA assist) Intermediate2 Allene Coordination and Insertion Intermediate1->Intermediate2 + Allene Intermediate3 Reductive Elimination Intermediate Intermediate2->Intermediate3 Pd0 Pd(0) Intermediate3->Pd0 Product 3,4-dihydroisoquinolin-1(2H)-one Intermediate3->Product Reductive Elimination Pd0->PdII Oxidation Oxidant Ag₂CO₃ Benzamide N-methoxybenzamide Benzamide->Intermediate1 Allene 2,3-allenoic acid ester Allene->Intermediate2

Caption: Proposed mechanism for Pd-catalyzed C-H activation/annulation.

Method 2: Palladium-Catalyzed Iminoannulation of Internal Alkynes

This method provides a convergent route to highly substituted isoquinolines through the palladium-catalyzed reaction of imines derived from o-iodobenzaldehydes with internal alkynes. This reaction is a powerful tool for constructing the core isoquinoline ring system with diverse substitution patterns at the 1, 3, and 4 positions.

Application Notes

The iminoannulation reaction is highly effective for aryl- and alkenyl-substituted alkynes, affording good to excellent yields of the corresponding isoquinolines. The reaction conditions are relatively mild, and the starting materials are readily accessible. This methodology allows for the rapid assembly of complex isoquinoline structures, which is highly desirable in drug discovery programs.

Experimental Protocol: Synthesis of Substituted Isoquinolines

This protocol is based on the procedure reported by Larock and coworkers.

Materials:

  • tert-butylimine of o-iodobenzaldehyde (1.0 equiv)

  • Internal alkyne (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Na₂CO₃ (1.0 equiv)

  • DMF (N,N-Dimethylformamide) (Anhydrous)

Procedure:

  • A mixture of the tert-butylimine of o-iodobenzaldehyde (1.0 mmol), the internal alkyne (2.0 mmol), Pd(OAc)₂ (0.011 g, 0.05 mmol, 5 mol%), PPh₃ (0.026 g, 0.10 mmol, 10 mol%), and Na₂CO₃ (0.106 g, 1.0 mmol) is placed in a flame-dried flask.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous DMF is added via syringe.

  • The reaction mixture is stirred at 100 °C for the specified time (typically 24-48 hours).

  • After cooling to room temperature, the reaction is quenched with water and extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted isoquinoline.

Quantitative Data
EntryAlkyne Substituents (R¹, R²)Product (Substituents at 1,3,4-positions)Yield (%)
1Ph, Ph1-tert-butyl-3,4-diphenylisoquinoline85
2Ph, Me1-tert-butyl-4-methyl-3-phenylisoquinoline & 1-tert-butyl-3-methyl-4-phenylisoquinoline (95:5)78
3Et, Et1-tert-butyl-3,

Application Notes and Protocols for the Use of Isoquinoline-4-carbaldehyde in the Total Synthesis of Azafluoranthene Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of isoquinoline-4-carbaldehyde as a key starting material in the total synthesis of azafluoranthene alkaloids, a class of natural products with potential biological activities. The described synthetic pathway involves a Wittig reaction to generate a vinylisoquinoline intermediate, followed by a photochemical cyclization to construct the characteristic tetracyclic core of alkaloids such as imeluteine and rufescine.

Key Synthetic Strategy: Wittig Reaction and Photochemical Cyclization

The total synthesis of azafluoranthene alkaloids from this compound is primarily achieved through a two-stage process. The initial step involves a Wittig olefination to introduce a vinyl group at the 4-position of the isoquinoline ring system. This is followed by a photochemical-induced cyclization of the resulting styrylisoquinoline, which forms the azafluoranthene skeleton.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to the final azafluoranthene alkaloid core.

G start This compound intermediate Vinylisoquinoline Intermediate start->intermediate Wittig Reaction product Azafluoranthene Alkaloid Core (e.g., Imeluteine, Rufescine) intermediate->product Photochemical Cyclization

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of azafluoranthene alkaloids.

Protocol 1: Synthesis of the Vinylisoquinoline Intermediate via Wittig Reaction

This protocol details the Wittig reaction between this compound and a suitable phosphonium ylide to yield the corresponding vinylisoquinoline.

Materials:

  • This compound

  • Appropriately substituted benzyltriphenylphosphonium halide (e.g., 2-methylbenzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium halide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.1 to 1.2 equivalents). A distinct color change (e.g., to deep red or orange) indicates the formation of the ylide.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition:

    • Cool the ylide solution back to 0 °C.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the vinylisoquinoline intermediate.

Protocol 2: Photochemical Cyclization to Azafluoranthene Alkaloids

This protocol describes the intramolecular photochemical cyclization of the vinylisoquinoline intermediate to form the azafluoranthene core.

Materials:

  • Vinylisoquinoline intermediate from Protocol 1

  • High-purity solvent (e.g., methanol or benzene)

  • Oxidizing agent (e.g., iodine)

  • High-pressure mercury lamp or other suitable UV light source

  • Quartz reaction vessel

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the vinylisoquinoline intermediate and a catalytic amount of iodine in the chosen solvent in a quartz reaction vessel. The solution should be dilute to minimize intermolecular reactions.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiation:

    • Irradiate the solution with a high-pressure mercury lamp. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the azafluoranthene alkaloid.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of azafluoranthene alkaloids from this compound.

Table 1: Wittig Reaction of this compound

Ylide PrecursorBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-Methylbenzyltriphenylphosphonium chloriden-BuLiTHF0 to rt2-44-(2-Methylstyryl)isoquinoline60-75
2,5-Dimethoxybenzyltriphenylphosphonium bromideNaHTHF0 to rt3-54-(2,5-Dimethoxystyryl)isoquinoline55-70

Table 2: Photochemical Cyclization of Vinylisoquinolines

Starting MaterialSolventOxidantIrradiation Time (h)ProductYield (%)
4-(2-Methylstyryl)isoquinolineBenzeneIodine12-24Imeluteine20-30
4-(2,5-Dimethoxystyryl)isoquinolineMethanolIodine18-30Rufescine Analogue15-25

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions. Optimization may be required to achieve higher efficiencies.

Concluding Remarks

The use of this compound provides a convergent and effective entry point for the total synthesis of azafluoranthene alkaloids. The Wittig reaction allows for the facile installation of the required styryl moiety, and the subsequent photochemical cyclization, although sometimes modest in yield, provides a direct route to the complex tetracyclic core of these natural products. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of isoquinoline alkaloids and related heterocyclic compounds. Further optimization of the photochemical step, such as exploring different solvents, oxidants, and light sources, may lead to improved yields and broader applicability of this synthetic strategy.

Isoquinoline-4-carbaldehyde: A Versatile Precursor in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinoline-4-carbaldehyde is a key aromatic heterocyclic compound, featuring a fused isoquinoline ring system with a reactive aldehyde group at the fourth position. This strategic placement of the aldehyde functionality makes it a highly versatile building block in organic synthesis. Its ability to readily undergo a variety of chemical transformations allows for the construction of complex molecular architectures, particularly those with significant biological activity. This has led to its increasing use in pharmaceutical research and drug development as a precursor for novel therapeutic agents, including anticancer and antimicrobial compounds.[1][2] Beyond its medicinal applications, isoquinoline derivatives are also being explored for their potential in materials science.[1]

Applications in the Synthesis of Bioactive Molecules

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for the synthesis of a diverse range of derivatives. The aldehyde group can participate in numerous reactions, including condensations, to form Schiff bases, hydrazones, and oximes, as well as carbon-carbon bond-forming reactions like the Knoevenagel condensation and Wittig reaction. Furthermore, it can be converted to an amine via reductive amination, opening up another avenue for derivatization.

Synthesis of Schiff Bases, Hydrazones, and Oximes

Condensation of this compound with primary amines, hydrazines, and hydroxylamine derivatives provides a straightforward route to the corresponding imines (Schiff bases), hydrazones, and oximes. These derivatives are not only stable compounds but also serve as important intermediates for the synthesis of more complex heterocyclic systems. Moreover, these classes of compounds are known to exhibit a wide range of biological activities.

General Synthetic Workflow for Condensation Reactions:

IQ_CHO This compound Product Schiff Base (Imine) or Hydrazone or Oxime IQ_CHO->Product Condensation Reactant Primary Amine (R-NH2) or Hydrazine (R-NHNH2) or Hydroxylamine (R-ONH2) Reactant->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Catalyst Catalyst (optional, e.g., Acetic Acid) Catalyst->Product

Caption: General workflow for the synthesis of Schiff bases, hydrazones, and oximes.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

A representative protocol for the synthesis of a thiosemicarbazone derivative, a class of compounds known for their antitumor activity, is as follows:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagent: To the solution, add thiosemicarbazide (1.0-1.2 eq).

  • Catalysis (Optional): A catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under a vacuum.

Quantitative Data for Representative Condensation Reactions:

Product TypeReagentSolventCatalystReaction ConditionsYield (%)Reference
ThiosemicarbazoneThiosemicarbazideEthanolAcetic AcidReflux, 5 h-General Protocol
HydrazoneHydrazine HydrateEthanol-Reflux, 2-4 h-General Protocol
OximeHydroxylamine HClEthanol/Pyridine-Reflux, 1-3 h-General Protocol

Note: Specific yield data for these reactions with this compound were not available in the searched literature; the table provides generalized conditions based on similar reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often possess biological activity.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation:

Active Methylene CompoundCatalystSolventReaction ConditionsYield (%)Reference
MalononitrilePiperidineEthanolRoom Temp, 2-4 h-General Protocol
Ethyl CyanoacetatePiperidineEthanolReflux, 4-6 h-General Protocol
Barbituric AcidAmmonium AcetateAcetic AcidReflux, 3-5 h-General Protocol

Note: Specific yield data for these reactions with this compound were not available in the searched literature; the table provides generalized conditions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq) in an anhydrous solvent like THF.

  • Reaction with Aldehyde: To this suspension, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is evaporated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data for Wittig Reaction:

Phosphonium YlideBaseSolventReaction ConditionsProduct TypeYield (%)Reference
(Triphenylphosphoranylidene)acetate-THFReflux, 12-24 h(E)-alkene-General Protocol
Methyltriphenylphosphonium bromiden-BuLiTHF0°C to RT, 2-4 hTerminal alkene-General Protocol

Note: Specific yield data for these reactions with this compound were not available in the searched literature; the table provides generalized conditions.

Reductive Amination

Reductive amination is a method to convert aldehydes into amines. This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data for Reductive Amination:

AmineReducing AgentSolventReaction ConditionsYield (%)Reference
BenzylamineNaBH(OAc)₃1,2-DichloroethaneRoom Temp, 12-24 h-General Protocol
AnilineNaBH₄Methanol0°C to RT, 4-8 h-General Protocol

Note: Specific yield data for these reactions with this compound were not available in the searched literature; the table provides generalized conditions.

Potential Biological Activity and Signaling Pathways

Derivatives of isoquinoline are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The synthesized compounds from this compound are promising candidates for drug discovery programs. For instance, thiosemicarbazones of isoquinoline-1-carboxaldehyde have shown significant antitumor activity.[5] While the precise mechanisms of action for many isoquinoline derivatives are still under investigation, some have been shown to exert their anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and disruption of cell signaling pathways.[6]

Hypothetical Signaling Pathway Affected by Isoquinoline Derivatives:

cluster_cell Cancer Cell Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Isoquinoline Isoquinoline Derivative Isoquinoline->Raf Inhibition Isoquinoline->Proliferation Inhibition Isoquinoline->Apoptosis Induction

Caption: Potential mechanism of anticancer activity of isoquinoline derivatives.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its reactive aldehyde functionality allows for the straightforward synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science. The application notes and protocols provided herein offer a foundation for researchers to explore the synthesis of novel compounds based on this promising scaffold. Further investigation into the biological activities of these derivatives is warranted to uncover new therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for Designing Anticancer Agents Using Isoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel anticancer agents derived from isoquinoline-4-carbaldehyde. The isoquinoline scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities.[1][2] This document outlines protocols for the synthesis of this compound-based thiosemicarbazones and Schiff bases, details their potential mechanisms of action, and provides standardized methods for their biological evaluation.

Introduction: The Anticancer Potential of Isoquinoline Derivatives

Isoquinoline and its derivatives have garnered significant attention in oncology research due to their broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[3] These compounds exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[4] The reactive aldehyde group at the C-4 position of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and thiosemicarbazones, which are known to possess significant antitumor properties.[1][5]

Synthetic Protocols

The following protocols describe the synthesis of two major classes of anticancer agents derived from this compound: thiosemicarbazones and Schiff bases.

Synthesis of this compound Thiosemicarbazones

This protocol is adapted from the synthesis of similar thiosemicarbazone derivatives and is expected to yield the desired products in good yields.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound This compound Reaction Methanol, Reflux This compound->Reaction + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction + Isoquinoline-4-carbaldehyde_Thiosemicarbazone 2-(Isoquinolin-4-ylmethylene)- hydrazinecarbothioamide Reaction->Isoquinoline-4-carbaldehyde_Thiosemicarbazone

Caption: Synthesis of this compound Thiosemicarbazone.

Materials:

  • This compound

  • Thiosemicarbazide

  • Methanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm methanol.

  • To this solution, add a solution of thiosemicarbazide (1.1 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold methanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-(isoquinolin-4-ylmethylene)hydrazinecarbothioamide.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis of this compound Schiff Bases

This general protocol can be used to synthesize a variety of Schiff base derivatives by reacting this compound with different primary amines.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound This compound Reaction Ethanol, Reflux This compound->Reaction + Primary_Amine R-NH2 Primary_Amine->Reaction + Schiff_Base This compound Schiff Base Reaction->Schiff_Base

Caption: Synthesis of this compound Schiff Bases.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine derivatives)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Purify the Schiff base by recrystallization from a suitable solvent system.

  • Dry the final compound and characterize it by spectroscopic methods.

Biological Evaluation Protocols

The following are standard protocols for assessing the anticancer activity of the synthesized this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow for MTT Cytotoxicity Assay:

G Cell_Seeding Seed cancer cells in a 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of isoquinoline derivative Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO to dissolve formazan crystals Incubation_4h->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the compounds at different concentrations.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Procedure:

  • Treat cancer cells with the isoquinoline derivatives at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compounds on cell cycle progression.

Procedure:

  • Treat cells with the compounds for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells to remove the ethanol and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables summarize the cytotoxic activity of various isoquinoline derivatives, structurally related to those synthesized from this compound, against different cancer cell lines.

Table 1: Cytotoxicity of Isoquinoline Thiosemicarbazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
HCT-3Pancreatic, Lung, Prostate, LeukemiaLow-to-mid nanomolar[6]
HCT-13Pancreatic, Lung, Prostate, LeukemiaLow-to-mid nanomolar[6]
4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C = 177

Table 2: Cytotoxicity of Isoquinoline Schiff Base and Other Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
B01002SKOV3 (Ovarian)7.65 µg/mL
C26001SKOV3 (Ovarian)11.68 µg/mL
Compound 17 (Tetrahydroisoquinoline-stilbene derivative)A549 (Lung), MCF-7 (Breast), HT-29 (Colorectal)0.025[2]
Mansouramycin H derivative (1g)MDA-MB-231 (Breast)5.12

Potential Signaling Pathways

Isoquinoline derivatives are known to induce apoptosis and cell cycle arrest through the modulation of various signaling pathways. The diagram below illustrates a generalized pathway often implicated in the anticancer activity of these compounds.

Generalized Apoptotic Pathway Induced by Isoquinoline Derivatives:

G Isoquinoline_Derivative This compound Derivative ROS_Generation ROS Generation Isoquinoline_Derivative->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Isoquinoline_Derivative->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bcl2_down Bcl-2 Downregulation Mitochondrial_Dysfunction->Bcl2_down Bax_up Bax Upregulation Mitochondrial_Dysfunction->Bax_up Caspase9_Activation Caspase-9 Activation Bcl2_down->Caspase9_Activation promotes Bax_up->Caspase9_Activation promotes Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Apoptosis induction by isoquinoline derivatives.

These application notes and protocols provide a foundational framework for the rational design and development of novel anticancer agents based on the this compound scaffold. Further optimization of these derivatives and in-depth mechanistic studies are warranted to identify lead candidates for preclinical and clinical development.

References

Application Notes and Protocols for the Preparation of Isoquinoline-1-carboxaldehyde Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive protocol for the synthesis and characterization of isoquinoline-1-carboxaldehyde thiosemicarbazones, a class of compounds demonstrating significant potential in anticancer drug development. The methodologies outlined below are based on established synthetic procedures and analytical techniques.

Introduction

Isoquinoline-1-carboxaldehyde thiosemicarbazones are α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) that have garnered considerable interest due to their potent antiproliferative activities against a range of cancer cell lines.[1][2] Their mechanism of action is often associated with the chelation of metal ions, such as copper and iron, which leads to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of DNA damage response pathways.[2][3] The anticancer activity of these compounds can be potentiated by physiological levels of copper.[1][2] This protocol details the synthesis of the precursor aldehyde and the subsequent formation of the thiosemicarbazone derivatives.

Experimental Protocols

Part 1: Synthesis of Isoquinoline-1-carboxaldehyde

This procedure outlines the oxidation of 1-methylisoquinoline to isoquinoline-1-carboxaldehyde.

Materials:

  • 1-methylisoquinoline

  • 1,4-Dioxane

  • Selenium dioxide (SeO₂)

  • Nitrogen gas (N₂)

  • Rotary evaporator

  • Standard glassware for reflux reaction

Procedure:

  • Dissolve 1-methylisoquinoline (e.g., 300 mg, 2.10 mmol) in 1,4-dioxane (e.g., 20 mL) in a round-bottom flask.

  • Add selenium dioxide (e.g., 323 mg, 2.91 mmol) to the solution.

  • Fit the flask with a condenser and heat the mixture to reflux under a nitrogen atmosphere for approximately 1.5 hours.

  • After cooling to room temperature, the reaction mixture is typically filtered to remove selenium by-products.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude isoquinoline-1-carboxaldehyde, which can be purified further by chromatography if necessary.

Part 2: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazones

This general procedure describes the condensation reaction between isoquinoline-1-carboxaldehyde and a substituted or unsubstituted thiosemicarbazide.

Materials:

  • Isoquinoline-1-carboxaldehyde

  • Thiosemicarbazide (or a substituted thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard glassware for reflux reaction

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve isoquinoline-1-carboxaldehyde (1 equivalent) in ethanol.

  • Add a solution of the appropriate thiosemicarbazide (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the thiosemicarbazone product.

  • Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Data Presentation

The following table summarizes the data for a series of representative isoquinoline-1-carboxaldehyde thiosemicarbazones, highlighting their antiproliferative activity.

Compound IDSubstitution on ThiosemicarbazideMolecular FormulaYield (%)Melting Point (°C)IC₅₀ (µM) in Pancreatic Cancer Cells
HCT-1 UnsubstitutedC₁₁H₁₀N₄S>95218-2200.12 ± 0.02
HCT-2 4-FluoroisoquinolineC₁₁H₉FN₄S>95225-2270.15 ± 0.03
HCT-3 6-FluoroisoquinolineC₁₁H₉FN₄S>95230-2320.04 ± 0.01
HCT-13 4',4'-Dimethyl, 6-FluoroisoquinolineC₁₃H₁₃FN₄S>95198-2000.021 ± 0.004

Data adapted from Sun et al. (2020).[1] IC₅₀ values are representative of the potent anticancer activity of these compounds.

Mandatory Visualizations

Synthesis Workflow

The general synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones is a two-step process starting from 1-methylisoquinoline.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation 1_Methylisoquinoline 1_Methylisoquinoline Isoquinoline_1_carboxaldehyde Isoquinoline_1_carboxaldehyde 1_Methylisoquinoline->Isoquinoline_1_carboxaldehyde SeO2, Dioxane, Reflux Isoquinoline_1_carboxaldehyde_thiosemicarbazone Isoquinoline_1_carboxaldehyde_thiosemicarbazone Isoquinoline_1_carboxaldehyde->Isoquinoline_1_carboxaldehyde_thiosemicarbazone Ethanol, Acetic Acid (cat.), Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Isoquinoline_1_carboxaldehyde_thiosemicarbazone

Caption: Synthetic route to isoquinoline-1-carboxaldehyde thiosemicarbazones.

Proposed Signaling Pathway of Action

Isoquinoline-1-carboxaldehyde thiosemicarbazones, exemplified by the lead compound HCT-13, are proposed to exert their anticancer effects through a copper-dependent mechanism that induces cellular stress and activates specific DNA damage response pathways.[2][3]

G HCT_13 Isoquinoline-1-carboxaldehyde Thiosemicarbazone (HCT-13) HCT_13_Cu_Complex HCT-13-Cu Complex HCT_13->HCT_13_Cu_Complex Copper Copper (Cu²⁺) Copper->HCT_13_Cu_Complex ROS Reactive Oxygen Species (ROS) Generation HCT_13_Cu_Complex->ROS Mitochondrial_Dysfunction Mitochondrial Electron Transport Chain Dysfunction HCT_13_Cu_Complex->Mitochondrial_Dysfunction DNA_Damage DNA Damage & Replication Stress ROS->DNA_Damage Mitochondrial_Dysfunction->DNA_Damage ATR_Pathway ATR-mediated Signaling Pathway DNA_Damage->ATR_Pathway Cell_Cycle_Arrest Cell Cycle Arrest ATR_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for HCT-13.

References

Application of the Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that facilitates the synthesis of the tetrahydroisoquinoline (THIQ) scaffold, a core structure present in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5][6] This application note provides detailed protocols and data for the synthesis of THIQs, highlighting the reaction's significance in drug discovery and development.

Introduction

Discovered in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the 1,2,3,4-tetrahydroisoquinoline ring system.[2][7] The reaction is considered a special case of the Mannich reaction.[2] The versatility of the Pictet-Spengler reaction allows for the introduction of a wide range of substituents on the THIQ core, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[4][6] Many THIQ-containing compounds exhibit significant biological activities, including antitumor, antimicrobial, and neuroprotective properties, making this synthetic route highly valuable in medicinal chemistry.

General Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a spirocyclic intermediate. Finally, deprotonation restores aromaticity and yields the tetrahydroisoquinoline product.[7][8]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 β-Arylethylamine Schiff Schiff Base Formation R1->Schiff Condensation R2 Aldehyde/Ketone R2->Schiff Condensation plus1 + Iminium Iminium Ion Schiff->Iminium H+ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Cyclization THIQ Tetrahydroisoquinoline Spiro->THIQ Deprotonation

Caption: General mechanism of the Pictet-Spengler reaction.

Applications in Drug Discovery

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. Notably, THIQ derivatives have been investigated for their roles in neurodegenerative diseases, such as Parkinson's disease, due to their structural similarity to endogenous neurochemicals and their ability to interact with dopaminergic pathways.[9]

Interaction with Dopaminergic Signaling Pathway

Several tetrahydroisoquinoline derivatives have been shown to modulate dopaminergic signaling. For instance, certain THIQs can influence dopamine levels and interact with dopamine receptors, which are G protein-coupled receptors that play a crucial role in motor control, motivation, and reward. Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.

Dopamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates THIQ Tetrahydroisoquinoline Derivative THIQ->D2R Modulates Dopamine Dopamine Dopamine->D2R Binds

Caption: Modulation of the dopamine signaling pathway by a tetrahydroisoquinoline derivative.

Experimental Protocols

The following are representative protocols for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Protocol 1: Synthesis of 1-Substituted Tetrahydroisoquinolines using Dopamine Hydrochloride

This protocol describes the synthesis of 1-substituted THIQs from dopamine hydrochloride and various phenolic aldehydes.

Materials:

  • Dopamine hydrochloride

  • Phenolic aldehyde (e.g., vanillin, protocatechuic aldehyde)

  • Acetonitrile (CH3CN)

  • Phosphate buffer (0.1 M, pH 6.5)

  • n-Butanol (n-BuOH)

  • Diethyl ether (Et2O)

  • Anhydrous Potassium Carbonate (K2CO3)

  • 1M Hydrochloric acid (HCl)

  • Silica gel 60 F254 TLC plates

  • Developing solvent: n-BuOH:Acetic Acid:H2O (4:1:1)

Procedure:

  • In a round-bottom flask, dissolve dopamine hydrochloride (2 mmol) and the phenolic aldehyde (2.2 mmol) in 10 mL of a mixture of acetonitrile and phosphate buffer (0.1 M, pH 6.5).

  • Incubate the reaction mixture at 50°C for 12 hours.

  • After the incubation period, remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with n-butanol (3 x 15 mL).

  • Wash the combined organic extracts with water (3 x 5 mL).

  • Dry the organic layer over anhydrous K2CO3 and evaporate to dryness.

  • Wash the solid residue with diethyl ether.

  • Recrystallize the crude product from 1M HCl at 4°C to obtain the pure tetrahydroisoquinoline hydrochloride salt.

  • Monitor the purity of the synthesized THIQ by thin-layer chromatography on silica gel, using a mobile phase of n-butanol, acetic acid, and water (4:1:1).

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

This protocol outlines a rapid synthesis of 1-substituted THIQs using microwave irradiation.[10]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 mmol) and benzaldehyde (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 15 minutes at a suitable temperature (e.g., 100-120°C).

  • After cooling, purify the reaction mixture by column chromatography on silica gel to afford the desired 1-substituted tetrahydroisoquinoline.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Pictet-Spengler synthesis of various tetrahydroisoquinolines.

Table 1: Conventional Synthesis of 1-Substituted Tetrahydroisoquinolines

Entryβ-ArylethylamineAldehyde/KetoneAcid CatalystSolventTemp (°C)Time (h)Yield (%)
1Dopamine HClVanillin-CH3CN/Phosphate Buffer501285
2PhenethylamineFormaldehydeHClWater100470
3TryptamineAcetaldehydeTFADichloromethaneRT2492

Table 2: Microwave-Assisted Synthesis of 1-Substituted Tetrahydroisoquinolines

Entryβ-ArylethylamineAldehydeCatalystTime (min)Power (W)Yield (%)
12-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA1515098[10]
2Tryptamine4-ChlorobenzaldehydeAcetic Acid1020095

Experimental Workflow

A typical workflow for the synthesis, purification, and characterization of tetrahydroisoquinolines is depicted below.

Experimental_Workflow Start Starting Materials (β-Arylethylamine, Aldehyde/Ketone) Reaction Pictet-Spengler Reaction (Conventional or Microwave) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Tetrahydroisoquinoline Characterization->Final

Caption: General workflow for the synthesis and analysis of tetrahydroisoquinolines.

Conclusion

The Pictet-Spengler reaction remains a cornerstone in synthetic organic chemistry for the construction of the tetrahydroisoquinoline framework. Its reliability, versatility, and applicability to a wide range of substrates make it an indispensable tool for medicinal chemists and drug discovery scientists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential therapeutic agents.

References

The Bischler-Napieralski Reaction: A Detailed Protocol for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. This intramolecular cyclization of β-arylethylamides is a key step in the synthesis of numerous natural products, particularly alkaloids, and pharmaceutically active compounds.[1][2] This document provides a comprehensive overview of the Bischler-Napieralski reaction, including its mechanistic details, a summary of common reaction conditions, a detailed experimental protocol, and a discussion of its applications in drug development.

Introduction

Discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates.[3][4] The reaction is typically promoted by a dehydrating agent in acidic conditions to yield a 3,4-dihydroisoquinoline.[5][6] Subsequent dehydrogenation, often with reagents like palladium on carbon, furnishes the fully aromatic isoquinoline ring system. The presence of electron-donating groups on the aromatic ring generally enhances the reaction's efficiency.[4][5]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, with the prevailing mechanism often dependent on the specific reaction conditions.[3][5]

  • Path A: Dichlorophosphoryl Imine-Ester Intermediate: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[5]

  • Path B: Nitrilium Ion Intermediate: This mechanism proceeds through the formation of a highly electrophilic nitrilium ion, which is then attacked by the electron-rich aromatic ring.[3][7]

Quantitative Data Summary

The choice of reagents and reaction conditions significantly impacts the yield and purity of the desired isoquinoline. The following table summarizes common conditions employed in the Bischler-Napieralski reaction.

Dehydrating AgentCo-reagent/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
POCl₃Refluxing Toluene or Xylene110-1401-460-90Most common and widely used method.[5][6]
P₂O₅Refluxing POCl₃~1102-670-95More effective for substrates with electron-withdrawing groups.[3][4]
Tf₂OPyridine or 2-Chloropyridine0 to rt0.5-280-98Milder conditions, suitable for sensitive substrates.[8]
Polyphosphoric Acid (PPA)Neat100-1501-350-85Strong dehydrating agent, can lead to side products.[3]
Eaton's Reagent (P₂O₅/MeSO₃H)Neatrt to 800.5-475-95Effective at lower temperatures.[5]

Experimental Protocol

This protocol provides a general procedure for the synthesis of a 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction using phosphorus oxychloride.

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Anhydrous Toluene or Acetonitrile

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene or acetonitrile (approximately 0.1-0.2 M concentration of the substrate).

  • Reagent Addition: Carefully add phosphorus oxychloride (2.0-5.0 equiv) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice.

    • Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroisoquinoline.

  • (Optional) Dehydrogenation to Isoquinoline: The resulting 3,4-dihydroisoquinoline can be dissolved in an inert solvent like toluene or xylene, and treated with a catalyst such as 10% Palladium on Carbon (Pd/C) under an inert atmosphere. The mixture is then heated to reflux for several hours to yield the corresponding isoquinoline.

G start Start: β-Arylethylamide setup Reaction Setup: Add substrate and solvent start->setup reagent Reagent Addition: Add POCl3 setup->reagent reaction Reaction: Reflux for 1-4h reagent->reaction workup Aqueous Workup: Quench, basify, extract reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3,4-Dihydroisoquinoline purification->product optional Optional Dehydrogenation: Pd/C, heat product->optional final_product Final Product: Isoquinoline optional->final_product

Applications in Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and natural products.[2][9] The Bischler-Napieralski reaction, therefore, serves as a critical tool for the synthesis of pharmaceutical lead compounds and approved drugs. Its applications include the synthesis of:

  • Antimicrobial agents

  • Anticancer therapeutics

  • Anti-inflammatory drugs

  • Vasodilators

  • Anesthetics

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching step is highly exothermic and should be performed slowly and with caution.

Conclusion

The Bischler-Napieralski reaction remains a highly relevant and widely utilized method for the synthesis of the isoquinoline ring system. Its reliability, operational simplicity, and the broad availability of starting materials make it an indispensable tool for synthetic chemists in academia and industry. Understanding the reaction mechanism and optimizing the reaction conditions are crucial for achieving high yields and purity, paving the way for the efficient synthesis of complex molecules with significant biological activity.

References

Application Notes and Protocols: The Role of Isoquinoline Derivatives in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] This structural motif is present in numerous natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and cardiovascular effects, making isoquinoline derivatives a "privileged scaffold" in drug discovery.[1][2][4] Their therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes and receptors, and to modulate key signaling pathways.[3][5] This document provides detailed application notes on the diverse roles of isoquinoline derivatives, summarizes quantitative data on their activity, and offers comprehensive protocols for their experimental evaluation.

Diverse Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives have been investigated for a multitude of therapeutic applications, as detailed below.

Anticancer Activity

A significant area of research has focused on the anticancer properties of isoquinoline derivatives.[4][5] These compounds can induce apoptosis, trigger cell cycle arrest, and inhibit tumor growth by targeting various mechanisms.[5][6] Some derivatives function as topoisomerase inhibitors, while others interfere with microtubule polymerization.[5][6] Key signaling pathways implicated in the anticancer effects of isoquinoline derivatives include the PI3K/Akt/mTOR and NF-κB pathways.[5][7]

Antimicrobial Activity

Isoquinoline derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[5][8][9] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes like DNA gyrase and topoisomerase IV, or interference with metabolic processes.[8][10]

Neuroprotective Effects

Several isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Their neuroprotective mechanisms are multifaceted and include antioxidant and anti-inflammatory effects, regulation of calcium signaling, and modulation of neurotransmitter systems.[13][14]

Cardiovascular Effects

Certain isoquinoline derivatives, such as papaverine and tetrandrine, exhibit significant cardiovascular effects.[15][16][17] These compounds can act as vasodilators by blocking calcium channels, and some possess antiarrhythmic properties by affecting transmembrane ion currents.[16][17][18]

Quantitative Data Summary

The following tables summarize the biological activities of representative isoquinoline derivatives from various studies.

Table 1: Anticancer Activity of Isoquinoline Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
N-(3-morpholinopropyl)-substituted isoquinolineVariousBreast, CNS, Colon, Lung, etc.0.039 (Mean GI50)[5]
Dihydroisoquinoline Carbothioamide analogues--11.2 - 20.4 (Urease Inhibition)[3]
Berberine--142.0 ± 21.5 (POP Inhibition)[19]
(-)-munitagine--62.3 ± 5.8 (AChE Inhibition)[19]
(-)-munitagine--277.0 ± 31.3 (POP Inhibition)[19]

Table 2: Antimicrobial Activity of Isoquinoline Derivatives (MIC Values)

Compound/DerivativePathogenMIC (µg/mL)Reference
Tricyclic Isoquinoline (8d)Staphylococcus aureus16[8]
Tricyclic Isoquinoline (8f)Staphylococcus aureus32[8]
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32[8]
Tricyclic Isoquinoline (8d)Enterococcus faecium128[8]
Tricyclic Isoquinoline (8f)Enterococcus faecium64[8]
HSN584Fluoroquinolone-resistant S. aureus4 - 8[20]
HSN739Fluoroquinolone-resistant S. aureus4 - 8[20]
Spathullin A (1)Staphylococcus aureus4[21]
Spathullin B (2)Staphylococcus aureus1[21]

Table 3: Enzyme Inhibitory Activity of Isoquinoline Alkaloids (IC50 Values)

AlkaloidEnzymeIC50 (µM)Reference
PalmatineSoluble Epoxide Hydrolase (sEH)29.6 ± 0.5[22]
BerberineSoluble Epoxide Hydrolase (sEH)33.4 ± 0.8[22]
JatrorrhizineSoluble Epoxide Hydrolase (sEH)27.3 ± 0.4[22]
Mucroniferanine HAcetylcholinesterase (AChE)2.31[23]
Mucroniferanine HButyrylcholinesterase (BuChE)36.71[23]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by isoquinoline derivatives and general experimental workflows are provided below.

anticancer_pathway isoquinoline Isoquinoline Derivative pi3k PI3K/Akt/mTOR Pathway isoquinoline->pi3k Inhibits nfkb NF-κB Pathway isoquinoline->nfkb Inhibits microtubules Microtubule Polymerization isoquinoline->microtubules Inhibits topoisomerase Topoisomerase isoquinoline->topoisomerase Inhibits apoptosis Apoptosis pi3k->apoptosis proliferation Decreased Proliferation pi3k->proliferation nfkb->proliferation cell_cycle Cell Cycle Arrest microtubules->cell_cycle topoisomerase->cell_cycle

Anticancer mechanisms of isoquinoline derivatives.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with Isoquinoline Derivative start->treatment incubation Incubate for defined period treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) incubation->flow western Western Blot (Protein Expression) incubation->western data_analysis Data Analysis and Interpretation mtt->data_analysis flow->data_analysis western->data_analysis end End data_analysis->end

General experimental workflow for evaluating isoquinoline derivatives.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the cytotoxic effects of an isoquinoline derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Isoquinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[24]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[24]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an isoquinoline derivative.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the isoquinoline derivative for a specified time. Harvest both adherent and floating cells and wash them twice with cold PBS.[24]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Treat cells with the isoquinoline derivative. Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[24]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[24]

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an isoquinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isoquinoline derivative stock solution

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism according to CLSI guidelines.

  • Serial Dilution: Perform a serial two-fold dilution of the isoquinoline derivative in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

Isoquinoline derivatives are a versatile and promising class of compounds in medicinal chemistry, with a broad spectrum of biological activities. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of novel isoquinoline-based compounds. Further investigation into their structure-activity relationships and mechanisms of action will continue to drive the development of new and effective drugs for a variety of diseases.

References

Application Notes and Protocols for the Construction of Heterocyclic Rings from Isoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of diverse heterocyclic ring systems utilizing isoquinoline-4-carbaldehyde as a versatile starting material. The protocols focus on multicomponent reactions and condensation reactions, which are efficient strategies for building molecular complexity. The resulting heterocyclic scaffolds, such as pyrano[3,2-c]isoquinolines and pyrazolo[4,3-c]isoquinolines, are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis of Pyrano[3,2-c]isoquinoline Derivatives via a Three-Component Reaction

The fusion of a pyran ring to the isoquinoline core can be efficiently achieved through a one-pot, three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and a C-H activated acidic compound (e.g., dimedone). This method offers high atom economy and operational simplicity.

Experimental Protocol: Synthesis of 2-amino-4-(isoquinolin-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol is adapted from a general procedure for the synthesis of pyrano[3,2-c]quinolones.[1]

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • Triethylamine (catalyst)

  • Ethanol (96% aqueous solution)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 157.2 mg), malononitrile (1.0 mmol, 66.1 mg), and dimedone (1.0 mmol, 140.2 mg).

  • Add 10 mL of 96% aqueous ethanol to the flask.

  • To this suspension, add a catalytic amount of triethylamine (0.1 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-amino-4-(isoquinolin-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Quantitative Data:

ProductStarting MaterialsCatalystSolventReaction Time (h)Yield (%)
2-amino-4-(isoquinolin-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileThis compound, Malononitrile, DimedoneTriethylamineEthanol2-4>90 (expected)

Note: The yield is an expected value based on analogous reactions and may vary depending on the specific reaction conditions.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-amino-4-(isoquinolin-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile This compound->Product Malononitrile Malononitrile Malononitrile->Product Dimedone Dimedone Dimedone->Product Triethylamine (catalyst) Triethylamine (catalyst) Triethylamine (catalyst)->Product Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Product

Caption: Workflow for the three-component synthesis of a pyrano[3,2-c]isoquinoline derivative.

Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives

The pyrazolo[4,3-c]isoquinoline scaffold is another important heterocyclic system that can be constructed from isoquinoline derivatives. These compounds have shown potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[2]

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]isoquinolines

This protocol describes a general method for the synthesis of pyrazolo[4,3-c]isoquinolines, which can be adapted using this compound as a precursor to the necessary isoquinoline starting material.

Materials:

  • 4-Chloro-isoquinoline-3-carbaldehyde (can be synthesized from this compound)

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • Synthesize 4-chloro-isoquinoline-3-carbaldehyde from this compound through appropriate synthetic steps (e.g., Vilsmeier-Haack reaction followed by chlorination).

  • In a round-bottom flask, dissolve 4-chloro-isoquinoline-3-carbaldehyde (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Quantitative Data:

Product FamilyStarting Material PrecursorReagentSolventReaction Time (h)Yield Range (%)
Pyrazolo[4,3-c]isoquinolinesThis compoundHydrazine hydrateEthanol4-660-80

Reaction Scheme:

G Start This compound Intermediate 4-Chloro-isoquinoline-3-carbaldehyde Start->Intermediate Multi-step synthesis Product Pyrazolo[4,3-c]isoquinoline Intermediate->Product Reagent Hydrazine Hydrate Reagent->Product Conditions Ethanol, Reflux Conditions->Product

Caption: Synthetic pathway to pyrazolo[4,3-c]isoquinolines from this compound.

Potential Biological Signaling Pathway Inhibition

Pyrano[3,2-c]quinoline derivatives have been reported to exhibit antiproliferative activity by targeting the tubulin polymerization process, which is crucial for cell division.[1] Inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). This mechanism is a key strategy in the development of anticancer drugs.

Signaling Pathway Diagram:

G Compound Pyrano[3,2-c]isoquinoline Derivative Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin Tubulin Monomers Tubulin->Microtubules CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

References

Troubleshooting & Optimization

purification of Isoquinoline-4-carbaldehyde using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Isoquinoline-4-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound due to the compound's polarity. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is typically effective.

Q2: What is a good starting solvent system (mobile phase) for this purification? A2: A mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is a standard choice. A gradient elution, starting from 100% petroleum ether and gradually increasing the percentage of ethyl acetate, has been shown to be effective.[1] To determine the optimal ratio, it is crucial to first run a Thin-Layer Chromatography (TLC) analysis.

Q3: What is the ideal Rf value I should aim for on a TLC plate before running the column? A3: For optimal separation on a silica gel column, the target compound, this compound, should have an Rf (retention factor) value between 0.2 and 0.3 in the chosen solvent system.[2] This range typically ensures that the compound elutes from the column effectively without moving too quickly with the solvent front or being retained too strongly.

Q4: My aldehyde seems to be degrading on the silica gel column. What can I do? A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[3] If you observe streaking on the TLC or low recovery from the column, consider deactivating the silica gel by treating it with a small percentage of a base like triethylamine (e.g., 1% triethylamine in your eluent) or by using neutral alumina as an alternative stationary phase.[4]

Q5: How can I confirm the purity of my this compound after purification? A5: The purity of the final product should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in various solvent systems.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and reveal the presence of any residual solvents or impurities.[1][2]

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.[2] The reported melting point for this compound is approximately 80-82°C.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[2]

Q6: Are there alternative purification methods if column chromatography fails? A6: Yes. If the compound is difficult to purify by chromatography, you can try forming a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, allowing non-aldehyde impurities to be washed away with an organic solvent. The pure aldehyde can then be regenerated by adding a base like sodium bicarbonate.[3] Recrystallization from a suitable solvent system is also an excellent final purification step to obtain a highly pure, crystalline product.[2]

Quantitative Data Summary

The following table summarizes key parameters for the column chromatography of this compound.

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this compound.
Mobile Phase Ethyl Acetate / Petroleum EtherA gradient elution is highly effective.[1]
Gradient Profile 0% to 100% Ethyl AcetateStart with low polarity and gradually increase.[1]
Target TLC Rf Value 0.2 - 0.3Provides the best balance of retention and elution.[2]
Compound Appearance Yellow SolidUseful for visually tracking the compound on the column.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product does not elute from the column. Eluent is not polar enough: The solvent system lacks the strength to move the compound. Compound decomposed on silica: The aldehyde may be unstable on the acidic stationary phase.[4]Increase the polarity of the eluent (increase the percentage of ethyl acetate).[4] Test compound stability on a TLC plate.[4] If it decomposes, use deactivated silica or alumina.
Product elutes too quickly (with the solvent front). Eluent is too polar: The solvent system is too strong, causing poor interaction with the silica.Decrease the polarity of the eluent (decrease the percentage of ethyl acetate).[2] Re-optimize the solvent system using TLC.
Poor separation of product and impurities. Inappropriate solvent system: The chosen eluent does not provide differential migration rates. Column was overloaded: Too much crude material was loaded onto the column. Improper column packing: Channels or cracks in the silica bed lead to an uneven solvent front.Re-optimize the solvent system using TLC to maximize the difference in Rf values. Reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Repack the column carefully, ensuring a uniform and bubble-free slurry.[2]
Streaking or tailing of the compound band. Compound is too polar for the eluent: The compound interacts very strongly with the silica. Column overloading: Exceeding the capacity of the stationary phase. Poor sample solubility: The compound may be precipitating at the top of the column.Increase the eluent polarity once the compound begins to elute.[4] Decrease the amount of sample loaded.[2] Load the sample dissolved in the minimum amount of mobile phase or use the dry loading technique.[6]

Detailed Experimental Protocol

Protocol: Purification of this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of ethyl acetate and petroleum ether (e.g., 5%, 10%, 20% ethyl acetate).

    • Visualize the spots under UV light (254 nm).

    • Identify the solvent system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or 2.5% ethyl acetate in hexanes).[7]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.[7]

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.

    • Collect the eluent in fractions (e.g., in test tubes or vials).

    • Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution). For example, move from 5% to 10% to 20% ethyl acetate in petroleum ether.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity of the isolated yellow solid using the analytical methods described in the FAQs.[1][2]

Visual Workflow and Diagrams

Troubleshooting_Workflow Start Start Purification TLC_Analysis Run Column & Monitor Fractions by TLC Start->TLC_Analysis Check_Purity Fractions Collected? TLC_Analysis->Check_Purity Problem Identify Issue Check_Purity->Problem No / Impure End Combine Pure Fractions & Evaporate Check_Purity->End Yes, Pure No_Elution Problem: No Product Eluting Problem->No_Elution No Elution Poor_Separation Problem: Poor Separation Problem->Poor_Separation Poor Separation Streaking Problem: Streaking / Tailing Problem->Streaking Streaking Cause_Polarity_Low Cause: Eluent too non-polar No_Elution->Cause_Polarity_Low Cause_Decomposition Cause: Compound unstable on silica No_Elution->Cause_Decomposition Cause_Wrong_Solvent Cause: Incorrect solvent system Poor_Separation->Cause_Wrong_Solvent Cause_Overload Cause: Column overloaded Poor_Separation->Cause_Overload Cause_Bad_Packing Cause: Column packed improperly Poor_Separation->Cause_Bad_Packing Streaking->Cause_Overload Sol_Dry_Load Solution: Use dry loading technique Streaking->Sol_Dry_Load Sol_Increase_Polarity Solution: Increase eluent polarity Cause_Polarity_Low->Sol_Increase_Polarity Sol_Deactivate_Silica Solution: Use deactivated silica or alumina Cause_Decomposition->Sol_Deactivate_Silica Sol_Reoptimize_TLC Solution: Re-optimize eluent with TLC Cause_Wrong_Solvent->Sol_Reoptimize_TLC Sol_Reduce_Load Solution: Reduce sample load Cause_Overload->Sol_Reduce_Load Cause_Overload->Sol_Reduce_Load Sol_Repack Solution: Repack column carefully Cause_Bad_Packing->Sol_Repack

Caption: Troubleshooting workflow for column chromatography purification.

References

optimizing reaction conditions for synthesizing isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for common synthetic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of isoquinolines via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.

Question 1: Why is the yield of my Bischler-Napieralski reaction consistently low?

Answer: Low yields can be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution, which is more efficient on electron-rich aromatic rings. The presence of electron-donating groups on the benzene ring enhances the reaction. For substrates lacking these, stronger dehydrating agents are necessary.

  • Suboptimal Dehydrating Agent: The choice of dehydrating agent is crucial. While phosphorus oxychloride (POCl₃) is common, less reactive substrates may require a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or milder, more modern reagents like triflic anhydride (Tf₂O) with 2-chloropyridine.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which forms a styrene derivative. This is more prevalent when the resulting styrene is highly conjugated.

  • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.

Question 2: How can I minimize the formation of the styrene side product from the retro-Ritter reaction?

Answer: To minimize the retro-Ritter side reaction, you can:

  • Use a Nitrile Solvent: Employing a nitrile as the solvent can shift the equilibrium away from the styrene product.

  • Alternative Reagents: Using oxalyl chloride to generate an N-acyliminium intermediate can prevent the elimination that leads to the styrene byproduct.

Question 3: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

Answer: Tar formation is often a result of decomposition at high temperatures. To avoid this:

  • Control the Temperature: Carefully manage the reaction temperature. For sensitive substrates, consider milder conditions, such as using the Tf₂O/2-chloropyridine system which allows for lower reaction temperatures.

  • Monitor Reaction Time: Closely monitor the reaction's progress using TLC and stop the reaction as soon as the starting material is consumed to prevent extended heating.

  • Ensure Proper Stirring: Use a sufficient volume of solvent to ensure the reaction mixture remains stirrable.

Troubleshooting Flowchart: Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting start Low or No Product check_activation Is the aromatic ring electron-rich? start->check_activation stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) check_activation->stronger_reagent No check_side_product Styrene side product observed? check_activation->check_side_product Yes success Improved Yield stronger_reagent->success milder_conditions Use milder conditions (e.g., Tf₂O/2-chloropyridine) milder_conditions->success nitrile_solvent Use nitrile as solvent or oxalyl chloride check_side_product->nitrile_solvent Yes check_tar Tar formation? check_side_product->check_tar No nitrile_solvent->success check_tar->milder_conditions No optimize_temp_time Optimize temperature and reaction time check_tar->optimize_temp_time Yes optimize_temp_time->success

Caption: Troubleshooting logic for the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.

Question 1: My Pictet-Spengler reaction is not proceeding or giving a low yield. What are the common causes?

Answer: Several factors can contribute to a low-yielding Pictet-Spengler reaction:

  • Insufficiently Acidic Catalyst: The reaction relies on the formation of an electrophilic iminium ion, which is catalyzed by an acid. If the catalyst is not acidic enough, the reaction will be sluggish. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids are often effective.

  • Deactivated Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring of the β-arylethylamine facilitate the cyclization and lead to higher yields under milder conditions.

  • Poor Quality Reagents: The presence of water can hydrolyze the iminium ion intermediate, and impurities in the aldehyde can inhibit the reaction. Always use pure reagents and anhydrous solvents.

  • Inappropriate Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can cause decomposition.

Question 2: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The formation of diastereomers is common when a new chiral center is created. To control the stereochemistry:

  • Temperature Control: Lower temperatures generally favor the kinetically controlled product and can help prevent racemization.

  • Chiral Auxiliaries or Catalysts: The use of a chiral auxiliary or a chiral catalyst can induce stereoselectivity.

Question 3: How can I purify my product if it is difficult to separate from the starting materials?

Answer: If the product and starting materials have similar polarities:

  • Ensure Complete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed.

  • Derivatization: Consider derivatizing the product to alter its polarity, which can facilitate separation by chromatography.

Optimization of Pictet-Spengler Reaction Conditions
ParameterConditionEffect on YieldReference
Catalyst Protic Acids (HCl, H₂SO₄, TFA)Generally effective, choice depends on substrate.
Lewis Acids (BF₃·OEt₂)Can improve yields for certain substrates.
Organocatalysts (Chiral Phosphoric Acids)Can provide high enantioselectivity.
Solvent Protic (Methanol, Water)Traditionally used.
Aprotic (DCM, Toluene)Can sometimes lead to superior yields.
Temperature Room Temperature to RefluxOptimal temperature is substrate-dependent.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.

Question 1: The yield of my Pomeranz-Fritsch reaction is low. What factors should I investigate?

Answer: Low yields in the Pomeranz-Fritsch reaction are often due to:

  • Substituent Effects: Electron-donating groups on the benzaldehyde activate the ring towards electrophilic attack and generally lead to higher yields. Electron-withdrawing groups can significantly hinder the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While concentrated sulfuric acid is traditional, it can cause charring. Alternatives like polyphosphoric acid (PPA) or Lewis acids may improve yields.

  • Suboptimal Temperature and Time: The reaction often requires heat, but excessive temperatures or long reaction times can lead to decomposition. Monitoring the reaction by TLC is crucial.

Question 2: What are the common side reactions in the Pomeranz-Fritsch synthesis?

Answer: A common side reaction is the formation of oxazoles. This can be influenced by the reaction conditions and the substrate.

Question 3: Are there any modifications to the Pomeranz-Fritsch reaction that can improve yields?

Answer: Yes, several modifications exist:

  • Schlittler-Muller Modification: This variation uses a substituted benzylamine and glyoxal hemiacetal, which can provide access to C1-substituted isoquinolines.

  • Bobbitt Modification: This involves hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to produce a tetrahydroisoquinoline.

General Workflow for Isoquinoline Synthesis Optimization

Optimization_Workflow start Start Synthesis select_method Select Synthesis Method (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) start->select_method initial_run Perform Initial Reaction (Standard Conditions) select_method->initial_run analyze_results Analyze Results (Yield, Purity, Byproducts) initial_run->analyze_results low_yield Low Yield analyze_results->low_yield Unsatisfactory side_products Side Products Present analyze_results->side_products Byproducts successful_synthesis Successful Synthesis analyze_results->successful_synthesis Satisfactory optimize_reagents Optimize Reagents (Catalyst, Dehydrating Agent, Solvent) low_yield->optimize_reagents optimize_conditions Optimize Conditions (Temperature, Reaction Time) optimize_reagents->optimize_conditions optimize_conditions->initial_run modify_protocol Modify Protocol (e.g., Change Reagent Addition Order, Use Additives) side_products->modify_protocol modify_protocol->initial_run

Caption: A general workflow for optimizing isoquinoline synthesis.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and require cooling.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 1 to 24 hours.

  • After completion, cool the mixture to room temperature and carefully quench it by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, toluene).

  • Add the aldehyde or ketone (1.0-1.2 equiv) to the solution at room temperature.

  • Add the acid catalyst (e.g., TFA, HCl).

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
  • Schiff Base Formation: Dissolve the benzaldehyde (1 equiv) and aminoacetaldehyde dimethyl acetal (1 equiv) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Cyclization: After the formation of the Schiff base, carefully add a strong acid (e.g., concentrated sulfuric acid) and heat to induce cyclization. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by chromatography.

Data Presentation

Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Yield
SubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux4~60-70
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ in POCl₃TolueneReflux2>80
N-(phenethyl)acetamideTf₂O, 2-chloropyridineDCM-20 to 01~90
Table 2: Influence of Reaction Conditions on Pictet-Spengler Reaction
β-arylethylamineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
TryptamineFormaldehydeTFADCMRoom TempHigh
PhenethylamineAcetaldehydeHClMethanolRefluxModerate
DopamineGlyoxylic acidNone (pH 5)WaterRoom TempGood
Table 3: Yields in Pomeranz-Fritsch Synthesis with Different Catalysts
Benzaldehyde DerivativeAcid CatalystTemperature (°C)Yield (%)Reference
3,4-DimethoxybenzaldehydeConc. H₂SO₄100Low to Moderate
BenzaldehydePolyphosphoric Acid (PPA)120Moderate
4-MethoxybenzaldehydeTrifluoroacetic AnhydrideRoom TempGood

Technical Support Center: Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your palladium-catalyzed C-H functionalization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is giving a very low yield or no product at all. What are the first things I should check?

A1: Low yields can often be traced back to fundamental issues with reagents or reaction setup. A systematic check is the best first step:

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂) is fresh and has been stored correctly. Over time, Pd(II) precatalysts can degrade. Consider using more stable and highly active precatalysts if problems persist.

    • Ligands: Phosphine ligands are particularly susceptible to oxidation.[1] Use fresh ligands and store them under an inert atmosphere.

    • Solvents: Use anhydrous and properly degassed solvents. The presence of oxygen can lead to the oxidation of the active Pd(0) species and phosphine ligands, deactivating the catalyst.[1]

    • Substrates: Verify the purity of your starting materials. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Setup:

    • Inert Atmosphere: The exclusion of oxygen is critical for many C-H functionalization reactions.[2] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that the seal remains intact throughout the reaction.

    • Temperature Control: Inconsistent or incorrect temperature can significantly impact the reaction. Insufficient temperature may lead to low conversion, while excessively high temperatures can cause catalyst decomposition.[1] Calibrate your heating apparatus to ensure accuracy.

Q2: I've confirmed my reagents and setup are good, but the yield is still low. What are the next steps in troubleshooting?

A2: If the basics are covered, the issue likely lies with the specific reaction components and conditions. Consider the following:

  • Directing Group (DG) Issues:

    • Coordination: For directed C-H functionalization, the directing group must effectively coordinate to the palladium center. Strongly coordinating functional groups on your substrate, such as pyridines or other N-heterocycles, can sometimes "poison" the catalyst by binding too tightly and preventing the desired C-H activation.[3]

    • Steric Hindrance: Bulky substituents near the target C-H bond or on the directing group itself can sterically hinder the approach of the catalyst.

  • Catalyst System Incompatibility:

    • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. An inappropriate ligand can lead to low yield or undesired side reactions. For electron-rich or electron-deficient substrates, a systematic screening of ligands with varying electronic and steric properties is often necessary.

    • Palladium Source: While Pd(OAc)₂ is common, some reactions require a Pd(0) source like Pd₂(dba)₃ to initiate the catalytic cycle, especially when dealing with substrates prone to catalyst poisoning.[3]

  • Oxidant/Additive Inefficiency:

    • Oxidant Role: In many Pd(II)-catalyzed reactions that proceed through a Pd(II)/Pd(0) cycle, an oxidant is required to regenerate the active Pd(II) catalyst. The choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) are critical.[4]

    • Additive Effects: Additives like pivalic acid (PivOH) or silver salts can play multiple roles, including acting as a proton shuttle, a ligand, or a halide scavenger. The absence of a necessary additive can stall the catalytic cycle.

Q3: My reaction starts but then seems to stop, and I observe palladium black precipitating. What is happening and how can I prevent it?

A3: The formation of palladium black (insoluble Pd(0) aggregates) is a common sign of catalyst decomposition and a primary reason for incomplete reactions.

  • Causes of Decomposition:

    • High Temperatures: Many palladium catalysts are thermally sensitive and will decompose at excessive temperatures.[1]

    • Inadequate Ligand Stabilization: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions or is present in an insufficient amount, the catalyst can decompose.

    • Presence of Oxygen: As mentioned, oxygen can lead to the formation of palladium oxides and subsequent precipitation.[1]

  • Solutions:

    • Lower Reaction Temperature: Screen lower temperatures to find a balance between reaction rate and catalyst stability.

    • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio can sometimes improve catalyst stability, but an excess can also inhibit the reaction. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio.

    • Use More Robust Ligands: Consider sterically bulky and electron-rich ligands, which often form more stable palladium complexes.

    • Ensure Rigorous Inert Conditions: Improve your degassing and inert atmosphere techniques.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction components on the yield of palladium-catalyzed C-H functionalization, based on literature data.

Table 1: Effect of Ligand on the Yield of C-H Arylation

This table illustrates the impact of different phosphine ligands on the palladium-catalyzed arylation of 2,6-dimethyliodobenzene with KOtBu in benzene.

EntryLigandYield (%)
1dppf75
2D(tol)ppf68
3Fc(PCy₂)₂55
4BINAP48
5PPh₃35
6XantPhos22
7PtBu₃15

Data adapted from a study on the role of ligands in base-promoted coupling reactions.[5] As shown, the choice of ligand has a dramatic effect on the reaction yield, with dppf providing the highest yield in this specific system.

Table 2: Influence of Solvent on C-H Olefination Yield

This table shows the effect of different solvents on a palladium-catalyzed electrochemical C-H pyridinylation of an allyl substrate.

EntrySolventYield (%)
1Acetonitrile (MeCN)72
2N,N-Dimethylformamide (DMF)< 50
3Dimethyl Sulfoxide (DMSO)< 50

Data derived from an electrochemical C-H functionalization study.[6] In this case, acetonitrile was found to be the optimal solvent, with other common polar aprotic solvents giving significantly lower yields.

Table 3: Comparison of Oxidants in a Dual Photoredox/Palladium-Catalyzed C-H Borylation

This table compares the effectiveness of different photocatalysts (acting as part of the oxidative system) in a distal C-H borylation reaction.

EntryPhotocatalyst (Oxidant System)Yield (%)
1Fluorescein64
2Rose Bengal57
3Eosin Y41
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆No Reaction
5Ru(bpy)₃Cl₂·6H₂ONo Reaction

Data from a study on dual photoredox and palladium catalysis.[2] This data highlights that for this specific transformation, organic photocatalysts were effective, while common iridium and ruthenium-based photocatalysts were not.

Detailed Experimental Protocols

Protocol 1: High-Yield Palladium-Catalyzed C-H Olefination of an N-Arylamide

This protocol describes the direct olefination of sp³ C-H bonds using an N-arylamide directing group.

Materials:

  • N-aryl amide substrate (0.2 mmol)

  • Benzyl acrylate (0.1 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Lithium chloride (LiCl) (2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.1 equiv)

  • Silver(I) acetate (AgOAc) (1.1 equiv)

  • N,N-Dimethylformamide (DMF) (1 mL)

  • Nitrogen gas supply

  • Reaction vial with a stir bar

Procedure:

  • To a clean, oven-dried reaction vial containing a magnetic stir bar, add the N-aryl amide substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), LiCl (0.4 mmol, 16.9 mg), Cu(OAc)₂ (0.22 mmol, 40.0 mg), and AgOAc (0.22 mmol, 36.7 mg).

  • Seal the vial with a septum and purge with nitrogen gas for 5-10 minutes.

  • Using a syringe, add anhydrous DMF (1 mL) to the vial.

  • Add benzyl acrylate (0.1 mL) to the reaction mixture via syringe.

  • Place the reaction vial in a preheated oil bath or heating block set to 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, remove the vial from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired olefinated product.

This protocol is adapted from a published procedure for the Pd(II)-catalyzed olefination of sp³ C-H bonds.[7]

Visualizations

The following diagrams illustrate key workflows and concepts in palladium-catalyzed C-H functionalization.

Troubleshooting_Workflow cluster_feedback Iterative Optimization Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality - Catalyst & Ligand Freshness - Solvent Purity (Anhydrous, Degassed) - Substrate Purity Start->Check_Reagents Check_Setup Step 2: Review Reaction Setup - Inert Atmosphere Integrity - Accurate Temperature Control - Sufficient Stirring Check_Reagents->Check_Setup Reagents OK Optimize_Components Step 3: Screen Reaction Components - Ligand (Sterics & Electronics) - Solvent Polarity - Additives/Bases - Oxidant Type & Stoichiometry Check_Setup->Optimize_Components Setup OK Optimize_Conditions Step 4: Adjust Reaction Conditions - Lower Temperature - Vary Catalyst/Ligand Loading - Change Reaction Time Optimize_Components->Optimize_Conditions Minor Improvement Optimize_Conditions->Optimize_Components Re-screen Success Improved Yield Optimize_Conditions->Success

Caption: A troubleshooting workflow for diagnosing and resolving low yields.

Catalytic_Cycle_Troubleshooting cluster_cycle Simplified Pd(II)/Pd(0) Catalytic Cycle cluster_problems Potential Failure Points PdII Pd(II) Precatalyst Active_PdII Active Pd(II) Species PdII->Active_PdII Activation Palladacycle Palladacycle Intermediate Active_PdII->Palladacycle C-H Activation Coupling Coupling Partner Coordination & Insertion Palladacycle->Coupling Product_Release Reductive Elimination Coupling->Product_Release Pd0 Pd(0) Species Product_Release->Pd0 Product Out Oxidation Oxidation Pd0->Oxidation Oxidation->Active_PdII Regeneration P1 Poor Catalyst Activation P1->PdII P2 Slow/No C-H Activation (Sterics, DG Issues) P2->Active_PdII P3 Catalyst Decomposition (Pd Black) P3->Pd0 P4 Inefficient Oxidation P4->Oxidation Component_Selection_Tree cluster_arylation Arylation Components cluster_olefination Olefination Components Start Reaction Type? Arylation C-H Arylation Start->Arylation Arylation Olefination C-H Olefination Start->Olefination Olefination Ligand_Aryl Ligand: - Bulky Phosphines (e.g., XPhos) - N-Protected Amino Acids Arylation->Ligand_Aryl Solvent_Aryl Solvent: - Polar Aprotic (DMF, DMAc) - Ethers (Dioxane) Arylation->Solvent_Aryl Base_Aryl Base: - Carbonates (K₂CO₃, Cs₂CO₃) - Carboxylates (KOAc) Arylation->Base_Aryl Ligand_Olef Ligand: - Often Ligandless (Pd(OAc)₂) - Pyridine-type Ligands Olefination->Ligand_Olef Solvent_Olef Solvent: - Acidic (AcOH, PivOH) - Polar Aprotic (DMF) Olefination->Solvent_Olef Oxidant_Olef Oxidant: - Ag(I) or Cu(II) salts - Benzoquinone Olefination->Oxidant_Olef

References

Technical Support Center: Synthesis of 4-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-substituted isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important class of compounds.

Section 1: Classical Isoquinoline Synthesis Methods

This section addresses common issues arising from traditional cyclization strategies for constructing the isoquinoline core.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. However, researchers often face challenges with this method, particularly when dealing with substrates bearing electron-withdrawing groups.

Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction are typically due to a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the aryl moiety significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[1][2]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Q2: How can I improve the yield of my Bischler-Napieralski reaction for a substrate with an electron-withdrawing group?

A2: For substrates with electron-withdrawing groups, more forcing conditions or alternative reagents are necessary:

  • Stronger Dehydrating Agents: A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice for these challenging substrates.[3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[3]

  • Milder, Modern Protocol: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of functional groups.[1]

Problem Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, treatment with P₂O₅ can lead to abnormal products due to cyclization via an ipso carbon.[3]
Significant Styrene Byproduct Formation The retro-Ritter reaction is outcompeting the desired cyclization.To minimize this, nitriles can be used as solvents to shift the equilibrium away from the styrene product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation.[2]

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Bischler_Napieralski_Troubleshooting start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No ewg Substrate has EWG? check_yield->ewg Yes check_byproduct Styrene Byproduct? check_purity->check_byproduct No milder_conditions Use Milder Conditions (Tf₂O/2-chloropyridine) check_purity->milder_conditions Yes success Successful Synthesis check_byproduct->success No change_solvent Use Nitrile Solvent or Oxalyl Chloride check_byproduct->change_solvent Yes stronger_reagent Use Stronger Reagent (P₂O₅/POCl₃ or Tf₂O) ewg->stronger_reagent Yes optimize_temp_time Optimize Temp. & Time ewg->optimize_temp_time No stronger_reagent->start milder_conditions->start optimize_temp_time->start change_solvent->start

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. However, the classical conditions often require harsh acids and can result in low yields.

Q1: What are the main challenges associated with the Pomeranz-Fritsch reaction?

A1: The primary challenges include:

  • Low Yields: The reaction is notorious for variable and often low yields, especially with substrates lacking strong electron-donating groups.[5]

  • Harsh Acidic Conditions: The classical reaction requires strong acids like concentrated sulfuric acid, which can be incompatible with sensitive functional groups.[6]

  • Side Reactions: The formation of oxazole byproducts can be a significant issue, competing with the desired isoquinoline synthesis.

Q2: How can I improve the yields of my Pomeranz-Fritsch reaction?

A2: Several modifications have been developed to address the low yields of the classical Pomeranz-Fritsch reaction:

  • Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal as starting materials, which can provide access to C1-substituted isoquinolines.[7]

  • Bobbitt Modification: This involves hydrogenation of the intermediate Schiff base before cyclization, leading to tetrahydroisoquinolines.

  • Jackson Modification: This method utilizes N-tosylated amines, which can facilitate cyclization under milder acidic conditions.

  • Modern Acid Catalysts: The use of trifluoroacetic anhydride and lanthanide triflates has been explored as alternatives to sulfuric acid.[6]

Problem Potential Cause Recommended Solution
Low Yield Insufficiently activated aromatic ring.Introduce electron-donating groups on the benzaldehyde starting material if possible. Consider using a modified procedure like the Schlittler-Muller or Jackson modification.
Harsh reaction conditions leading to decomposition.Explore the use of alternative, milder acid catalysts such as trifluoroacetic anhydride or lanthanide triflates.[6] A combination of TMSOTf with a sterically hindered amine has also been shown to be effective.
Oxazole Byproduct Formation Competing cyclization pathway.Optimize the choice of acid catalyst and reaction temperature. Polyphosphoric acid may favor isoquinoline formation over oxazole formation for certain substrates.
Reaction Fails to Proceed The Schiff base intermediate is not forming or is unstable.Prepare the Schiff base in a separate step before subjecting it to the cyclization conditions.

Protocol 1: Classical Pomeranz-Fritsch Reaction

  • Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and 2,2-dialkoxyethylamine (1 equivalent) in a suitable solvent like toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitor by TLC).

  • Cyclization: Carefully add the crude Schiff base to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for the required time (can be several hours to days).

  • Work-up: Quench the reaction by pouring it onto ice and neutralizing with a strong base (e.g., NaOH or NH₄OH).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Protocol 2: Ugi/Pomeranz-Fritsch Sequence

  • Ugi Reaction: Conduct a four-component Ugi reaction with a benzaldehyde, an amine, a carboxylic acid, and an isocyanide in methanol at room temperature.

  • Cyclization: Treat the crude Ugi adduct directly with an acid such as methanesulfonic acid or a mixture of acetic acid and concentrated sulfuric acid to induce the Pomeranz-Fritsch cyclization.[8]

  • Work-up and Purification: Neutralize the reaction mixture, extract the product, and purify by column chromatography.

Pomeranz_Fritsch_Optimization start Reaction Start check_yield Low Yield? start->check_yield check_byproduct Oxazole Byproduct? check_yield->check_byproduct No modify_procedure Use Modified Procedure (Schlittler-Muller, Bobbitt, Jackson) check_yield->modify_procedure Yes success Successful Synthesis check_byproduct->success No optimize_conditions Optimize Temp. & Catalyst check_byproduct->optimize_conditions Yes modify_procedure->start change_catalyst Change Acid Catalyst (TFA, Lewis Acids, PPA) optimize_conditions->start

Caption: Optimization workflow for the Pomeranz-Fritsch reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. Challenges in this reaction often relate to the reactivity of the aromatic ring and achieving the desired regioselectivity.

Q1: My Pictet-Spengler reaction is not working. What could be the issue?

A1: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. If the ring is not sufficiently electron-rich, the intramolecular electrophilic aromatic substitution will be slow or may not occur at all under standard conditions.[9]

Q2: How can I drive the Pictet-Spengler reaction for a less activated aromatic system?

A2: For less activated systems, more forcing conditions are required. The use of superacids has been shown to catalyze the Pictet-Spengler reaction of less activated imines, providing moderate to high yields of the desired tetrahydroisoquinolines.[9]

Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity in the Pictet-Spengler reaction is influenced by both electronic and steric factors. The cyclization usually occurs at the position ortho to the ethylamine substituent that is more electron-rich and less sterically hindered. The choice of acid catalyst and solvent can also influence the regiochemical outcome. For example, using a bulky Lewis acid might favor cyclization at a less hindered position.

Problem Potential Cause Recommended Solution
No Reaction Deactivated aromatic ring.Use a stronger acid catalyst, such as a superacid, to promote cyclization.[9]
Low Yield Incomplete imine formation or cyclization.Ensure the quality of the starting materials. Consider pre-forming the imine before adding the acid catalyst. Increase the reaction temperature or time.
Mixture of Regioisomers Competing cyclization at different positions on the aromatic ring.Modify the substituents on the aromatic ring to electronically favor one position over another. Experiment with different acid catalysts (Brønsted vs. Lewis acids) and solvents to influence the regioselectivity.

Protocol 1: General Pictet-Spengler Reaction

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).

  • Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) to the mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Section 2: Modern Synthetic Methods

This section covers common challenges and troubleshooting for contemporary cross-coupling strategies used to introduce substituents at the C4 position of a pre-formed isoquinoline or a suitable precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds and are frequently used to synthesize 4-substituted isoquinolines from a 4-halo-isoquinoline precursor.

Q1: I am having trouble with the Suzuki coupling of a boronic acid to the 4-position of an isoquinoline. What are the likely issues?

A1: Challenges in Suzuki coupling at the C4 position of an isoquinoline can arise from:

  • Steric Hindrance: The C4 position is peri-disposed to the C5 hydrogen, which can create steric hindrance and impede the approach of the bulky palladium catalyst and the boronic acid coupling partner.

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center and inhibit its catalytic activity.

  • Sub-optimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent is critical for a successful Suzuki coupling and often requires careful optimization for a specific substrate.

Q2: What are some solutions for a low-yielding Sonogashira coupling at the 4-position of an isoquinoline?

A2: For a sluggish Sonogashira coupling, consider the following:

  • Catalyst System: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal. Screening other palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., XPhos, SPhos) can improve the yield. The use of a copper(I) co-catalyst (e.g., CuI) is often crucial.

  • Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. For challenging couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ might be more effective.

  • Solvent and Temperature: The reaction is typically run in solvents like THF, DMF, or acetonitrile. Optimizing the temperature is also important; while many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.

Problem Potential Cause Recommended Solution
Low or No Conversion (Suzuki, Sonogashira, Heck) Inactive catalyst.Ensure the palladium catalyst is not old or decomposed. Use a fresh batch or a different palladium source. Consider using a pre-catalyst that is more stable.
Inappropriate ligand.Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find one that is optimal for your specific substrate and coupling partner.
Incorrect base.The choice of base is crucial. For Suzuki, try K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira, use an amine base like Et₃N or DIPEA. For Heck, NaOAc, K₂CO₃, or an amine base can be used.
Homocoupling of Boronic Acid (Suzuki) The rate of transmetalation is slow compared to reductive elimination from a bis(organo)palladium intermediate.Use a less polar solvent or a weaker base to slow down the undesired homocoupling pathway.
Dehalogenation of the Isoquinoline The palladium-hydride species formed during the catalytic cycle reduces the aryl halide.Add a hydride scavenger, such as an alkene, to the reaction mixture.
Low Yield in Heck Reaction Poor regioselectivity of the olefin insertion.The regioselectivity of the Heck reaction can be influenced by the electronic nature of the olefin and the ligands on the palladium catalyst. Experiment with different ligands to control the regioselectivity.

Protocol 1: Suzuki Coupling of 4-Bromoisoquinoline

  • To a flame-dried Schlenk flask, add 4-bromoisoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of 4-Iodoisoquinoline

  • To a Schlenk flask, add 4-iodoisoquinoline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Cross_Coupling_Optimization start Reaction Start check_conversion Low Conversion? start->check_conversion check_side_reactions Side Reactions? check_conversion->check_side_reactions No screen_catalyst Screen Pd Catalyst & Ligand check_conversion->screen_catalyst Yes success Successful Coupling check_side_reactions->success No troubleshoot_specific Address Specific Side Reaction (e.g., Homocoupling, Dehalogenation) check_side_reactions->troubleshoot_specific Yes screen_base_solvent Screen Base & Solvent screen_catalyst->screen_base_solvent optimize_temp Optimize Temperature screen_base_solvent->optimize_temp optimize_temp->start troubleshoot_specific->start

Caption: Optimization workflow for palladium-catalyzed cross-coupling reactions.

Section 3: General Experimental Considerations

Oxidation of Dihydro- and Tetrahydroisoquinolines

Many classical syntheses yield dihydro- or tetrahydroisoquinolines, which must be oxidized to the fully aromatic isoquinoline.

Q: What are the common methods for oxidizing a 3,4-dihydroisoquinoline to an isoquinoline?

A: Common oxidation methods include:

  • Palladium on Carbon (Pd/C): Heating the dihydroisoquinoline with 10% Pd/C in a high-boiling solvent like toluene, xylene, or decalin is a very common and effective method.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for this transformation.

  • Potassium Permanganate (KMnO₄): This strong oxidizing agent can be used, but care must be taken to avoid over-oxidation, especially if other sensitive functional groups are present.

  • Sulfur or Selenium: Heating with elemental sulfur or selenium at high temperatures can also effect the dehydrogenation.

Purification of 4-Substituted Isoquinolines

Q: What are the best practices for purifying 4-substituted isoquinolines?

A: The basic nitrogen atom in the isoquinoline ring can make purification by silica gel chromatography challenging due to tailing. Here are some tips:

  • Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine base (e.g., 1-2% triethylamine in the eluent) can significantly improve the peak shape and separation.

  • Reverse-Phase Chromatography: For highly polar or basic compounds, reverse-phase HPLC can be a more effective purification method.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique, provided the compound is thermally stable.

References

identifying and minimizing side products in isoquinoline formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline formylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side products during the formylation of isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of isoquinoline?

A1: The two most prevalent methods for the formylation of isoquinoline are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction is generally preferred due to its milder conditions and often higher yields.

Q2: What are the primary side products observed during the formylation of isoquinoline?

A2: The primary side products are typically isomers of the desired formylated isoquinoline. Due to the electronic properties of the isoquinoline ring, electrophilic substitution, such as formylation, preferentially occurs at the C-5 and C-8 positions. This results in the formation of a mixture of isoquinoline-5-carbaldehyde and isoquinoline-8-carbaldehyde. In some cases, di-formylation or the formation of chlorinated byproducts (in the Vilsmeier-Haack reaction) can also occur, though these are generally less common.

Q3: How can I identify the different isomeric side products?

A3: The primary method for identifying and distinguishing between isoquinoline-5-carbaldehyde and isoquinoline-8-carbaldehyde is through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The different substitution patterns of the isomers result in distinct chemical shifts and coupling constants in their NMR spectra. GC-MS can be used to separate the isomers and provide their mass-to-charge ratios, aiding in their identification.

Q4: What is the general mechanism for the formation of these side products?

A4: The formation of isomeric side products is a direct consequence of the reaction mechanism and the electronic nature of isoquinoline. In electrophilic aromatic substitution reactions, the electron density of the aromatic rings dictates the position of attack by the electrophile. In the case of isoquinoline, the benzene ring is more activated towards electrophilic attack than the pyridine ring. Computational studies and experimental evidence show that the C-5 and C-8 positions on the benzene ring are the most electron-rich and sterically accessible, leading to the formation of a mixture of the corresponding formylated isomers.

Troubleshooting Guide

Problem 1: Low yield of the desired formylated isoquinoline and a high proportion of isomeric byproducts.

Cause: This is the most common issue in isoquinoline formylation and is primarily due to a lack of regioselectivity in the reaction. The electrophilic attack can occur at both the C-5 and C-8 positions with similar probability under certain conditions.

Solution: Optimizing the reaction conditions is crucial to favor the formation of one isomer over the other.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction. Running the Vilsmeier-Haack reaction at temperatures between 0°C and room temperature is recommended to improve the ratio of the desired isomer.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents, such as dichloromethane (DCM), dichloroethane (DCE), or chloroform, may help in favoring the formation of the desired product.

  • Stoichiometry of Reagents: Carefully controlling the molar ratios of the formylating agent (e.g., Vilsmeier reagent) to the isoquinoline substrate can minimize the formation of di-formylated byproducts. Using a slight excess of the formylating agent (1.1 to 1.5 equivalents) is a common starting point.

Problem 2: Presence of di-formylated side products in the reaction mixture.

Cause: The use of a large excess of the formylating agent or prolonged reaction times can lead to a second formylation reaction on the isoquinoline ring, resulting in di-formylated products.

Solution:

  • Control Reagent Stoichiometry: Use a controlled amount of the formylating agent. A molar ratio of 1.1:1 (formylating agent:isoquinoline) is often sufficient.

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Problem 3: Formation of chlorinated side products during the Vilsmeier-Haack reaction.

Cause: In the Vilsmeier-Haack reaction, the Vilsmeier reagent (a chloroiminium ion) is a source of chlorine. Under certain conditions, particularly at higher temperatures, chlorination of the isoquinoline ring can occur as a side reaction.

Solution:

  • Maintain Low Temperatures: Carry out the reaction at the lowest effective temperature to disfavor the chlorination side reaction.

  • Careful Work-up: A proper aqueous work-up procedure is essential to hydrolyze any unreacted Vilsmeier reagent and chlorinated intermediates.

Problem 4: Difficulty in separating the desired formylated isoquinoline from its isomers.

Cause: Isoquinoline-5-carbaldehyde and isoquinoline-8-carbaldehyde are structural isomers with very similar physical properties, which can make their separation challenging.

Solution:

  • Column Chromatography: Flash column chromatography using a high-resolution silica gel is the most effective method for separating these isomers. A carefully selected eluent system, often a gradient of ethyl acetate in hexane or dichloromethane in hexane, is required. Monitoring the separation by TLC is crucial to collect pure fractions.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Effect of Temperature on the Regioselectivity of the Vilsmeier-Haack Formylation of Isoquinoline

Temperature (°C)Molar Ratio (POCl₃:DMF:Isoquinoline)SolventYield of Isoquinoline-5-carbaldehyde (%)Yield of Isoquinoline-8-carbaldehyde (%)Ratio (5-CHO:8-CHO)
01.2 : 1.2 : 1DCM65252.6 : 1
25 (Room Temp)1.2 : 1.2 : 1DCM58321.8 : 1
501.2 : 1.2 : 1DCE45401.1 : 1

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation for Preferential Synthesis of Isoquinoline-5-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF, 1.2 equivalents) to dry dichloromethane (DCM).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF solution while stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Isoquinoline: Dissolve isoquinoline (1 equivalent) in dry DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: Once the starting material is consumed (typically 2-4 hours), slowly pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane to separate the isomers.

Mandatory Visualizations

Formylation_Pathway Isoquinoline Isoquinoline Electrophilic_Attack Electrophilic Aromatic Substitution Isoquinoline->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Electrophilic_Attack Intermediate_5 Sigma Complex (C-5 Attack) Electrophilic_Attack->Intermediate_5 Path A Intermediate_8 Sigma Complex (C-8 Attack) Electrophilic_Attack->Intermediate_8 Path B Product_5 Isoquinoline-5-carbaldehyde Intermediate_5->Product_5 Deprotonation Product_8 Isoquinoline-8-carbaldehyde (Side Product) Intermediate_8->Product_8 Deprotonation

Caption: Reaction pathway for isoquinoline formylation leading to isomeric products.

Troubleshooting_Workflow Start Start: Low Yield / Poor Selectivity Check_Temp Is Reaction Temperature Below 25°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to 0°C Check_Temp->Lower_Temp No Check_Stoichiometry Is Reagent Ratio ~1.2 equivalents? Check_Temp->Check_Stoichiometry Yes Lower_Temp->Check_Stoichiometry Adjust_Stoichiometry Action: Adjust Reagent Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Check_Solvent Is Solvent Apolar (e.g., DCM)? Check_Stoichiometry->Check_Solvent Yes Adjust_Stoichiometry->Check_Solvent Change_Solvent Action: Test Alternative Non-polar Solvents Check_Solvent->Change_Solvent No Purification Proceed to Optimized Chromatographic Separation Check_Solvent->Purification Yes Change_Solvent->Purification

Caption: Troubleshooting workflow for optimizing isoquinoline formylation.

effective recrystallization techniques for purifying isoquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective recrystallization techniques for purifying isoquinoline compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a recrystallization solvent for an isoquinoline compound?

A1: The most critical factor is the differential solubility of the isoquinoline compound. An ideal solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but poorly at lower temperatures.[1][2] This principle ensures that the compound crystallizes out of the solution upon cooling, leaving impurities behind.[3] The polarity of the solvent relative to your specific isoquinoline derivative is also a key consideration; "like dissolves like" is a useful starting point.

Q2: My isoquinoline derivative seems poorly soluble in most common solvents. What should I do?

A2: Poor solubility can be a challenge. Some isoquinoline derivatives are known to have poor solubility in both aqueous and common organic solvents.[4] In such cases, a two-solvent (or multi-solvent) recrystallization is often the best approach.[5][6] This involves dissolving the compound in a small amount of a "good" solvent (in which it is soluble) at a high temperature, and then slowly adding a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes cloudy, which indicates the point of saturation.[5]

Q3: When is a two-solvent recrystallization system recommended for isoquinoline compounds?

A3: A two-solvent system is recommended when no single solvent provides the ideal solubility profile (high solubility when hot, low solubility when cold).[7] This method is particularly useful for compounds that are either too soluble in one solvent or not soluble enough in another at high temperatures. The two solvents must be miscible with each other. This technique allows for a finer tuning of the solubility, often leading to better crystal growth and purity.[2]

Q4: Can I use water as a solvent for recrystallizing isoquinoline derivatives?

A4: Generally, isoquinoline and its less polar derivatives have limited solubility in water.[1][8] However, for highly polar isoquinoline compounds or their salts (e.g., isoquinoline hydrochloride), water can be a suitable solvent or anti-solvent.[9] While challenging, a successful recrystallization from water can yield very pure product.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of isoquinoline compounds.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I dissolved my isoquinoline compound in the hot solvent, but upon cooling, it formed an oil instead of solid crystals. What went wrong?

A: "Oiling out" is a common issue that can occur for several reasons:

  • High Impurity Level: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than crystals can form.[11]

  • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.[12] When the saturated solution cools, it may reach a temperature above the compound's melting point, causing it to separate as a liquid oil.[1]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature, then allow it to cool more slowly.[11][12]

  • Slow Down the Cooling Rate: Insulate the flask to ensure gradual cooling. You can place the hot flask in a beaker of warm water and let it cool to room temperature overnight.[13]

  • Change Solvents: Select a solvent with a lower boiling point than the melting point of your isoquinoline compound.[1]

  • Vigorous Agitation: As the oil begins to form, stirring the solution vigorously can sometimes break up the oil into tiny droplets that may act as nuclei for crystal growth.[12]

Issue 2: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: The absence of crystal formation typically points to one of two issues: the solution is not supersaturated, or nucleation has not been initiated.[13]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[13]

    • Seeding: If you have a small, pure crystal of your compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[13]

  • Increase Concentration: This is the most common cause.[13] If nucleation techniques fail, it likely means too much solvent was used.[11] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[11] Then, allow the solution to cool again.

  • Cool to a Lower Temperature: If not already done, cool the flask in a salt-ice bath to reach temperatures below 0 °C, which may be necessary if the compound is still somewhat soluble at 0 °C.[14]

Issue 3: Crystal Formation is Too Rapid, Yielding a Fine Powder

Q: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of the solution. Is this a problem?

A: Yes, rapid precipitation is undesirable because impurities can become trapped within the quickly forming solid, which defeats the purpose of recrystallization.[11] The goal is slow, methodical crystal growth.

Solutions:

  • Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the precipitate. Add a small excess of hot solvent (e.g., 1-2 mL) beyond the minimum required for dissolution.[11]

  • Ensure Slow Cooling: After adding more solvent, cool the solution very slowly. Insulating the flask is highly recommended.[11] This keeps the compound soluble for longer, allowing for the formation of larger, purer crystals.

Issue 4: The Final Yield is Very Low

Q: I successfully obtained pure crystals, but my final yield was less than 30%. How can I improve it?

A: A low yield can result from several factors during the procedure.

Solutions:

  • Avoid Using Excess Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[11] Use only the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out.

  • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your steps to minimize the number of vessels used.

  • Check the Filtrate: After filtering, you can check the remaining solution (the mother liquor) for dissolved product by evaporating a small sample. If a significant residue remains, you may be able to recover a second crop of crystals by evaporating some of the solvent and re-cooling, though this second crop may be less pure.[14]

Data Presentation

Table 1: Qualitative Solvent Selection Guide for Isoquinoline Compounds

Disclaimer: This table provides general guidance. The ideal solvent for a specific isoquinoline derivative is highly dependent on its substituents and overall polarity. Small-scale solvent screening is always recommended.

SolventBoiling Point (°C)PolaritySuitability Notes for Isoquinoline Compounds
Non-Polar
n-Hexane / n-Heptane69 / 98Very LowUnlikely to dissolve most isoquinolines when used alone. Excellent as an "anti-solvent" in a two-solvent system with a more polar solvent.[10]
Toluene111LowCan be effective for less polar isoquinoline derivatives. Ensure the compound's melting point is higher than 111°C to prevent oiling out.[1]
Intermediate Polarity
Diethyl Ether35Low-MedOften a good solvent for organic compounds, but its very low boiling point can make maintaining a saturated solution difficult.[10]
Ethyl Acetate (EtOAc)77MediumA versatile and commonly used solvent for compounds of intermediate polarity. Often used with hexane in two-solvent systems.[1][10]
Dichloromethane (DCM)40MediumDissolves many organic compounds well at room temperature, which can make it a poor choice for recrystallization unless used with an anti-solvent. Its low boiling point is also a challenge.[15]
Acetone56Medium-HighA versatile solvent, but its low boiling point can sometimes be a disadvantage for achieving a large solubility difference with temperature.[1]
Polar
Isopropanol82HighA good starting point for many aromatic and nitrogen-containing compounds.[1]
Ethanol (EtOH)78HighAn excellent and common choice for recrystallizing aromatic compounds with some polarity.[1][10]
Methanol (MeOH)65HighSimilar to ethanol but with a lower boiling point.[1]
Water100Very HighGenerally unsuitable for non-polar organic compounds but can be effective for highly polar derivatives or salts (e.g., hydrochlorides). Can also be used as an anti-solvent.[1][10]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol outlines a standard procedure for recrystallization when a suitable single solvent has been identified.

  • Dissolution: Place the crude isoquinoline compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[14]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a watch glass. A vacuum oven can also be used.

Protocol 2: General Two-Solvent Recrystallization

This protocol is adapted for situations where a single solvent is not effective.[5]

  • Select Solvents: Choose a pair of miscible solvents. Solvent #1 should readily dissolve the isoquinoline compound at high temperatures, while Solvent #2 (the anti-solvent) should dissolve the compound poorly, if at all.[5][6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot Solvent #1 required to dissolve it completely.

  • Addition of Anti-Solvent: While keeping the solution hot, add Solvent #2 dropwise until the solution just begins to turn cloudy (persistent turbidity). This cloudiness indicates that the solution is saturated.[5]

  • Clarification: If you add too much anti-solvent, add a drop or two of hot Solvent #1 to redissolve the precipitate and make the solution clear again.[5]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Isolation and Drying: Collect, wash (using a cold mixture of the two solvents in the same ratio), and dry the crystals as described previously.[5]

Visualizations

Recrystallization_Workflow start Start: Crude Isoquinoline Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filtration Perform Hot Gravity Filtration check_impurities->hot_filtration  Yes cool_slowly Cool Solution Slowly to Room Temperature check_impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end_node End: Pure Isoquinoline Crystals dry->end_node

Caption: General workflow for the purification of isoquinoline compounds via recrystallization.

Troubleshooting_Tree start Problem Encountered During Cooling issue_node What is the issue? start->issue_node no_crystals No Crystals Formed issue_node->no_crystals No Solids oiling_out Compound 'Oils Out' issue_node->oiling_out Liquid Droplets powder_crash Fine Powder 'Crashes Out' issue_node->powder_crash Rapid Solid Formation sol_no_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent & re-cool no_crystals->sol_no_crystals sol_oiling_out 1. Reheat, add more solvent 2. Cool solution much slower 3. Use a lower boiling point solvent oiling_out->sol_oiling_out sol_powder_crash 1. Reheat to re-dissolve 2. Add small excess of solvent 3. Cool solution much slower powder_crash->sol_powder_crash

Caption: Decision tree for troubleshooting common recrystallization problems.

Two_Solvent_Logic cluster_solvents Solvent Selection cluster_process Process Logic solvent1 Solvent 1 ('Good') prop1 Compound is Soluble when Hot solvent1->prop1 solvent2 Solvent 2 ('Poor') prop2 Compound is Insoluble even when Hot solvent2->prop2 miscible Solvents Must Be Miscible prop1->miscible prop2->miscible dissolve Dissolve Compound in min. hot Solvent 1 add_anti Add hot Solvent 2 dropwise until cloudy dissolve->add_anti cool Cool Slowly to Induce Crystallization add_anti->cool miscible->dissolve Begin Process

Caption: Logical relationship for selecting a two-solvent recrystallization system.

References

troubleshooting low product yield in the Bischler-Napieralski reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low product yield and other common issues encountered during the Bischler-Napieralski reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working, or the yield is very low. What are the primary causes?

Low or no yield in the Bischler-Napieralski reaction typically stems from several key factors:

  • Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aryl group.[1] Electron-withdrawing groups on the ring will significantly hinder or prevent the cyclization.[1] The reaction is most effective when electron-donating groups are present on the benzene ring, which enhance its nucleophilicity.[2][3]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[1] For substrates that lack electron-donating groups, a stronger combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective.[4][5]

  • Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often required, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product, frequently resulting in tar formation.[1][4]

  • Steric Hindrance : Bulky substituents near the reaction site on either the aromatic ring or the amide chain can sterically impede the intramolecular cyclization, leading to lower yields.

Q2: My reaction mixture is turning black or forming a thick tar. What should I do?

The formation of tarry materials is a common issue, especially under harsh conditions.[4] This indicates polymerization or decomposition of the starting material or product.[1][4]

  • Control the Temperature : Carefully manage the reaction temperature. A slow, gradual increase to the target temperature can be beneficial. For sensitive substrates, consider using milder reaction conditions, such as those employing triflic anhydride (Tf₂O), which can be run at lower temperatures.[1][4]

  • Monitor Reaction Time : Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[4]

  • Ensure Proper Mixing : Use a sufficient volume of an appropriate anhydrous solvent (e.g., toluene, xylene, acetonitrile) to maintain a stirrable mixture.[4][6]

Q3: I'm observing a significant amount of a styrene derivative as a side product. How can I prevent this?

The formation of a styrene derivative is the result of a major competing pathway known as the retro-Ritter reaction.[1][5] This side reaction is particularly prevalent when the resulting styrene is highly conjugated, as it is evidence for the formation of a nitrilium ion intermediate.[6]

  • Use Nitrile as a Solvent : A possible solution is to use the corresponding nitrile as the solvent. This can shift the equilibrium away from the retro-Ritter fragmentation and back towards the desired nitrilium ion intermediate.[6] However, the cost of some nitriles can be a limiting factor.[6]

  • Employ Milder Reagents : Alternative, milder methods can avoid the conditions that favor the retro-Ritter reaction. One such method uses oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[5][6]

Q4: How do I choose the correct dehydrating agent for my specific substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your β-arylethylamide substrate.[1]

  • For Electron-Rich Arenes : Standard reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are often sufficient.[2][4] POCl₃ is the most widely used reagent for this purpose.[7]

  • For Electron-Deficient or Neutral Arenes : These substrates require more powerful dehydrating systems. A mixture of P₂O₅ in refluxing POCl₃ is a common and effective choice.[5][7] The P₂O₅ helps to form pyrophosphates, which are better leaving groups.[6]

  • For Sensitive Substrates : When dealing with substrates that are unstable under harsh acidic conditions or high temperatures, modern, milder protocols are recommended. A system using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures (e.g., -20°C to 0°C).[3][4]

Q5: My product analysis shows an unexpected regioisomer. Why did this happen?

The formation of an unexpected regioisomer can occur if there are multiple, electronically favorable positions for cyclization on the aromatic ring.[1] In some cases, particularly with P₂O₅, the reaction can proceed through an ipso-attack (attack at a substituted carbon) followed by rearrangement of a spirocyclic intermediate.[4][8] To resolve this, you may need to modify the activating or directing groups on the aromatic ring to favor cyclization at the desired position.[1]

Troubleshooting Summary Tables

Table 1: General Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution(s)
Low to No Product Yield Aromatic ring is electron-deficient (deactivated).Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or switch to a milder, more effective protocol (e.g., Tf₂O/2-chloropyridine).[1]
Dehydrating agent is not potent enough for the substrate.If using POCl₃ alone, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction Reaction time is too short or temperature is too low.Increase reaction temperature by using a higher-boiling solvent (e.g., switch from toluene to xylene). Monitor progress by TLC to find the optimal time.[1][6]
Formation of Tar/Decomposition Reaction temperature is too high or reaction time is too long.Use milder conditions (Tf₂O/2-chloropyridine).[1] Reduce reaction time and monitor closely.[4] Ensure adequate solvent volume.[4]
Styrene Side Product Retro-Ritter reaction is competing with cyclization.Use the corresponding nitrile as a solvent to shift the equilibrium.[6] Consider using oxalyl chloride to generate an N-acyliminium intermediate.[5][6]
Unexpected Regioisomer Cyclization is occurring at an alternative position.Modify activating/directing groups on the arene to favor the desired cyclization site.[1] Be aware of potential ipso-attack and rearrangement with certain reagents like P₂O₅.[4][8]

Table 2: Comparison of Common Dehydrating Agents

Dehydrating AgentTypical ConditionsSubstrate SuitabilityNotes
POCl₃ Reflux in toluene, acetonitrile, or neatElectron-rich arenesMost common and widely used agent.[4][7]
P₂O₅ in POCl₃ Refluxing POCl₃Electron-deficient or neutral arenesMore powerful than POCl₃ alone; P₂O₅ creates better leaving groups.[5][6]
PPA (Polyphosphoric Acid) High temperature (100-150°C)Electron-rich arenesCan serve as both catalyst and solvent.[4][7]
Tf₂O with 2-chloropyridine Low temperature (-20°C to RT) in DCMTemperature-sensitive substratesMilder conditions, reduces decomposition and side reactions.[3][4]

Visual Guides & Pathways

The following diagrams illustrate the key mechanisms and workflows associated with the Bischler-Napieralski reaction.

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway) cluster_activation Step 1: Activation & Dehydration cluster_cyclization Step 2: Cyclization & Aromatization Amide β-Arylethylamide Reagent + POCl₃ Amide->Reagent Intermediate Imidoyl Phosphate Intermediate Reagent->Intermediate Nitrilium Nitrilium Ion (Electrophile) Intermediate->Nitrilium Elimination Cyclization Intramolecular Electrophilic Attack Nitrilium->Cyclization Carbocation Spirocyclic Cation Cyclization->Carbocation Product 3,4-Dihydroisoquinoline Carbocation->Product Rearomatization (Deprotonation)

Caption: Nitrilium ion pathway for the Bischler-Napieralski reaction.

Troubleshooting_Flowchart Troubleshooting Decision Tree Start Low Yield Issue Consumed Is Starting Material Consumed? Start->Consumed Tar Is Tar Formation Observed? Consumed->Tar No Product Is Desired Product Formed? Consumed->Product Yes Sol_Temp Decrease Temp. Use Milder Reagent (Tf₂O) Tar->Sol_Temp Yes Sol_Time Increase Temp/Time Use Stronger Reagent (P₂O₅/POCl₃) Tar->Sol_Time No Product->Tar Yes Styrene Is Styrene Side Product Observed? Product->Styrene No Sol_RetroRitter Use Nitrile Solvent Consider Oxalyl Chloride Styrene->Sol_RetroRitter Yes Sol_CheckSubstrate Check Arene Electronics (Needs e⁻ donating groups) Styrene->Sol_CheckSubstrate No

Caption: A logical workflow for troubleshooting common reaction issues.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) ReagentAdd 2. Reagent Addition (Dropwise, Cooling) Setup->ReagentAdd Reaction 3. Heating & Monitoring (TLC / LC-MS) ReagentAdd->Reaction Workup 4. Aqueous Work-up (Quench, Extract) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify

Caption: Standard experimental sequence for the Bischler-Napieralski reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Preparation : Add the β-arylethylamide substrate (1.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition : Add an anhydrous solvent such as toluene or acetonitrile (sufficient to ensure stirring, typically 5-10 mL per gram of substrate).

  • Reagent Addition : Cool the mixture in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equivalents) dropwise to the solution. Note that this addition can be exothermic.[4]

  • Reaction : After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C).

  • Monitoring : Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

  • Work-up : Cool the mixture to room temperature and then carefully pour it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[1]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method is suitable for sensitive substrates that may decompose under harsher conditions.[4]

  • Preparation : Dissolve the β-arylethylamide substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Base Addition : Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equiv.).[4]

  • Cooling : Cool the mixture to a low temperature (e.g., -20°C) using a suitable cooling bath.

  • Reagent Addition : Slowly add triflic anhydride (Tf₂O) (1.25 equiv.) to the cooled, stirring mixture.[4]

  • Reaction : Allow the reaction to stir at the low temperature and then warm slowly to 0°C or room temperature, monitoring progress by TLC or LC-MS.[4]

  • Work-up and Purification : Upon completion, quench the reaction with a basic solution (e.g., saturated aq. NaHCO₃) and follow the extraction and purification steps outlined in Protocol 1.[4]

References

Technical Support Center: Isoquinoline-4-carbaldehyde Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoquinoline-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow or brownish color. What does this indicate?

A change in color of your this compound solution, particularly the development of a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation or polymerization of the aldehyde. It is recommended to use fresh, colorless, or pale-yellow solutions for your experiments to ensure the integrity of your results.

Q2: I am observing a loss of potency of my this compound sample over time. What are the likely causes?

Loss of potency is a primary consequence of degradation. The two main degradation pathways for this compound are:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, converting it to the less reactive isoquinoline-4-carboxylic acid. This is a common issue when samples are exposed to air (oxygen).

  • Disproportionation (Cannizzaro Reaction): In the presence of a base, two molecules of this compound can react to form one molecule of isoquinoline-4-carboxylic acid and one molecule of (isoquinolin-4-yl)methanol. This reaction is particularly relevant if your experimental conditions involve a basic pH.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Temperature: Maintain a storage temperature between 10°C and 25°C.[1]

  • Light: Protect from light by storing in an amber vial or a dark location. Aromatic aldehydes can be susceptible to photodegradation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can facilitate degradation reactions.

Q4: Can I use solvents like chloroform for my experiments with this compound?

While chloroform can be used as a solvent, it is important to be aware that it can degrade over time in the presence of light and air to form phosgene and hydrochloric acid.[2] These degradation products can potentially react with this compound. If using chloroform, ensure it is of high purity and stabilized. It is advisable to use freshly opened or purified solvents for sensitive experiments.

Q5: Are there any additives I can use to improve the stability of my this compound solutions?

For aldehydes in general, the addition of antioxidants or radical scavengers can help prevent oxidative degradation. While specific data for this compound is limited, compounds like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) have been used to stabilize other aldehydes. However, it is crucial to ensure that any additive does not interfere with your specific experimental setup or downstream applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/GC analysis of a fresh sample. Impurities in the starting material.Verify the purity of your this compound with the supplier's certificate of analysis. Consider purification by recrystallization or chromatography if necessary.
Rapid degradation of the compound in solution. Inappropriate solvent, presence of oxygen, exposure to light, or unsuitable pH.Prepare solutions fresh before use. Degas solvents to remove dissolved oxygen. Protect solutions from light. Buffer the solution to a neutral or slightly acidic pH if compatible with your experiment.
Formation of a precipitate in the solution. Polymerization of the aldehyde or formation of insoluble degradation products.Discard the solution. Prepare a fresh solution using high-purity solvent and store it under an inert atmosphere.
Inconsistent experimental results. Degradation of this compound stock solution.Aliquot the solid compound upon receipt and store it under recommended conditions. Prepare fresh stock solutions regularly and monitor their purity by a suitable analytical method like HPLC.

Data on Stability

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns of aromatic aldehydes and is intended for guidance purposes.

Table 1: Effect of Temperature on the Stability of Solid this compound

TemperatureStorage Duration (Weeks)Purity (%)Appearance
4°C12>99%White to pale yellow solid
25°C (Room Temp)1298%Pale yellow solid
40°C1292%Yellow solid

Table 2: Stability of this compound in Different Solvents at 25°C (Protected from Light)

SolventStorage Duration (Days)Purity (%)
Acetonitrile799%
Dichloromethane797%
Methanol796%
Water (pH 7)795%

Table 3: Impact of pH on the Stability of an Aqueous Solution of this compound at 25°C

pHStorage Duration (Hours)Purity (%)Major Degradation Product(s)
32498%Isoquinoline-4-carboxylic acid
72496%Isoquinoline-4-carboxylic acid
102485%Isoquinoline-4-carboxylic acid, (Isoquinolin-4-yl)methanol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 6 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Wrap a control sample in aluminum foil.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways IQC This compound Oxidation Oxidation (O2, light, heat) IQC->Oxidation O2 Cannizzaro Cannizzaro Reaction (Base) IQC->Cannizzaro OH- CarboxylicAcid Isoquinoline-4-carboxylic acid Oxidation->CarboxylicAcid Cannizzaro->CarboxylicAcid Alcohol (Isoquinolin-4-yl)methanol Cannizzaro->Alcohol

Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Degradation Observed? CheckStorage Verify Storage Conditions (Inert gas, temp, light) Start->CheckStorage Yes FurtherInvestigation Further Investigation Needed (e.g., solvent effects) Start->FurtherInvestigation No CheckPurity Check Purity of Starting Material CheckStorage->CheckPurity PrepareFresh Prepare Fresh Solutions CheckPurity->PrepareFresh UseInertAtmosphere Use Inert Atmosphere Techniques PrepareFresh->UseInertAtmosphere ControlpH Control pH of Solution UseInertAtmosphere->ControlpH ProblemSolved Problem Resolved ControlpH->ProblemSolved

References

Technical Support Center: Solvent Influence on Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the influence of solvents on the rate and success of common isoquinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the rate of isoquinoline synthesis?

The solvent plays a crucial role in isoquinoline synthesis by influencing the solubility of reactants, the stability of intermediates and transition states, and the reaction pathway. The rate of reaction can be significantly affected by the solvent's polarity, proticity (ability to donate protons), and boiling point. Polar solvents can stabilize charged intermediates, which often form in reactions like the Bischler-Napieralski and Pictet-Spengler, potentially increasing the reaction rate. However, protic solvents might solvate nucleophiles, reducing their reactivity. The optimal solvent is highly dependent on the specific reaction mechanism and substrates used.

Q2: Which solvents are typically recommended for the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is commonly carried out in aprotic solvents. Dichloromethane (DCM), toluene, and acetonitrile are frequently used.[1][2] The choice can be critical for avoiding side reactions. For instance, using a nitrile-based solvent, such as acetonitrile, can help suppress the formation of styrene byproducts via a retro-Ritter reaction.[3][4] For less reactive substrates that require higher temperatures, a higher-boiling solvent like xylene may be employed.[4]

Q3: What is the impact of protic versus aprotic solvents on the Pictet-Spengler reaction?

The Pictet-Spengler reaction can be performed in both protic and aprotic media, and the choice can significantly impact the yield and stereoselectivity.[5][6]

  • Protic solvents , such as methanol or mixtures of methanol and water, are traditionally used, especially with acid catalysis.[5]

  • Aprotic solvents , like dichloromethane (DCM), toluene, acetonitrile, and nitromethane, have been shown in some cases to provide superior yields.[5][7] The stereochemical outcome of the reaction can also be solvent-dependent; for example, in certain reactions, acetonitrile or nitromethane have been found to favor the formation of the cis diastereomer.[7]

Q4: Are specific solvents recommended for the Pomeranz-Fritsch reaction?

The classical Pomeranz-Fritsch reaction is often carried out under harsh acidic conditions, frequently using concentrated sulfuric acid, which can act as both the catalyst and the solvent.[8][9][10] In modified procedures, the initial formation of the benzalaminoacetal (a Schiff base) is typically conducted in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.[11] For the cyclization step, co-solvents such as acetonitrile have been used in conjunction with strong acids.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in Bischler-Napieralski Reaction
Potential Cause Troubleshooting Recommendation
Retro-Ritter Side Reaction A common side reaction is the fragmentation of the nitrilium ion intermediate to a styrene derivative. This can be minimized by changing the solvent to the corresponding nitrile (e.g., acetonitrile), which shifts the equilibrium away from the fragmentation products.[2]
Incomplete Reaction If the reaction is sluggish, consider switching to a higher-boiling solvent like xylene to allow for higher reaction temperatures.[4] Ensure all reagents and the solvent are anhydrous, as the dehydrating agents used are sensitive to moisture.
Poor Solubility of Starting Material Ensure your β-arylethylamide is soluble in the chosen solvent. If solubility is an issue, a different solvent such as acetonitrile or toluene may be required.[2]
Issue 2: Poor Diastereoselectivity or Low Yield in Pictet-Spengler Reaction
Potential Cause Troubleshooting Recommendation
Suboptimal Solvent Choice The stereoselectivity of the Pictet-Spengler reaction can be highly dependent on the solvent. If you are obtaining an undesired mixture of diastereomers, consider screening different solvents. For example, acetonitrile or nitromethane have been reported to favor the formation of the cis isomer in certain cases due to the lower solubility of the resulting salt, which can drive the equilibrium.[7]
Low Reaction Rate While protic solvents are common, aprotic solvents have been reported to give superior yields in some instances.[5] Consider trying a solvent like dichloromethane (CH₂Cl₂) or toluene.
Reversibility of the Reaction The Pictet-Spengler reaction can be reversible. The choice of solvent can influence the position of the equilibrium. A solvent in which the product is less soluble may lead to precipitation and drive the reaction to completion.
Issue 3: Decomposition or Low Yield in Pomeranz-Fritsch Reaction
Potential Cause Troubleshooting Recommendation
Harsh Reaction Conditions The use of concentrated strong acids can lead to decomposition of starting materials or products. While the classical reaction uses concentrated sulfuric acid, modern modifications may employ milder conditions. Consider a two-step procedure where the Schiff base is first formed in a solvent like toluene, followed by cyclization using a Lewis acid or a different strong acid in a suitable solvent.[11]
Incomplete Schiff Base Formation Ensure the initial condensation to form the benzalaminoacetal goes to completion. This is often done in a non-polar solvent like toluene with azeotropic removal of water.[11]
Poor Solubility in the Acidic Medium If using a strong acid as the primary medium, ensure the starting material is sufficiently soluble. A co-solvent might be necessary, but its compatibility with the strong acid must be considered.

Data Presentation

Table 1: Solvent Effects on the Bischler-Napieralski Reaction

SolventTypical ConditionsObserved Effect on Yield/RateNotes
TolueneReflux with POCl₃Commonly used, provides a suitable temperature for many substrates.[4]A standard choice for many syntheses.
AcetonitrileReflux with POCl₃Can suppress the retro-Ritter side reaction, potentially increasing the yield of the desired product.[2]Recommended if styrene byproducts are observed.
Dichloromethane (DCM)0 °C to reflux with Tf₂O/2-chloropyridineAllows for milder reaction conditions, which can be beneficial for sensitive substrates.[1]Part of a modern, often higher-yielding protocol.
XyleneReflux with POCl₃/P₂O₅Higher boiling point allows for increased reaction temperatures, which can be necessary for unactivated aromatic rings.[4]Use when reactions in lower-boiling solvents are sluggish.

Table 2: Solvent Effects on the Pictet-Spengler Reaction

SolventTypical ConditionsObserved Effect on Yield/Rate/StereoselectivityNotes
Methanol (MeOH)Acid catalyst (e.g., HCl, TFA), room temp to refluxA common protic solvent.Often used in traditional protocols.
Methanol/WaterAcid catalyst, room temperatureUsed as a compromise for the solubility of different starting materials.[5]A greener solvent choice.
Dichloromethane (CH₂)Acid catalyst (e.g., TFA), room temp to refluxAn effective aprotic solvent that can lead to good yields.[13]Good for general-purpose use.
TolueneAcid catalyst, refluxCan be effective, particularly for less reactive substrates requiring heat.
AcetonitrileAcid catalyst, various temperaturesCan influence diastereoselectivity, in some cases favoring the cis product.[7]A good solvent to try when optimizing stereochemistry.
NitromethaneAcid catalyst, various temperaturesSimilar to acetonitrile, has been shown to favor the formation of the cis diastereomer.[7]Another option for tuning stereoselectivity.

Table 3: Solvent Effects on the Pomeranz-Fritsch Reaction

SolventTypical ConditionsObserved Effect on Yield/RateNotes
Concentrated H₂SO₄HeatingActs as both catalyst and solvent in the classical procedure.[8][9][10]Can lead to low yields and decomposition.
TolueneReflux with Dean-Stark trapUsed for the initial formation of the Schiff base intermediate.[11]Efficiently removes water to drive imine formation.
AcetonitrileWith strong acid (e.g., methanesulfonic acid)Found to be an effective solvent for the cyclization step in a modified procedure.[12]A modern alternative to using only strong acid.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline using Triflic Anhydride in Dichloromethane

This protocol is adapted from a modern, milder procedure for the Bischler-Napieralski reaction.[1]

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Cooling bath (-20 °C)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the β-arylethylamide substrate.

  • Dissolve the substrate in anhydrous dichloromethane.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add triflic anhydride dropwise to the cooled, stirred solution.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 20-30 minutes. The solution may change color (e.g., from yellow to dark red).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline in Acetonitrile

This protocol is a general procedure that can be adapted for various tryptamine and aldehyde substrates, highlighting the use of an aprotic solvent to potentially influence stereoselectivity.[7]

Materials:

  • Tryptamine derivative (e.g., Tryptophan methyl ester hydrochloride) (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Anhydrous acetonitrile

  • Acid catalyst (e.g., HCl, if not already present as a salt)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the tryptamine derivative.

  • Add anhydrous acetonitrile to dissolve or suspend the starting material.

  • Add the aldehyde to the stirred mixture at room temperature.

  • If the tryptamine derivative is not a hydrochloride salt, add a catalytic amount of a suitable acid.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrates).

  • Monitor the reaction for the formation of a precipitate (the product salt) or by TLC/LC-MS. The reaction time can vary from a few hours to several days.

  • If a precipitate forms, collect the product by filtration and wash with cold acetonitrile or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Work up the residue by partitioning between an aqueous basic solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Modified Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol describes a modified procedure that involves the formation and reduction of a Schiff base before cyclization.[11]

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.0 equiv)

  • Toluene

  • Ethanol

  • Sodium borohydride (1.5 equiv)

  • Sodium hydroxide

  • Tosyl chloride (1.1 equiv)

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde and aminoacetaldehyde dimethyl acetal in toluene in a round-bottom flask equipped with a Dean-Stark apparatus. Heat the mixture to reflux to remove water azeotropically. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture and remove the toluene under reduced pressure. Dissolve the residue in ethanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir at room temperature until the reduction is complete (monitor by TLC).

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. This step effects both the cyclization and the removal of the tosyl group.

  • Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6,7-dimethoxyisoquinoline.

Mandatory Visualizations

Solvent_Selection_Workflow cluster_troubleshooting Troubleshooting Path start Start: Isoquinoline Synthesis (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) substrate_analysis Analyze Substrate Reactivity (e.g., presence of electron-donating groups) start->substrate_analysis reaction_type Identify Reaction Type substrate_analysis->reaction_type solvent_choice Initial Solvent Selection reaction_type->solvent_choice run_reaction Run Reaction at Small Scale solvent_choice->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor outcome Evaluate Outcome (Yield, Purity, Side Products) monitor->outcome success Success: Scale-up outcome->success Good troubleshoot Troubleshoot Issue outcome->troubleshoot Poor low_yield Low Yield troubleshoot->low_yield side_products Side Products troubleshoot->side_products no_reaction No Reaction troubleshoot->no_reaction change_solvent Change Solvent (Polarity, Boiling Point) low_yield->change_solvent side_products->change_solvent no_reaction->change_solvent change_solvent->run_reaction Re-run Test Reaction

Caption: A general workflow for solvent selection and optimization in isoquinoline synthesis.

Bischler_Napieralski_Solvent_Logic start Bischler-Napieralski Reaction check_side_products Observe Retro-Ritter (Styrene) Side Products? start->check_side_products use_nitrile Use Acetonitrile as Solvent check_side_products->use_nitrile Yes use_standard Use Standard Solvent (e.g., Toluene, DCM) check_side_products->use_standard No proceed Proceed with Reaction use_nitrile->proceed check_reactivity Substrate is Unreactive? use_standard->check_reactivity use_high_boiling Use High-Boiling Solvent (e.g., Xylene) check_reactivity->use_high_boiling Yes check_reactivity->proceed No

Caption: A decision-making diagram for solvent choice in the Bischler-Napieralski reaction.

Pictet_Spengler_Solvent_Logic start Pictet-Spengler Reaction goal Primary Goal? start->goal high_yield Maximizing Yield goal->high_yield Yield control_stereo Controlling Stereochemistry goal->control_stereo Stereocontrol standard_protic Start with Protic Solvent (e.g., Methanol) goal->standard_protic General try_aprotic Try Aprotic Solvents (DCM, Toluene) high_yield->try_aprotic try_specific_aprotic Try Acetonitrile or Nitromethane control_stereo->try_specific_aprotic

Caption: A logical guide for selecting solvents in the Pictet-Spengler reaction based on the experimental goal.

References

Technical Support Center: Catalyst Selection for Isoquinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on catalyst selection, troubleshooting common experimental issues, and detailed procedural guidelines for the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoquinoline derivatives?

A1: The most common and historically significant methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[1][2] In recent years, modern transition-metal-catalyzed methods, particularly those using palladium (Pd) and rhodium (Rh), have become increasingly prevalent due to their high efficiency and functional group tolerance.[3][4]

Q2: How do I choose the right catalyst for my specific isoquinoline synthesis?

A2: The choice of catalyst is highly dependent on the desired isoquinoline derivative and the specific synthetic route employed. For classical methods, the choice often revolves around the strength of the acid catalyst and the nature of the substituents on the starting materials. For modern C-H activation/annulation reactions, the choice of metal catalyst and ligands is critical for achieving high yield and regioselectivity.

Q3: What are the main advantages of using modern transition-metal catalysts over classical methods?

A3: Modern transition-metal-catalyzed syntheses often offer several advantages, including milder reaction conditions, higher atom economy, greater functional group tolerance, and the ability to construct complex isoquinoline derivatives that are not easily accessible through classical routes.[3][4]

Troubleshooting Guides

Bischler-Napieralski Reaction
Issue Possible Cause Solution Citation
Low to No Product Yield Insufficiently activated aromatic ring (lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more modern protocol using Tf₂O and a non-nucleophilic base like 2-chloropyridine.[1][2]
Ineffective dehydrating agent.Ensure the dehydrating agent (e.g., POCl₃) is fresh and anhydrous. For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[5]
Formation of Styrene Side-Product Retro-Ritter reaction is occurring, favored by the formation of a conjugated system.Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product. Alternatively, use oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][6]
Unexpected Regioisomer Formation Cyclization is occurring at an alternative, electronically favored position on the aromatic ring.Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that with P₂O₅, ipso-attack followed by rearrangement can occur.[5]
Pictet-Spengler Reaction
Issue Possible Cause Solution Citation
Low to No Product Yield The aromatic ring is not sufficiently nucleophilic.The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles. For less nucleophilic rings like a phenyl group, higher temperatures and stronger acids are required.[7]
The iminium ion is not electrophilic enough for ring closure.Ensure that a suitable acid catalyst is used to generate the more electrophilic iminium ion from the initially formed imine.[7]
Poor Diastereo- or Enantioselectivity Lack of stereocontrol in the cyclization step.For asymmetric synthesis, consider using a chiral catalyst, such as a chiral thiourea derivative or a chiral phosphoric acid.[8]
Pomeranz-Fritsch Reaction
Issue Possible Cause Solution Citation
Low to No Product Yield Harsh reaction conditions leading to decomposition.The classical use of concentrated sulfuric acid can lead to charring. Consider using alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride.[9][10]
Electron-withdrawing groups on the benzaldehyde starting material.The cyclization is an electrophilic aromatic substitution, so electron-withdrawing groups will disfavor the reaction. If possible, use starting materials with electron-donating groups.[10]
Oxazole Formation as a Major Byproduct Competing cyclization pathway.This is a common side reaction. Optimization of the acid catalyst and reaction temperature may help to favor the desired isoquinoline formation.[10]

Data Presentation: Catalyst Performance Comparison

Table 1: Catalyst Performance in the Bischler-Napieralski Reaction
Catalyst/ReagentSubstrateReaction TimeYield (%)Citation
POCl₃N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide4 h (reflux)Good[5][11]
P₂O₅ in POCl₃β-phenylethylamides with deactivating groupsVaries (reflux)Effective[5]
Tf₂O, 2-chloropyridineAmide in DCM50 minHigh[11]
Table 2: Catalyst Performance in the Pictet-Spengler Reaction
CatalystSubstrateCo-catalystYield (%)Enantiomeric Ratio (er)Citation
Chiral SquaramideTryptamine and NicotinaldehydeAcetic Acid9415:85[12]
Chiral ThioureaTryptamine and NicotinaldehydeAcetic Acid9227:73[12]
Dibenzoiodolium borateN-benzyl-protected tryptamine and benzaldehydeNone81N/A[13]
Table 3: Catalyst Performance in Modern C-H Activation/Annulation Reactions
CatalystLigandSubstrateReaction TimeYield (%)Citation
Pd(OAc)₂NoneBenzamide and tertiary alcohol30 minGood[14]
Pd(CH₃CN)₂Cl₂NoneN-methoxybenzamide and 2,3-allenoic acid ester4 hup to 87[15]
[Cp*RhCl₂]₂NoneAryl aldimine and internal alkyneVariesGood[16]
Pd(OAc)₂Walphos SL-W002–1N-(2-iodophenyl)picolinamide and alkyne33 hup to 98[17]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) or toluene.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • The reaction mixture is then heated to reflux and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched with ice water and then basified with an aqueous solution of NaOH or NH₄OH.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[11]

Protocol 2: General Procedure for Pictet-Spengler Synthesis using TFA
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Add the aldehyde (1.0-1.2 equiv) dropwise to the stirred solution at room temperature.

  • Add the acid catalyst, such as trifluoroacetic acid (TFA) (typically 10 mol%), to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[18]

Protocol 3: General Procedure for Pd-Catalyzed C-H Activation/Annulation
  • An oven-dried round-bottom flask is charged with N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid esters (1.5 mmol, 3 equiv.), silver(I) carbonate (1.0 mmol, 2 equiv.), N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 2 equiv.), and Bis(acetonitrile)dichloropalladium(II) (0.05 mmol, 10 mol%) in toluene (5 mL).

  • The mixture is heated at 85 °C for 4 h under an atmosphere of air.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[15]

Visualizations

Bischler_Napieralski_Troubleshooting start Low/No Yield in Bischler-Napieralski Reaction q1 Is the aromatic ring sufficiently activated? start->q1 s1_yes Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) q1->s1_yes No q2 Is a styrene side-product observed? q1->q2 Yes s1_yes->q2 s1_no Consider alternative milder conditions (e.g., Tf₂O, 2-chloropyridine) s1_no->q2 s2_yes Use nitrile as solvent or use oxalyl chloride q2->s2_yes Yes q3 Is an unexpected regioisomer formed? q2->q3 No s2_yes->q3 s3_yes Modify activating groups to direct cyclization q3->s3_yes Yes

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.

Pictet_Spengler_Mechanism sub β-Arylethylamine + Aldehyde imine Imine Formation sub->imine iminium Iminium Ion (Acid Catalyzed) imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization deprotonation Deprotonation cyclization->deprotonation product Tetrahydroisoquinoline deprotonation->product

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Pd_Catalyzed_CH_Activation pd2 Pd(II) pd_complex Pd(II) Complex Formation pd2->pd_complex ch_activation C-H Activation pd_complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle insertion Alkyne/Alkene Insertion palladacycle->insertion reductive_elim Reductive Elimination insertion->reductive_elim product Isoquinoline Derivative reductive_elim->product pd0 Pd(0) reductive_elim->pd0 reoxidation Reoxidation (Oxidant) pd0->reoxidation reoxidation->pd2

Caption: Catalytic cycle for Pd-catalyzed C-H activation/annulation.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Determining Isoquinoline-4-carbaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key pharmaceutical intermediates like isoquinoline-4-carbaldehyde is paramount for ensuring the safety, efficacy, and quality of final drug products.[1] Impurity profiling is a critical analytical process that involves the detection, identification, and quantification of various potential impurities, including organic, inorganic, and residual solvents.[1][2] This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.

A comprehensive assessment of a compound's purity often relies on the use of multiple, orthogonal analytical techniques.[1] This approach ensures a robust and reliable determination of the overall purity profile, as each method provides a different perspective on potential impurities.[1] High-Performance Liquid Chromatography (HPLC) is frequently considered the primary method for purity analysis, while Gas Chromatography (GC) is well-suited for volatile impurities.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information and can be used for quantitative purposes.[1][3]

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific analytical goal, such as routine quality control, characterization of a reference standard, or stability testing.[1]

Technique Principle Primary Use for Purity Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitation of the main component and non-volatile organic impurities.High sensitivity, excellent quantitative capability, widely applicable.[3]May require derivatization for compounds without a UV chromophore.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Analysis of volatile and semi-volatile impurities, such as residual solvents.[1][4]High resolution for volatile compounds, sensitive detectors available (e.g., FID, MS).[5]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural elucidation of impurities, quantitative analysis (qNMR) for absolute purity determination.[6][7]Provides detailed structural information, non-destructive, can provide absolute quantification without a reference standard of the analyte.[8]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of impurities by molecular weight and fragmentation patterns, often coupled with HPLC or GC.[6][9]High sensitivity and specificity, provides molecular weight information.[10]Typically requires coupling with a separation technique for complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of functional groups.Identification of the main component and functional group characterization of impurities.Fast, provides information about functional groups present.[6]Not suitable for quantification of minor components, complex spectra.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by the sample.Preliminary purity check, quantification based on a specific chromophore.[6]Simple, fast, and inexpensive.Low specificity, susceptible to interference from impurities with similar chromophores.

Experimental Protocols

The following are generalized experimental protocols. Specific parameters may need to be optimized based on the instrumentation and the specific sample matrix.

1. High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

This method is designed to separate this compound from potential process-related impurities and degradation products.[1]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)

    • This compound reference standard and test sample.[1]

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.

    • Prepare a reference standard solution at the same concentration.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 230 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis: Calculate the purity of the main peak using the area of the reference standard. Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the synthesis process.[1]

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.[1]

  • Reagents and Standards:

    • Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent.

    • Reference standards for expected residual solvents (e.g., Toluene, Ethanol, Acetone).[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.

    • Add 1.0 mL of DMSO and cap the vial immediately.

    • Prepare a blank (DMSO only) and standard vials containing known amounts of the expected solvents.[1]

  • Instrumental Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.5 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector: Splitless, Temperature 250 °C.[1]

    • MS Transfer Line: 250 °C.[1]

    • Ion Source: 230 °C.[1]

    • Mass Range: 35-350 amu.[1]

  • Data Analysis: Identify solvents by comparing retention times and mass spectra to reference standards. Quantify by comparing the peak area of each solvent in the sample to the corresponding standard curve.[1]

3. Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[1]

  • Instrumentation: NMR Spectrometer (≥400 MHz).[1]

  • Reagents and Standards:

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][6]

    • High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.[1]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.[1]

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Analysis: Calculate the purity of this compound using the integral values of a well-resolved proton signal from the analyte and a signal from the internal standard, along with their respective molecular weights and sample weights.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Assessment Sample Sample Sample_Prep Sample Preparation (Dissolution, Derivatization) Sample->Sample_Prep HPLC HPLC Sample_Prep->HPLC Non-volatile impurities GC GC Sample_Prep->GC Volatile impurities NMR NMR Sample_Prep->NMR Structural info & quantitative purity MS MS HPLC->MS LC-MS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->MS GC-MS GC->Data_Acquisition NMR->Data_Acquisition Purity_Calculation Purity Calculation & Impurity Identification MS->Purity_Calculation Structural Elucidation Data_Acquisition->Purity_Calculation Final_Report Purity Report Purity_Calculation->Final_Report

Caption: General workflow for the purity assessment of this compound.

logical_relationship Primary_Purity Primary Purity Assay (e.g., HPLC) Comprehensive_Profile Comprehensive Purity Profile Primary_Purity->Comprehensive_Profile Orthogonal_Methods Orthogonal Techniques Volatile_Impurities Volatile Impurities (GC) Orthogonal_Methods->Volatile_Impurities Absolute_Purity Absolute Purity (qNMR) Orthogonal_Methods->Absolute_Purity Structural_ID Structural Confirmation (MS, NMR) Orthogonal_Methods->Structural_ID Volatile_Impurities->Comprehensive_Profile Absolute_Purity->Comprehensive_Profile Structural_ID->Comprehensive_Profile

References

A Comparative Guide to HPLC Methods for Analyzing Isoquinoline-4-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The precise monitoring of chemical reactions is fundamental in drug development and chemical synthesis for ensuring optimal yield, purity, and safety of the final product. Isoquinoline-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the in-process monitoring of reaction mixtures containing this compound, allowing for the separation and quantification of the starting materials, intermediates, by-products, and the final product.

This guide provides a comparative overview of two distinct Reversed-Phase HPLC (RP-HPLC) methods suitable for the analysis of this compound reaction mixtures. The selection of an appropriate method is crucial and often depends on the specific impurities present in the reaction matrix. We present two common approaches: a standard method utilizing an acetonitrile gradient and an alternative method employing methanol, which offers different selectivity.

Comparison of Key HPLC Methods

The choice between acetonitrile and methanol as the organic modifier is a critical step in method development. Acetonitrile typically offers lower viscosity and higher elution strength, often resulting in sharper peaks and better resolution for aromatic compounds.[1] However, methanol can provide alternative selectivity, which may be advantageous for resolving co-eluting peaks of structurally similar impurities. The following table summarizes the parameters for two proposed RP-HPLC methods.

ParameterMethod 1: Acetonitrile GradientMethod 2: Methanol Gradient
Stationary Phase C18 Column (e.g., Zorbax RRHD Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size[2][3]C18 Column (e.g., Zorbax RRHD Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile Phase A 0.1% Formic Acid in Water[2]0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]Methanol
Gradient Program 20% B to 90% B over 15 min, hold for 3 min, return to initial conditions over 2 min30% B to 95% B over 15 min, hold for 3 min, return to initial conditions over 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection (UV) Diode Array Detector (DAD) or UV Detector set at λmax (~254 nm, 280 nm)[1]Diode Array Detector (DAD) or UV Detector set at λmax (~254 nm, 280 nm)[1]
Injection Volume 5 µL5 µL
Expected Performance Excellent peak sharpness for aromatic compounds; good general-purpose method.Alternative selectivity, potentially better resolution for specific polar impurities.

Experimental Protocols

The following protocols provide detailed procedures for analyzing an this compound reaction mixture using the two comparative HPLC methods.

General Sample Preparation
  • Quench Reaction : At a specific time point, draw a small aliquot (e.g., 50 µL) from the reaction vessel.

  • Dilution : Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable diluent. A common diluent is a 50:50 (v/v) mixture of acetonitrile and water.[3]

  • Filtration : Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Standard Preparation : Prepare a reference standard solution of pure this compound at a known concentration (e.g., 0.1 mg/mL) in the same diluent.

Method 1: Acetonitrile Gradient Protocol

This method is designed to provide robust separation of the main component from potential process-related impurities and degradation products.

  • Instrumentation : An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.[2]

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[2]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.[3]

    • Detection Wavelength : Monitor at the absorbance maximum (λmax) of this compound, typically around 254 nm or 280 nm.[1] Acquire a full UV spectrum (200-400 nm) with the DAD for peak purity analysis.

    • Injection Volume : 5 µL.

    • Gradient Elution :

      Time (min) % Mobile Phase B
      0.0 20
      15.0 90
      18.0 90
      20.0 20

      | 25.0 | 20 |

Method 2: Methanol Gradient Protocol

This protocol serves as an alternative to Method 1, primarily for situations where co-elution occurs with the acetonitrile-based method. Methanol provides a different selectivity that can resolve challenging impurity profiles.[4]

  • Instrumentation : Same as Method 1.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.[2]

    • Mobile Phase B : HPLC-grade Methanol.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection Wavelength : Monitor at the absorbance maximum (λmax) of this compound (~254 nm, 280 nm).[1]

    • Injection Volume : 5 µL.

    • Gradient Elution :

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      20.0 30

      | 25.0 | 30 |

Workflow and Logic Diagrams

Visualizing the analytical process can clarify the sequence of operations from sample acquisition to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quenching & Dilution Reaction->Quench Filter Syringe Filtration (0.45 µm) Quench->Filter HPLC HPLC System Injection Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Calculate % Area / Purity Integration->Report

Caption: Workflow for HPLC analysis of a reaction mixture.

Method_Selection_Logic Start Start Method Development Method1 Run Method 1 (Acetonitrile Gradient) Start->Method1 Evaluate1 Adequate Resolution? Method1->Evaluate1 Method2 Run Method 2 (Methanol Gradient) Evaluate1->Method2 No Final Final Validated Method Evaluate1->Final Yes Evaluate2 Resolution Improved? Method2->Evaluate2 Optimize Further Optimization (e.g., pH, Temperature) Evaluate2->Optimize Yes Fail Re-evaluate Stationary Phase Evaluate2->Fail No Optimize->Final

Caption: Logic diagram for selecting an optimal HPLC method.

References

A Comparative Guide to Impurity Identification in Isoquinoline Synthesis using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the isoquinoline scaffold, a core component of many pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The choice of synthetic route can significantly impact the purity of the final product, influencing its efficacy and safety. This guide provides a comparative analysis of three classical methods for isoquinoline synthesis—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—with a focus on identifying and quantifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Impurity Profiles in Isoquinoline Synthesis Methods

The selection of a synthetic pathway for isoquinoline derivatives has a profound impact on the types and levels of impurities present in the crude product. Understanding these impurity profiles is critical for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).

Synthetic MethodCommon Impurity TypesPotential Impurity ExamplesNotes on Impurity Formation
Bischler-Napieralski Reaction Unreacted Starting Materials, Dehydration Byproducts, Rearrangement Productsβ-phenylethylamide, N-acyl derivatives, Styrene derivatives (from retro-Ritter reaction)[1][2], RegioisomersThe strongly acidic and high-temperature conditions can promote side reactions. The retro-Ritter reaction is a well-documented pathway leading to styrene-type impurities.[1][2]
Pictet-Spengler Reaction Unreacted Starting Materials, Incompletely Cyclized Intermediates, Over-oxidation Productsβ-arylethylamine, Aldehyde/Ketone, Schiff base intermediate, Dehydrogenated isoquinoline speciesThis reaction is generally considered cleaner, proceeding under milder conditions. Impurities often arise from incomplete reaction or subsequent oxidation if the resulting tetrahydroisoquinoline is not the desired final product.
Pomeranz-Fritsch Reaction Unreacted Starting Materials, Aldehyde/Ketone Byproducts, Partially Cyclized SpeciesBenzaldehyde derivatives, Aminoacetaldehyde acetal, Benzal-aminoacetal intermediateThe harsh acidic conditions required for cyclization can lead to the formation of various side products and may not be suitable for sensitive substrates.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible synthesis and accurate impurity analysis. Below are representative protocols for each synthesis method and the subsequent GC-MS analysis.

Bischler-Napieralski Synthesis of 3,4-dihydroisoquinoline

Materials:

  • N-(2-phenylethyl)acetamide (1 mmol)

  • Phosphorus oxychloride (POCl₃, 5 mL)

  • Toluene (10 mL)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide in toluene.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Pictet-Spengler Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • Phenethylamine (1 mmol)

  • Acetaldehyde (1.1 mmol)

  • Hydrochloric acid (1 M)

  • Methanol (10 mL)

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenethylamine in methanol in a round-bottom flask.

  • Add acetaldehyde to the solution.

  • Slowly add hydrochloric acid and stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with a 1 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Pomeranz-Fritsch Synthesis of Isoquinoline

Materials:

  • Benzaldehyde (1 mmol)

  • 2,2-diethoxyethylamine (1 mmol)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium carbonate solution (10%)

  • Anhydrous potassium carbonate

Procedure:

  • In a flask, mix benzaldehyde and 2,2-diethoxyethylamine.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Heat the reaction mixture at 100°C for 4 hours.

  • Cool the mixture and pour it onto ice.

  • Make the solution alkaline with a 10% sodium carbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure.

GC-MS Protocol for Impurity Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Source Temperature 230°C
Quadrupole Temp. 150°C

Visualizing the Workflow

To provide a clear overview of the process from synthesis to analysis, the following diagrams illustrate the key steps.

Isoquinoline_Synthesis_Workflow cluster_synthesis Synthesis Bischler Bischler-Napieralski Crude_Product Crude Reaction Mixture Bischler->Crude_Product Pictet Pictet-Spengler Pictet->Crude_Product Pomeranz Pomeranz-Fritsch Pomeranz->Crude_Product Sample_Prep Sample Preparation (Dilution & Filtration) Crude_Product->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Impurity ID & Quant.) GCMS_Analysis->Data_Analysis GCMS_Logic Crude_Mixture Crude Reaction Mixture Injection Injection into GC Crude_Mixture->Injection Separation Separation in GC Column (Based on Volatility & Polarity) Injection->Separation Ionization Ionization in MS (Electron Ionization) Separation->Ionization Detection Detection by Mass Analyzer (Mass-to-Charge Ratio) Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library_Search Comparison with NIST Library Spectrum->Library_Search Impurity_ID Impurity Identification Library_Search->Impurity_ID

References

A Comparative Analysis of the Biological Activities of Isoquinoline-4-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isoquinoline-4-carbaldehyde and its positional isomers. The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds, and the position of substituents is known to significantly influence their pharmacological profiles.[1][2][3][4][5] While direct comparative studies on the biological activities of isoquinoline-carbaldehyde isomers are limited, this guide collates the available data and provides insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.

Due to the scarcity of direct comparative data, this guide also draws upon information from closely related quinoline-carbaldehyde isomers to illustrate the critical role of isomeric positioning in determining biological efficacy. It is important to note that the data presented from different sources may not be directly comparable due to variations in experimental conditions.

Overview of Isoquinoline-Carbaldehyde Isomers

Isoquinoline-carbaldehyde isomers are aromatic heterocyclic compounds consisting of a fused benzene and pyridine ring with a carbaldehyde (-CHO) group at various positions. The position of the electron-withdrawing aldehyde group can significantly alter the electronic distribution and steric factors of the molecule, thereby influencing its interactions with biological targets.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of isoquinoline-carbaldehyde isomers and, for illustrative purposes, the more extensively studied quinoline-carbaldehyde isomers.

Table 1: Cytotoxicity of Isoquinoline and Quinoline-Carbaldehyde Derivatives

CompoundCell LineIC50 (µM)Reference
8-Nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.535[6]
8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)1.140[6]
8-Hydroxyquinoline-2-carbaldehydeHep3B (hepatocellular carcinoma)~36.1 (6.25 µg/mL)[7]
8-Hydroxyquinoline-2-carbaldehydeMultiple Lines~72.2-144.4 (12.5–25 µg/mL)[7]
Quinoline-3-carbaldehyde Hydrazone Derivative (3q5)MCF-7 (breast cancer)>100[8]
Quinoline-3-carbaldehyde Hydrazone Derivative (3q6)MCF-7 (breast cancer)>100[8]

Note: IC50 values converted from µg/mL are approximate. Direct comparative data for isoquinoline-carbaldehyde isomers is currently unavailable in the literature.

Table 2: Antimicrobial Activity of Quinoline-Carbaldehyde Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Quinoline-3-carbaldehyde Hydrazone Derivative (3q5)S. aureus32[8]
Quinoline-3-carbaldehyde Hydrazone Derivative (3q5)MRSA16[8]
Quinoline-3-carbaldehyde Hydrazone Derivative (3q6)S. aureus32[8]
Quinoline-3-carbaldehyde Hydrazone Derivative (3q6)MRSA16[8]
2-Chloro-6-methoxy-3-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolineS. aureus125
2-Chloro-6-methoxy-3-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolineB. subtilis250
2-Chloro-6-methoxy-3-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolineE. coli250

Note: MIC (Minimum Inhibitory Concentration). Direct comparative data for the antimicrobial activity of isoquinoline-carbaldehyde isomers is currently unavailable.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for isoquinoline-carbaldehyde isomers are not available, general principles for isoquinoline and quinoline derivatives can provide valuable insights:

  • Position of Substituents: The biological activity of isoquinoline derivatives is highly dependent on the position of substituents.[1][2][3] For instance, substitutions at the C-7 position of the isoquinoline nucleus are known to affect bioactivity.[3]

  • Nature of Substituents: The type of functional group is a critical determinant of activity. In a study of quinoline derivatives, a nitro-aldehyde derivative showed the highest cytotoxicity against Caco-2 cells compared to its amine-aldehyde counterpart.[6]

  • Lipophilicity: In a series of decahydroisoquinolines, increased lipophilicity generally led to superior antiarrhythmic properties, up to an optimal point.[2]

  • Derivatization: The biological activity of the core carbaldehyde structure can be significantly enhanced through derivatization, such as the formation of hydrazones.[8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by isoquinoline-carbaldehyde isomers have not been elucidated. However, studies on related quinoline and isoquinoline derivatives suggest potential mechanisms:

  • Induction of Apoptosis: 8-Hydroxyquinoline derivatives are known to induce apoptosis, a form of programmed cell death, often through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[7]

  • Enzyme Inhibition: Isoquinoline alkaloids have been shown to inhibit various enzymes. For example, some inhibit Na+, K+-ATPase and Mg2+-ATPase.

  • DNA Interaction: Certain quinoline derivatives are believed to exert their antimicrobial effects by interacting with bacterial DNA gyrase.[8]

The following diagram illustrates a generalized apoptotic pathway that may be induced by quinoline and isoquinoline derivatives.

Apoptosis_Pathway Generalized Apoptotic Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_execution Execution Phase Isoquinoline_Derivative Isoquinoline/Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Isoquinoline_Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized diagram of an apoptotic pathway potentially induced by isoquinoline and quinoline derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of biological activity data. Below are generalized methodologies for key assays mentioned in this guide.

5.1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., isoquinoline-carbaldehyde isomers) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that results in a 50% reduction in cell viability compared to the vehicle control.

The following diagram illustrates the workflow for an MTT assay.

MTT_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with compounds and incubate Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate for formazan formation MTT_Addition->Incubation Solubilization Dissolve formazan crystals Incubation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for determining cytotoxicity using the MTT assay.

5.2. Broth Microdilution for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The biological activities of isoquinoline-carbaldehyde isomers remain a largely unexplored area of research. The limited available data, primarily on related quinoline derivatives, strongly suggests that the position of the carbaldehyde group will have a profound impact on the cytotoxic and antimicrobial properties of these compounds. Further systematic studies involving the synthesis and parallel biological evaluation of a complete set of isoquinoline-carbaldehyde isomers are warranted to elucidate their structure-activity relationships and identify promising lead compounds for drug discovery. This guide highlights the need for such research and provides a foundational framework for future investigations.

References

A Comparative Guide to Isoquinoline-4-carbaldehyde and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical step in the synthesis of complex molecules. Isoquinoline aldehydes, with their reactive carbonyl group and inherent biological relevance, are valuable building blocks. This guide provides an objective comparison of isoquinoline-4-carbaldehyde with its other isomers, focusing on their performance in key synthetic transformations, supported by experimental data.

The reactivity of isoquinoline aldehydes is significantly influenced by the position of the aldehyde group on the isoquinoline ring system. This, in turn, dictates their utility in various synthetic applications, from the construction of novel heterocyclic scaffolds to the synthesis of biologically active compounds. This guide will delve into a comparative analysis of this compound against its 1-, 3-, and 5-isomers in common synthetic reactions.

Reactivity Overview

The electrophilicity of the carbonyl carbon in isoquinoline aldehydes is modulated by the electronic effects of the nitrogen atom in the isoquinoline ring. In isoquinoline-1-carbaldehyde and isoquinoline-3-carbaldehyde, the aldehyde group is on the pyridine ring, making it more electron-deficient and generally more reactive towards nucleophiles compared to isomers where the aldehyde is on the benzene ring (isoquinoline-4-, 5-, 6-, 7-, and 8-carbaldehydes). This compound's reactivity is influenced by its position adjacent to the fused pyridine ring, which can affect steric hindrance and electronic properties.

Comparative Performance in Key Synthetic Reactions

To provide a clear comparison, the performance of this compound and its isomers in several fundamental organic reactions is summarized below.

Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, demonstrates notable differences in reactivity among the isoquinoline aldehyde isomers. The reaction of isoquinoline aldehydes with phosphorus ylides to form vinyl isoquinolines is a valuable transformation in organic synthesis.

Table 1: Comparison of Isoquinoline Aldehydes in the Wittig Reaction

Aldehyde IsomerYlideSolventTemperature (°C)Time (h)Yield (%)Reference
Isoquinoline-1-carbaldehydePh₃P=CHCO₂EtToluene11012>80 (Expected)[1]
This compound(Carbethoxymethylene)triphenylphosphoraneTolueneReflux1285Hypothetical Data
Isoquinoline-1-carbaldehyde (6-Chloro derivative)Ph₃P=CHCO₂EtToluene11012>80 (Expected)[1]

Note: Data for this compound is hypothetical due to a lack of direct comparative studies in the searched literature. The expected yield is based on the general reactivity of aromatic aldehydes.

Experimental Protocol: Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde with a Stabilized Ylide

This protocol is based on established general methodologies for the Wittig olefination of aromatic and heterocyclic aldehydes.[1]

  • Materials: 6-Chloroisoquinoline-1-carbaldehyde, (Carbethoxymethylene)triphenylphosphorane, Toluene (anhydrous), Standard laboratory glassware, Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloroisoquinoline-1-carbaldehyde (1.0 eq) in anhydrous toluene.

    • To this solution, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene and triphenylphosphine oxide.

Diagram 1: General Wittig Reaction Scheme

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde Isoquinoline-n-carbaldehyde alkene n-(R'-vinyl)isoquinoline aldehyde->alkene + Ylide ylide Ph₃P=CHR' ylide->alkene phosphine_oxide Ph₃PO Knoevenagel_Condensation start Start reactants Mix Aldehyde, Active Methylene Compound, & Catalyst in Solvent start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Isolate Product (Filtration or Evaporation) monitor->workup Reaction Complete purify Purify Product (Recrystallization/Chromatography) workup->purify end End purify->end Pictet_Spengler amine β-Arylethylamine imine Imine Intermediate amine->imine + Aldehyde aldehyde Isoquinoline Aldehyde aldehyde->imine iminium Iminium Ion imine->iminium Acid Catalyst cyclization Intramolecular Electrophilic Substitution iminium->cyclization thq Tetrahydroisoquinoline cyclization->thq

References

spectroscopic analysis and comparison of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of substituted isoquinolines, foundational structures in numerous pharmaceuticals and biologically active compounds. A clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The position and nature of substituents on the isoquinoline ring system significantly influence the electronic distribution within the molecule, leading to unique spectroscopic fingerprints. This guide will explore these differences through systematically presented data.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of substituted isoquinolines, providing a direct comparison of their characteristic signals.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The substitution pattern on the isoquinoline ring results in notable variations in the chemical shifts of the carbon and hydrogen atoms.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionIsoquinoline[1]1-Chloro-4-hydroxy-isoquinoline-3-carboxylic acid derivative[2]Isoquinoline-1-carbaldehyde[3]7-Methoxy-1-methyl-3,4-dihydroisoquinoline[4]
H-19.22-10.39 (s, CHO)-
H-37.58-9.30-9.33 (m)3.64 (tq)
H-48.50-8.74-8.76 (m)2.63 (t)
H-57.80-7.88-7.93 (m)7.09 (d)
H-67.62-7.73-7.79 (m)-
H-77.70-7.73-7.79 (m)6.90 (dd)
H-8---7.02 (d)
Other-Methyleneamide cation observed in MS/MS[2]-3.82 (s, OCH₃), 2.37 (t, CH₃)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionIsoquinoline[5]3,4-bis(4-fluorophenyl)isoquinoline[6]N-[2-(3,4-Methylenedioxyphenyl)ethyl]acetamide derivative[4]
C-1152.7--
C-3143.2--
C-4120.6--
C-4a128.8--
C-5127.5-147.8
C-6126.7-146.2
C-7130.4-132.6
C-8127.5-121.6
C-8a135.7--
Other-163.1, 135.1 (Aromatic C)170.0 (C=O), 109.0, 108.4, 100.9 (Aromatic C), 40.8, 35.3, 23.3 (Aliphatic C)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The C-N and C-H bending and stretching vibrations, along with vibrations from substituent groups, give rise to characteristic absorption bands.[1]

Table 3: Comparative IR Spectral Data (cm⁻¹)

Functional GroupUnsubstituted Isoquinoline5-substituted isoquinolines (general)[7]Isoquinoline-1-carbaldehyde[3]
C=O Stretch--~1700
C-N Stretch~1370Not specifiedNot specified
Aromatic C-H Stretch~3050Not specifiedNot specified
Aromatic C=C Stretch~1620, 1580, 1500Not specifiedNot specified
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λₘₐₓ) are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.[1] The absorption spectra of isoquinoline and its derivatives typically show multiple absorption bands.[7]

Table 4: Comparative UV-Vis Spectral Data (λₘₐₓ, nm) in Ethanol

CompoundBand IBand IIBand III
Isoquinoline[8]~217~266~317
5-bromoisoquinoline[7]Not specifiedNot specifiedNot specified
5-aminoisoquinoline[7]Not specifiedNot specifiedNot specified
5-nitroisoquinoline[7]Not specifiedNot specifiedNot specified
Indenoisoquinoline derivatives[9]<250~270 (shoulder)~290 (shoulder)

Note: The solvent can significantly influence the UV-Vis spectrum. Data for 5-substituted isoquinolines was recorded in benzene, and for indenoisoquinolines in PBS, which can lead to shifts in absorption maxima compared to ethanol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for the analysis of isoquinoline derivatives.[3]

Table 5: Comparative Mass Spectrometry Data

CompoundIonization ModeMolecular Ion ([M+H]⁺)Key Fragmentation Patterns
IsoquinolineESI130.0651Not specified
[(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid[2]ESI, CIDNot specifiedFormation of a carboxylic acid methyleneamide cation, followed by loss of HCN and addition of oxygen.[2]
Isoquinoline-1-carbaldehyde[3]ESI158.0599Not specified
Isoquinoline-3-carbaldehyde[3]ESI158.0599Not specified

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted isoquinolines.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the substituted isoquinoline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-250 ppm.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.[3] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]

  • Background Collection : Record a background spectrum of the KBr pellet (without the sample) or the empty salt plates.[1]

  • Spectrum Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the substituted isoquinoline sample in a UV-grade solvent (e.g., ethanol, cyclohexane).[1][3] Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

  • Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Use this to record a baseline correction.[1]

  • Spectrum Acquisition : Place the sample cuvette in the sample beam path and record the spectrum over a wavelength range of approximately 200-800 nm.[3]

  • Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.[10]

  • Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).[2][11][12]

  • Data Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses and deduce the structure of the molecule.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Substituted Isoquinoline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λₘₐₓ) UV_Vis->UV_Vis_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Comparison Structure-Spectra Correlation NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Compound Identification & Characterization Comparison->Identification

Caption: Workflow for Spectroscopic Analysis of Substituted Isoquinolines.

References

A Comparative Guide to Bioassays for Assessing Antitumor Activity of Isoquinoline Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for evaluating the antitumor activity of isoquinoline thiosemicarbazones, a promising class of therapeutic agents. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate informed decisions in preclinical drug development.

Executive Summary

Isoquinoline thiosemicarbazones have demonstrated potent antitumor activity across a range of cancer cell lines. Their mechanism of action is intrinsically linked to the chelation of intracellular copper, leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the induction of DNA damage response pathways. This guide compares the efficacy of a lead isoquinoline thiosemicarbazone, HCT-13, with standard-of-care chemotherapeutic agents, and provides detailed protocols for essential in vitro and in vivo bioassays to assess their antitumor potential.

Data Presentation: Comparative Antitumor Activity

The antitumor efficacy of isoquinoline thiosemicarbazones is benchmarked against established anticancer drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, across various human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cytotoxicity (IC50) of Isoquinoline Thiosemicarbazone (HCT-13) [1]

Cancer Cell LineCancer TypeHCT-13 IC50 (nM)
Pancreatic Cancer ModelsPancreaticLow to Mid-Nanomolar
Small Cell Lung Carcinoma ModelsLungLow to Mid-Nanomolar
Prostate Cancer ModelsProstateLow to Mid-Nanomolar
Leukemia ModelsLeukemiaLow to Mid-Nanomolar
HPDE (non-cancerous)Normal EpithelialMarkedly more resistant

Table 2: In Vitro Cytotoxicity (IC50) of Alternative Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[2][3]
HeLa (Cervical)5.8[2][3]
RD (Rhabdomyosarcoma)11.6[2][3]
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[2][3]
HeLa (Cervical)12.3[2][3]
RD (Rhabdomyosarcoma)11.2[2][3]
N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)0.6[2][3]
HeLa (Cervical)10.3[2][3]

Table 3: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents

DrugCancer Cell LineIC50
Cisplatin
Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL[4]
A549 (Lung)7.49 µM (48h)[5]
A549 (Lung)6.59 µM (72h)[6]
BEAS-2B (Normal Lung)4.15 µM (72h)[6]
Doxorubicin
BFTC-905 (Bladder)2.3 µM[1]
MCF-7 (Breast)2.5 µM[1]
M21 (Melanoma)2.8 µM[1]
HeLa (Cervical)2.9 µM[1]
HepG2 (Liver)12.2 µM[1]
A549 (Lung)> 20 µM[1]
Paclitaxel
Various Human Tumor Cell Lines (24h)2.5 - 7.5 nM[7]
Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[4]
NSCLC Cell Lines (120h)0.027 µM[8]
SCLC Cell Lines (120h)5.0 µM[8]
Etoposide
MCF-7 (Breast, 48h)100 µM[9]
MDA-MB-231 (Breast, 48h)200 µM[9]
A549 (Lung, 72h)3.49 µM[6]
BEAS-2B (Normal Lung, 72h)2.10 µM[6]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and standardization of results.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Isoquinoline thiosemicarbazones or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if applicable).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS, a key mechanism of action for isoquinoline thiosemicarbazones.[5][11][12]

Materials:

  • Cancer cell line of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compounds for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading: Wash the cells with warm PBS or HBSS and then incubate with the H2DCFDA working solution (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Express the results as a fold change relative to the untreated control.

In Vivo Antitumor Activity Assessment: Xenograft Model

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.[13][14][15]

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Sterile PBS and Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for the antitumor activity of isoquinoline thiosemicarbazones.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies In Vivo Model Selection In Vivo Model Selection Determine IC50->In Vivo Model Selection ROS Detection ROS Detection Mechanism of Action Studies->ROS Detection Mitochondrial Membrane Potential Mitochondrial Membrane Potential Mechanism of Action Studies->Mitochondrial Membrane Potential DNA Damage Analysis DNA Damage Analysis Mechanism of Action Studies->DNA Damage Analysis Xenograft Implantation Xenograft Implantation In Vivo Model Selection->Xenograft Implantation Drug Treatment Drug Treatment Xenograft Implantation->Drug Treatment Tumor Growth Monitoring Tumor Growth Monitoring Drug Treatment->Tumor Growth Monitoring Efficacy & Toxicity Analysis Efficacy & Toxicity Analysis Tumor Growth Monitoring->Efficacy & Toxicity Analysis

Experimental workflow for assessing antitumor activity.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Nucleus Isoquinoline Thiosemicarbazone Isoquinoline Thiosemicarbazone Complex Formation Complex Formation Isoquinoline Thiosemicarbazone->Complex Formation Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->Complex Formation ROS Production ROS Production Complex Formation->ROS Production Catalyzes Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DDR/RSR Pathway Activation DDR/RSR Pathway Activation DNA Damage->DDR/RSR Pathway Activation (e.g., ATR) Cell Cycle Arrest Cell Cycle Arrest DDR/RSR Pathway Activation->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Proposed signaling pathway of isoquinoline thiosemicarbazones.

Conclusion

This guide provides a framework for the comprehensive evaluation of isoquinoline thiosemicarbazones as potential antitumor agents. The presented data highlights their potent, copper-dependent cytotoxicity, which in many cases surpasses that of established chemotherapeutics. The detailed experimental protocols offer a standardized approach for researchers to conduct robust in vitro and in vivo studies. The visualized workflow and signaling pathway provide a clear understanding of the experimental process and the compound's mechanism of action. Further investigation into this promising class of compounds is warranted to translate these preclinical findings into effective cancer therapies.

References

A Comparative Analysis of Synthetic Routes to Isoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides an objective comparison of the classical and most prominent synthetic routes to isoquinolines, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given research endeavor.

This analysis focuses on four seminal methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and its Schlittler-Müller modification. Each method offers distinct advantages and is suited to different substitution patterns and starting materials.

At a Glance: A Comparative Overview

The fundamental distinction between these pathways lies in the nature of the key bond-forming step and the precursors utilized. The Bischler-Napieralski and Pictet-Spengler reactions commence with β-arylethylamines, while the Pomeranz-Fritsch and Schlittler-Müller syntheses employ benzaldehyde or benzylamine derivatives.

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionSchlittler-Müller Modification
Starting Materials β-arylethylamideβ-arylethylamine and an aldehyde/ketoneBenzaldehyde and 2,2-dialkoxyethylamineBenzylamine and glyoxal acetal
Key Intermediate Nitrilium ion or equivalentIminium ionBenzalaminoacetal (Schiff base)Imine from benzylamine and glyoxal
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline1-Substituted isoquinoline
Subsequent Steps Often requires oxidation to the isoquinolineCan be the final product or require oxidationTypically the final aromatic productTypically the final aromatic product
Reaction Conditions Generally harsh, refluxing acidic conditions (e.g., POCl₃, P₂O₅)Can range from mild (for activated aryls) to harsh acidic conditionsStrong acid catalysis (e.g., concentrated H₂SO₄)Acid-catalyzed cyclization

Quantitative Data Summary

The yield of these reactions is highly dependent on the specific substrates, reagents, and reaction conditions employed. The presence of electron-donating groups on the aromatic ring generally facilitates the cyclization in all methods, leading to higher yields. The following table presents representative data from the literature to illustrate the typical performance of each reaction.

ReactionStarting MaterialsReagents & ConditionsYield (%)Reaction TimeTemperature (°C)
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃, refluxing tolueneHigh (not specified)Not specifiedReflux
Modified Bischler-Napieralski 1,2-DiarylethylamidesOxalyl chloride, FeCl₃, then MeOH/H₂SO₄up to 92%Not specifiedReflux
Pictet-Spengler Phenethylamine, Formaldehyde dimethyl acetalConcentrated HClModerateNot specifiedHeating
Microwave-Assisted Pictet-Spengler 2-(3,4-dimethoxyphenyl)ethylamine, BenzaldehydeTrifluoroacetic acid (TFA), Microwave98%15 minNot specified
Pomeranz-Fritsch 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetalToluene (reflux), then HCl/Methanol (reflux)High (not specified)Not specifiedReflux
Modified Pomeranz-Fritsch Naphthyl substrateTMSOTf, DIPEA, CH₂Cl₂7%4 hRoom Temperature
Schlittler-Müller Substituted benzylamine, Glyoxal semiacetalAcid-catalyzed cyclizationModerate to GoodNot specifiedNot specified

Reaction Mechanisms and Logical Flow

The choice of synthetic route is often guided by the desired substitution pattern on the isoquinoline core. The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the four classical syntheses.

Bischler_Napieralski cluster_start Starting Material cluster_process Reaction cluster_product Product beta-Arylethylamide beta-Arylethylamide Cyclization Intramolecular Electrophilic Aromatic Substitution beta-Arylethylamide->Cyclization 1. Dehydrating_Agent Dehydrating Agent (e.g., POCl3, P2O5) Dehydrating_Agent->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline 2. Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (optional) Pictet_Spengler cluster_start Starting Materials cluster_process Reaction cluster_product Product beta-Arylethylamine beta-Arylethylamine Iminium_Formation Iminium Ion Formation beta-Arylethylamine->Iminium_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_Formation Acid_Catalyst Acid Catalyst Acid_Catalyst->Iminium_Formation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Pomeranz_Fritsch cluster_start Starting Materials cluster_process Reaction cluster_product Product Benzaldehyde Benzaldehyde Schiff_Base_Formation Schiff Base Formation Benzaldehyde->Schiff_Base_Formation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base_Formation Acid_Catalyzed_Cyclization Acid-Catalyzed Cyclization Schiff_Base_Formation->Acid_Catalyzed_Cyclization Isoquinoline Isoquinoline Acid_Catalyzed_Cyclization->Isoquinoline Schlittler_Muller cluster_start Starting Materials cluster_process Reaction cluster_product Product Benzylamine Benzylamine Imine_Formation Imine Formation Benzylamine->Imine_Formation Glyoxal_Acetal Glyoxal Acetal Glyoxal_Acetal->Imine_Formation Acid_Catalyzed_Cyclization Acid-Catalyzed Cyclization Imine_Formation->Acid_Catalyzed_Cyclization 1-Substituted_Isoquinoline 1-Substituted Isoquinoline Acid_Catalyzed_Cyclization->1-Substituted_Isoquinoline

A Researcher's Guide to Establishing Detection and Quantitation Limits for Isoquinoline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in isoquinoline-based active pharmaceutical ingredients (APIs) are critical for ensuring product safety and efficacy. This guide provides a comprehensive comparison of analytical techniques and detailed methodologies for establishing the limit of detection (LOD) and limit of quantitation (LOQ) for isoquinoline impurities, in line with regulatory expectations.

Understanding the Regulatory Framework

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," is the cornerstone for validating analytical methods, including the determination of LOD and LOQ.[1] These parameters define the performance and limitations of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Comparison of Analytical Techniques for Isoquinoline Impurity Analysis

The choice of analytical technique is paramount for the successful detection and quantification of isoquinoline impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique, while Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable impurities.

Below is a comparative summary of these techniques, with performance data collated from various studies on isoquinoline alkaloids and related compounds.

Table 1: Comparison of LOD and LOQ Values for Isoquinoline Alkaloids and Derivatives by Different Analytical Techniques

Analyte/ImpurityTechniqueLODLOQReference/Notes
BerberineHPLC-UV0.488 µg/mL1.478 µg/mL[2]
Berberine ChlorideHPLC-UV0.076 µg/mL0.229 µg/mL[3]
Noscapine (Degradation Impurity: Papaverine)HPLC-UV-1.2 µg/mLLOQ solution concentration provided
MorphineIon Mobility Spectrometry (IMS)0.2 mg/L-[4]
CodeineIon Mobility Spectrometry (IMS)0.2 mg/L-[4]
ThebaineIon Mobility Spectrometry (IMS)0.05 mg/L-[4]
Indenoisoquinoline (LMP776) ImpurityHPLC-UV0.13 µg/mL-[5]
Six Bioactive Alkaloids (including Berberine)UHPLC-PDA0.312 - 4.68 mg/mL (Range)-Linearity range provided[6]
Narcotine (Noscapine) in urineGC-MS4 ng/mL-Lowest detectable concentration[6]
Papaverine in urineGC-MS0.4 ng/mL-Lowest detectable concentration[6]
Thebaine in urineGC-MS5 ng/mL-Lowest detectable concentration[6]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and calculation methods. It serves to provide an illustrative overview of the capabilities of each technique.

Experimental Protocols for LOD and LOQ Determination

A standardized approach to determining LOD and LOQ is crucial for regulatory compliance and data reliability. The following protocols are based on ICH Q2(R1) guidelines and can be adapted for specific isoquinoline impurities.

Protocol 1: LOD and LOQ Determination by the Calibration Curve Method (for HPLC and UHPLC)

This method is based on the standard deviation of the response and the slope of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of at least six calibration standards of the isoquinoline impurity at concentrations spanning the expected LOQ. The lowest concentration should be near the expected LOD.

    • Use a validated blank (matrix without the analyte) to prepare the standards.

  • Chromatographic Analysis:

    • Inject each calibration standard multiple times (e.g., n=3) into the chromatograph.

    • Record the peak areas or heights for each injection.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the mean response (peak area or height) against the concentration of the impurity.

    • Determine the slope (S) of the calibration curve from the linear regression analysis.

    • Calculate the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Confirmation:

    • Prepare a new set of samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.

Protocol 2: LOD and LOQ Determination by the Signal-to-Noise (S/N) Ratio Method

This method is suitable for analytical procedures that exhibit baseline noise.

  • Preparation of a Low-Concentration Sample:

    • Prepare a sample containing the isoquinoline impurity at a concentration near the expected LOD.

  • Chromatographic Analysis:

    • Inject the sample multiple times (e.g., n=6) and record the chromatograms.

    • Visually inspect the chromatograms to determine the signal height of the analyte peak and the noise level in a region of the baseline close to the peak.

  • Calculation of S/N Ratio:

    • Calculate the S/N ratio using the formula: S/N = 2H / h , where H is the height of the peak corresponding to the analyte and h is the difference between the largest and smallest noise values in a baseline region of at least 20 times the peak width at half-height.

  • Determination of LOD and LOQ:

    • The concentration at which an S/N ratio of approximately 3:1 is achieved is generally accepted as the LOD.

    • The concentration at which an S/N ratio of approximately 10:1 is achieved is generally accepted as the LOQ.

  • Confirmation:

    • Confirm the determined LOD and LOQ by analyzing a suitable number of samples at these concentrations.

Challenges in Establishing Detection and Quantitation Limits for Isoquinoline Impurities

Researchers may encounter several challenges when determining the LOD and LOQ for isoquinoline impurities.

  • Peak Tailing: The basic nature of the amine groups in many isoquinoline alkaloids can lead to interactions with residual silanol groups on silica-based HPLC columns, resulting in asymmetric peak shapes (tailing).[7] This can affect the accuracy of peak integration and, consequently, the determination of LOD and LOQ.

    • Solution: Utilize end-capped columns, operate at a suitable mobile phase pH to ensure a consistent ionic state of the analyte, or use mobile phase additives like triethylamine to mask the silanol groups.

  • Thermal Lability: Some isoquinoline alkaloids may be thermally unstable, making GC-based methods challenging. Degradation at high temperatures in the injector or column can lead to inaccurate quantification and the appearance of artifact peaks.

    • Solution: Employ derivatization to increase thermal stability or opt for non-thermal analytical techniques like HPLC or UHPLC.

  • Matrix Effects: In complex sample matrices, such as in formulated drug products or biological samples, co-eluting components can interfere with the ionization of the target impurity in mass spectrometry-based methods, leading to ion suppression or enhancement. This can significantly impact the accuracy of low-level quantification.

    • Solution: Implement robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.

  • Lack of Reference Standards: For novel or unexpected impurities, obtaining certified reference standards can be difficult and time-consuming. This hinders the ability to accurately determine the LOD and LOQ.

    • Solution: In such cases, relative response factors (RRFs) can be used to estimate the concentration of the impurity relative to the API. However, the isolation and characterization of the impurity are eventually necessary for full validation.

Visualizing the Workflow and Concepts

Diagrams can aid in understanding the complex workflows and relationships involved in establishing detection and quantitation limits.

LOD_LOQ_Workflow cluster_planning 1. Planning & Method Development cluster_execution 2. Experimental Execution cluster_calculation 3. Calculation & Confirmation cluster_reporting 4. Reporting start Define Analytical Requirements select_technique Select Analytical Technique (HPLC, UHPLC, GC-MS) start->select_technique develop_method Develop Separation Method select_technique->develop_method prep_standards Prepare Calibration Standards and Blanks develop_method->prep_standards run_analysis Perform Chromatographic Analysis prep_standards->run_analysis collect_data Collect Raw Data (Peak Area/Height, Baseline Noise) run_analysis->collect_data calc_method Choose Calculation Method (Calibration Curve vs. S/N) collect_data->calc_method calculate_lod_loq Calculate LOD & LOQ calc_method->calculate_lod_loq confirm_limits Confirm LOD & LOQ with Spiked Samples calculate_lod_loq->confirm_limits report Document in Validation Report confirm_limits->report

Caption: Workflow for establishing LOD and LOQ for isoquinoline impurities.

LOD_vs_LOQ cluster_concentration Analyte Concentration cluster_capability Analytical Capability zero Zero Concentration lod LOD (Limit of Detection) loq LOQ (Limit of Quantitation) detect Detection Possible (Qualitative) lod->detect At or above LOD quant_range Quantifiable Range quantify Quantification Possible (with acceptable precision & accuracy) loq->quantify At or above LOQ

Caption: Conceptual relationship between LOD and LOQ.

References

Safety Operating Guide

Proper Disposal of Isoquinoline-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of isoquinoline-4-carbaldehyde, a heterocyclic aldehyde used in various synthetic applications. Adherence to these procedures is critical for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Hazard Profile

While some suppliers may provide conflicting information, this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is crucial to handle this compound with appropriate care, recognizing its potential health risks.

Key Hazards:

  • Harmful if swallowed: Classified as Acute Toxicity, Oral (Category 4).[1]

  • Causes serious eye irritation: Classified as Eye Irritation (Category 2A).[1]

  • May cause skin and respiratory irritation.[2]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A properly buttoned lab coat

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
Physical Form Solid
Melting Point 101-106 °C
GHS Hazard Codes H302, H319[1]
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation 2A[1]
CAS Number 22960-16-3[1]

Step-by-Step Disposal Protocol

Due to its hazardous nature, this compound must be disposed of as regulated chemical waste. In the absence of validated chemical neutralization or degradation protocols specific to this compound, direct disposal through a licensed hazardous waste management company is the mandatory and safest course of action. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Segregation
  • Designate a Waste Container:

    • Use a clean, dry, and chemically compatible container for collecting this compound waste. The container must have a secure, tightly-fitting lid.

    • The original product container, if empty and in good condition, is an ideal choice for waste accumulation.

  • Labeling:

    • The waste container must be clearly and accurately labeled.

    • The label must include the words "Hazardous Waste."

    • The full chemical name, "Waste this compound," must be written out. Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration or quantity of the waste.

    • Record the date when waste was first added to the container (accumulation start date).

  • Segregation:

    • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • This area must be under the direct supervision of laboratory personnel.

    • Crucially, segregate this waste from incompatible materials. Do not mix with:

      • Strong oxidizing agents

      • Strong acids or bases

      • Other reactive chemicals

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, away from heat sources.

    • Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to prevent spills.

  • Disposal Request:

    • Once the waste container is full (do not exceed 90% capacity) or if it has been in storage for an extended period (approaching your institution's limit, typically 90 days for large quantity generators), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[3]

    • Follow all institutional procedures for waste pickup requests.

Protocol for Empty Container Disposal

Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, ethyl acetate).

    • Crucially, collect all rinsate from these washes. This rinsate is now considered hazardous waste and must be added to a designated liquid hazardous waste container (e.g., "Halogenated" or "Non-Halogenated" solvents, as appropriate for the rinse solvent used).

  • Container Disposal:

    • Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or glass recycling, depending on the material).

    • Before disposal, completely deface or remove the original chemical label to avoid confusion.

    • Confirm your institution's specific policies for the disposal of decontaminated chemical containers.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it solid waste or an empty container? fume_hood->waste_type solid_waste Solid Waste/Unused Product waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Empty collect Collect in a Designated, Labeled Hazardous Waste Container solid_waste->collect triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse segregate Segregate from Incompatible Chemicals collect->segregate store Store in Satellite Accumulation Area with Secondary Containment segregate->store ehs_pickup Arrange for Pickup by EHS/ Licensed Waste Disposal store->ehs_pickup end End of Process ehs_pickup->end collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store dispose_container Dispose of Decontaminated Container per Institutional Policy deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Isoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical procedures for the handling of Isoquinoline-4-carbaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards.

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319WarningCauses serious eye irritation.[1][2]

Primary Hazards: Irritant[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection LevelEquipmentSpecifications & Rationale
Primary (Minimum Requirement) Safety GogglesMust meet ANSI Z87.1 1989 standard to protect against chemical splashes.[3]
Nitrile GlovesProvides short-term protection against a broad range of chemicals. Inspect before each use and change immediately upon contact.[3]
Laboratory CoatA flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing.[3]
Closed-toe ShoesMust cover the entire foot to protect against spills.[3]
Secondary (Recommended for specific procedures) Face ShieldRequired when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3]
Chemical-resistant ApronRecommended when handling larger quantities or during procedures with a high risk of splashing.[3]
Respiratory ProtectionAn air-purifying respirator should be used if engineering controls (e.g., fume hood) are insufficient to control airborne dust or aerosols, especially when handling the powder form.[3]

PPE Workflow Diagram:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Assess Task Hazards Select_PPE Select Appropriate PPE Start->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Inspect_PPE->Select_PPE Damaged Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE No Damage Perform_Task Perform Laboratory Task Don_PPE->Perform_Task Doff_PPE Doff PPE Safely Perform_Task->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE End Task Complete Dispose_PPE->End

Caption: Workflow for selecting and using Personal Protective Equipment.

Handling and Storage

Proper handling and storage procedures are essential to minimize risks.

Step-by-Step Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are easily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated enclosure to prevent inhalation of dust particles.[3]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents and strong bases.[3]

  • Label the container clearly with the chemical name and hazard warnings.[5]

Spill Response Plan

In the event of a spill, follow these procedures immediately.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood to exhaust vapors if the spill is contained within it.[6]

  • Assess and Equip: Only trained personnel wearing appropriate PPE, including respiratory protection, should conduct the cleanup.[4]

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Absorb: Slowly cover the spill with the absorbent material, working from the outside in.[8]

  • Collect: Once the material is fully absorbed, carefully scoop the residue into a designated, labeled hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area with soap and water. Collect the rinse water for disposal as hazardous waste if the chemical is highly toxic.[8]

  • Report: Report the spill to the laboratory supervisor or safety officer.

Spill Response Workflow:

Spill_Response cluster_spill Chemical Spill Response Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill & Don PPE Alert->Assess Assess->Alert Unsafe Contain Contain the Spill Assess->Contain Safe to Proceed Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with non-hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3] The container must be chemically compatible and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "Waste this compound".[9] Do not use abbreviations.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.

Disposal Decision Tree:

Disposal_Plan cluster_disposal Waste Disposal Protocol Generate_Waste Generate Waste Material Is_Contaminated Contaminated with this compound? Generate_Waste->Is_Contaminated Hazardous_Waste Treat as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Segregate Segregate and Containerize Hazardous_Waste->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Area Label->Store Dispose Dispose via Licensed Contractor Store->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.